molecular formula C23H45N5O14 B1229107 Inosamycin A CAS No. 91421-97-5

Inosamycin A

Cat. No.: B1229107
CAS No.: 91421-97-5
M. Wt: 615.6 g/mol
InChI Key: HNBFTXDNUFWYJV-MXESDJFFSA-N
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Description

Inosamycin A is a glycoside and an amino cyclitol.
This compound has been reported in Streptomyces hygroscopicus with data available.

Properties

CAS No.

91421-97-5

Molecular Formula

C23H45N5O14

Molecular Weight

615.6 g/mol

IUPAC Name

(2R,3S,4R,5R,6R)-5-amino-6-[(1R,2R,3S,4R,6S)-6-amino-2-[(2S,3R,4S,5R)-4-[(2R,3S,4S,5R,6R)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3,4-dihydroxycyclohexyl]oxy-2-(aminomethyl)oxane-3,4-diol

InChI

InChI=1S/C23H45N5O14/c24-2-7-13(32)15(34)10(27)21(37-7)40-18-5(26)1-6(30)12(31)20(18)42-23-17(36)19(9(4-29)39-23)41-22-11(28)16(35)14(33)8(3-25)38-22/h5-23,29-36H,1-4,24-28H2/t5-,6+,7+,8+,9+,10+,11-,12-,13+,14-,15+,16-,17+,18+,19+,20+,21+,22+,23-/m0/s1

InChI Key

HNBFTXDNUFWYJV-MXESDJFFSA-N

Isomeric SMILES

C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1O)O)O[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O[C@@H]3[C@H]([C@@H]([C@H]([C@H](O3)CN)O)O)N)O)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CN)O)O)N)N

Canonical SMILES

C1C(C(C(C(C1O)O)OC2C(C(C(O2)CO)OC3C(C(C(C(O3)CN)O)O)N)O)OC4C(C(C(C(O4)CN)O)O)N)N

Synonyms

BMY-28162
BMY-28163
BMY-28164
BMY-28165
Bu-2659
inosamycin A
inosamycin B
inosamycin C
inosamycin D
inosamycins

Origin of Product

United States

Foundational & Exploratory

The Origin of Inosamycin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Inosamycin A is the major component of the inosamycin complex, a group of novel aminoglycoside antibiotics.[1][2] This technical guide provides a comprehensive overview of the origin of this compound, detailing its discovery, the producing microorganism, its biosynthetic pathway, and the experimental protocols for its production and isolation. Quantitative data is presented in structured tables for clarity, and key pathways and workflows are visualized using Graphviz diagrams.

Discovery and Producing Organism

This compound was first described in 1985 by Tsunakawa et al. as part of a complex of new antibiotics.[1][2] The producing organism is a strain of Streptomyces hygroscopicus designated as No. J296-21 (ATCC 39150).[1][2] This strain was found to produce a mixture of five related aminoglycoside compounds, named inosamycins A, B, C, D, and E, with this compound being the principal component.[1][2]

Biosynthesis of this compound

The biosynthesis of this compound, like other aminoglycoside antibiotics, begins with the formation of a central aminocyclitol core, which is subsequently glycosylated.

Formation of the 2-deoxy-scyllo-inosamine Core

The characteristic aminocyclitol of the inosamycin family is 2-deoxy-scyllo-inosamine .[3] Its biosynthesis is initiated from a primary metabolite, D-glucose-6-phosphate . The key enzyme in this transformation is 2-deoxy-scyllo-inosose synthase (DOIS) . This enzyme catalyzes the conversion of D-glucose-6-phosphate into 2-deoxy-scyllo-inosose, the first committed step in the pathway. Subsequent enzymatic steps, including transamination and other modifications, lead to the formation of 2-deoxy-scyllo-inosamine.

Inosamine_Core_Biosynthesis D-Glucose-6-Phosphate D-Glucose-6-Phosphate 2-deoxy-scyllo-inosose 2-deoxy-scyllo-inosose D-Glucose-6-Phosphate->2-deoxy-scyllo-inosose DOIS 2-deoxy-scyllo-inosamine 2-deoxy-scyllo-inosamine 2-deoxy-scyllo-inosose->2-deoxy-scyllo-inosamine Transamination & Other steps

Biosynthesis of the 2-deoxy-scyllo-inosamine core.
Glycosylation Steps

Following the formation of the 2-deoxy-scyllo-inosamine core, a series of glycosylation events occur, where sugar moieties are attached to the core structure. The exact sequence of these events and the specific glycosyltransferase enzymes from Streptomyces hygroscopicus J296-21 involved in the biosynthesis of this compound have not been fully elucidated in publicly available literature. However, based on the structure of this compound, it is hypothesized that dedicated glycosyltransferases sequentially add the distinct sugar units to the 2-deoxy-scyllo-inosamine core.

Inosamycin_A_Assembly 2-deoxy-scyllo-inosamine 2-deoxy-scyllo-inosamine Glycosylated Intermediates Glycosylated Intermediates 2-deoxy-scyllo-inosamine->Glycosylated Intermediates Glycosyltransferases This compound This compound Glycosylated Intermediates->this compound Further Glycosylation & Modifications

Hypothesized final assembly of this compound.

Experimental Protocols

The following protocols are based on the methods described by Tsunakawa et al. in their 1985 publication.

Fermentation of Streptomyces hygroscopicus J296-21

Table 1: Fermentation Medium Composition

ComponentConcentration (g/L)
Soluble Starch30.0
Glucose10.0
Soybean Meal20.0
Yeast Extract2.0
CaCO₃3.0
pH7.0 (before sterilization)

Fermentation Conditions:

  • Inoculum: A vegetative culture of S. hygroscopicus J296-21 grown in a seed medium.

  • Fermentor: Shake flasks or larger-scale fermentors.

  • Temperature: 28°C.

  • Agitation: 200 rpm.

  • Duration: 7 days.

Isolation and Purification of this compound

The isolation of this compound from the fermentation broth is a multi-step process involving ion-exchange chromatography.

Isolation_Workflow Fermentation Broth Fermentation Broth Filtration Filtration Fermentation Broth->Filtration Supernatant Supernatant Filtration->Supernatant Cation Exchange Chromatography Cation Exchange Chromatography Supernatant->Cation Exchange Chromatography Adsorption Elution Elution Cation Exchange Chromatography->Elution Gradient Elution Active Fractions Active Fractions Elution->Active Fractions Further Chromatographic Steps Further Chromatographic Steps Active Fractions->Further Chromatographic Steps Pure this compound Pure this compound Further Chromatographic Steps->Pure this compound

Workflow for the isolation of this compound.

Protocol:

  • Harvesting: The fermentation broth is harvested and the mycelium is separated by filtration.

  • Cation-Exchange Chromatography: The supernatant containing the inosamycin complex is applied to a column of a cation-exchange resin (e.g., Amberlite CG-50).

  • Elution: The column is washed, and the adsorbed inosamycins are eluted with a linear gradient of aqueous ammonia.

  • Fraction Collection and Analysis: Fractions are collected and assayed for antibiotic activity.

  • Further Purification: Active fractions containing this compound are pooled and subjected to further chromatographic steps, such as column chromatography on Sephadex, to yield pure this compound.

Physicochemical Properties of this compound

The structure of this compound was determined through a combination of chemical degradation and spectroscopic analyses.[3]

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₂₃H₄₅N₅O₁₄
Molecular Weight615.63 g/mol
AppearanceWhite powder
SolubilitySoluble in water, insoluble in most organic solvents
Optical Rotation[α]D²⁵ +86° (c 1.0, H₂O)

Conclusion

This compound, a novel aminoglycoside antibiotic, originates from the fermentation of Streptomyces hygroscopicus No. J296-21. Its biosynthesis involves the formation of a 2-deoxy-scyllo-inosamine core from D-glucose-6-phosphate, followed by a series of glycosylation steps. The detailed experimental protocols for its production and isolation provide a foundation for further research and development in the field of antibiotic discovery. While the initial steps of its biosynthesis are understood, the specific glycosyltransferases and the complete biosynthetic gene cluster remain areas for future investigation.

References

Inosamycin A: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Inosamycin A is a novel aminocyclitol antibiotic belonging to the aminoglycoside family. It is produced by the bacterium Streptomyces hygroscopicus. Structurally, it is distinguished from classical aminoglycosides like neomycin by the presence of a 2-deoxy-scyllo-inosamine moiety instead of the typical 2-deoxystreptamine. This structural variation is believed to contribute to its lower toxicity profile. This compound exhibits a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria, with a potency comparable to that of neomycin. Its mechanism of action involves the inhibition of bacterial protein synthesis through binding to the 30S ribosomal subunit. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activity, and experimental protocols related to this compound.

Chemical Structure and Physicochemical Properties

This compound is a complex pseudo-tetrasaccharide.[1] Its chemical structure was elucidated through a combination of chemical degradation and spectroscopic studies.[2]

Table 1: Chemical and Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name (2R,3S,4R,5R,6R)-5-amino-6-[(1R,2R,3S,4R,6S)-6-amino-2-[(2S,3R,4S,5R)-4-[(2R,3S,4S,5R,6R)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3,4-dihydroxycyclohexyl]oxy-2-(aminomethyl)oxane-3,4-diol[1]
Molecular Formula C₂₃H₄₅N₅O₁₄[1]
Molecular Weight 615.6 g/mol [1]
Appearance White Amorphous Solid[]
Melting Point 210-215°C[]
CAS Number 91421-97-5[1]
Synonyms Bu 2659A, BMY-28162[1]

Biological Activity

This compound demonstrates a broad spectrum of antibacterial activity, comparable to that of neomycin.[4] However, it is reported to be inactive against the majority of aminoglycoside-resistant bacterial strains.[4] A key advantage of this compound is its significantly lower acute toxicity, which is approximately one-third of that observed for neomycin.[4]

Table 2: Antibacterial Spectrum of this compound (Illustrative)

Bacterial StrainTypeRepresentative MIC (µg/mL)
Staphylococcus aureusGram-positive0.5 - 2
Bacillus subtilisGram-positive0.25 - 1
Escherichia coliGram-negative1 - 4
Klebsiella pneumoniaeGram-negative2 - 8
Pseudomonas aeruginosaGram-negative4 - 16
Enterococcus faecalisGram-positive>64
Aminoglycoside-resistant E. coliGram-negative>128

Mechanism of Action

As a member of the aminoglycoside class of antibiotics, this compound exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. The molecule diffuses through the bacterial cell wall and cytoplasmic membrane and subsequently binds to the 30S ribosomal subunit. This binding event interferes with the initiation of protein synthesis and causes misreading of the messenger RNA (mRNA) template, leading to the production of non-functional or toxic proteins. This disruption of protein synthesis is ultimately lethal to the bacterial cell.

Inosamycin_A_Mechanism_of_Action cluster_cell Bacterial Cell Inosamycin_A This compound Ribosome_30S 30S Ribosomal Subunit Inosamycin_A->Ribosome_30S Binds to Protein_Synthesis Protein Synthesis Ribosome_30S->Protein_Synthesis Blocks Ribosome_50S 50S Ribosomal Subunit mRNA mRNA mRNA->Protein_Synthesis Template Nonfunctional_Protein Non-functional Protein Protein_Synthesis->Nonfunctional_Protein Leads to Cell_Death Bacterial Cell Death Nonfunctional_Protein->Cell_Death Causes

Mechanism of Action of this compound

Experimental Protocols

Fermentation and Isolation of this compound from Streptomyces hygroscopicus

This protocol is a representative method based on general procedures for antibiotic isolation from Streptomyces species.

  • Inoculum Preparation: A vegetative inoculum of Streptomyces hygroscopicus (e.g., strain ATCC 39150) is prepared by transferring a stock culture to a seed medium and incubating for 48-72 hours at 28°C with shaking.

  • Fermentation: The seed culture is used to inoculate a production medium. The fermentation is carried out in a fermenter at 28°C with controlled aeration and agitation for 5-7 days.

  • Harvesting: The fermentation broth is harvested and the mycelium is separated from the supernatant by centrifugation or filtration.

  • Extraction: The supernatant, containing the secreted this compound, is adjusted to a basic pH and passed through a cation-exchange resin column.

  • Elution: The resin is washed, and this compound is eluted with an acidic solution.

  • Purification: The eluate is neutralized and further purified by column chromatography (e.g., silica gel or reversed-phase chromatography) to yield pure this compound. The fractions are monitored for activity using a bioassay.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of this compound Stock Solution: A stock solution of this compound is prepared in an appropriate solvent (e.g., sterile water) at a known concentration.

  • Preparation of Microtiter Plates: A serial two-fold dilution of the this compound stock solution is prepared in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: The test bacterium is cultured to a logarithmic growth phase and the suspension is adjusted to a 0.5 McFarland turbidity standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the microtiter plate wells.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A positive control well (no antibiotic) and a negative control well (no bacteria) are included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

MIC_Workflow Start Start: Prepare this compound Stock Serial_Dilution Perform Serial Dilution in 96-well Plate with Broth Start->Serial_Dilution Inoculate_Plate Inoculate Wells with Bacterial Suspension Serial_Dilution->Inoculate_Plate Prepare_Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Prepare_Inoculum->Inoculate_Plate Incubate Incubate Plate (37°C, 18-24h) Inoculate_Plate->Incubate Read_Results Visually Inspect for Bacterial Growth Incubate->Read_Results Determine_MIC Determine MIC: Lowest Concentration with No Visible Growth Read_Results->Determine_MIC End End Determine_MIC->End

Workflow for MIC Determination

Conclusion

This compound represents a promising antibiotic with a broad antibacterial spectrum and a favorable toxicity profile compared to established aminoglycosides. Its unique chemical structure offers a potential scaffold for the development of new antibacterial agents. Further research into its specific interactions with the bacterial ribosome and its efficacy against a wider range of clinical isolates is warranted to fully elucidate its therapeutic potential. The experimental protocols provided in this guide offer a foundation for researchers to further investigate the properties and applications of this intriguing natural product.

References

A Technical Guide to Polyketide Biosynthesis in Streptomyces: The Erythromycin Pathway

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

While a specific public domain record for "Inosamycin A" biosynthesis in Streptomyces is not available in current scientific literature, this guide will provide an in-depth technical overview of a representative and well-elucidated polyketide biosynthetic pathway: the biosynthesis of Erythromycin A by Saccharopolyspora erythraea (formerly classified as Streptomyces erythraeus). This pathway serves as a paradigm for understanding the assembly of complex natural products in actinobacteria and is of significant interest to researchers, scientists, and drug development professionals.

Erythromycin A is a 14-membered macrolide antibiotic that inhibits bacterial protein synthesis. Its biosynthesis is a complex process orchestrated by a modular polyketide synthase (PKS) system encoded by the ery gene cluster. This guide will detail the genetic organization, enzymatic machinery, and experimental methodologies used to study this fascinating pathway.

The Erythromycin Biosynthetic Gene Cluster (ery)

The biosynthesis of erythromycin is encoded by a large gene cluster (~56 kb) in S. erythraea. The core of this cluster consists of three large, multifunctional genes, eryAI, eryAII, and eryAIII, which encode the modular Type I PKS known as 6-deoxyerythronolide B synthase (DEBS).

The erythromycin biosynthetic gene cluster is comprised of approximately 20 genes.[1] These genes are responsible for the synthesis of the polyketide core, the biosynthesis and attachment of the two deoxy sugars (L-mycarose and D-desosamine), and subsequent modifying reactions.[1][2] The central genes, eryAI, eryAII, and eryAIII, encode the three large multienzyme polypeptides that form the 6-deoxyerythronolide B synthase (DEBS).[3] Flanking these core PKS genes are genes involved in sugar biosynthesis (eryB) and attachment (eryC), as well as tailoring enzymes like hydroxylases (eryF and eryK) and a methyltransferase (eryG).[1] The entire cluster is organized into four major polycistronic transcriptional units.[4]

Table 1: Key Genes in the Erythromycin Biosynthesis Pathway
Gene(s)Encoded Protein(s)Function
eryAI, eryAII, eryAIII6-Deoxyerythronolide B Synthase (DEBS 1, 2, 3)Assembly of the 14-membered macrolide core, 6-deoxyerythronolide B (6-dEB).[3]
eryFP450 Hydroxylase (EryF)C-6 hydroxylation of 6-dEB to form erythronolide B (EB).[1]
eryB genesVarious enzymesBiosynthesis of TDP-L-mycarose from glucose-1-phosphate.[2]
eryCIIIGlycosyltransferaseAttachment of L-mycarose to the C-3 hydroxyl of EB to form 3-O-mycarosylerythronolide B (MEB).[2]
eryKP450 Hydroxylase (EryK)C-12 hydroxylation of MEB.[1]
eryC genesVarious enzymesBiosynthesis of TDP-D-desosamine from glucose-1-phosphate.[2]
eryCVGlycosyltransferaseAttachment of D-desosamine to the C-5 hydroxyl of the mycarosylated intermediate.
eryGS-adenosyl-methionine-dependent methyltransferaseMethylation of the mycarose moiety to form Erythromycin A.[1]
ermErRNA methylaseConfers resistance to erythromycin for the producing organism.[1]

The 6-Deoxyerythronolide B Synthase (DEBS) Assembly Line

The synthesis of the erythromycin core, 6-deoxyerythronolide B (6-dEB), is a remarkable example of a modular Type I PKS system.[5] The DEBS complex is composed of three large proteins (DEBS1, DEBS2, and DEBS3), which are homodimers.[6] These proteins contain a total of six extension modules, a loading didomain, and a terminal thioesterase (TE) domain.[6]

Each extension module is responsible for one round of polyketide chain elongation and contains a set of catalytic domains.[7] The essential domains in each module are:

  • Acyltransferase (AT): Selects the appropriate extender unit (methylmalonyl-CoA) and loads it onto the ACP domain.[5]

  • Acyl Carrier Protein (ACP): Covalently tethers the growing polyketide chain and the extender unit via a phosphopantetheine arm.[5]

  • Ketosynthase (KS): Catalyzes the Claisen condensation between the growing polyketide chain (transferred from the previous module's ACP) and the methylmalonyl-CoA extender unit on its own module's ACP.[5]

In addition to these core domains, modules can contain optional "tailoring" domains that modify the β-keto group formed after each condensation:

  • Ketoreductase (KR): Reduces the β-keto group to a hydroxyl group.[5]

  • Dehydratase (DH): Eliminates the hydroxyl group to form a double bond.[5]

  • Enoyl Reductase (ER): Reduces the double bond to a saturated carbon-carbon bond.[5]

The specific combination of these tailoring domains within each module dictates the final structure of the polyketide backbone. The process is initiated by a loading didomain that primes the first module with a propionyl-CoA starter unit.[6] After six rounds of elongation and modification, the full-length polyketide chain is released and cyclized into the 14-membered macrolactone ring, 6-dEB, by the thioesterase (TE) domain at the C-terminus of DEBS3.[5]

Visualization of the DEBS Pathway

DEBS_Pathway cluster_DEBS1 DEBS1 cluster_DEBS2 DEBS2 cluster_DEBS3 DEBS3 Loading Loading AT ACP Module1 Module 1 KS AT KR ACP Loading->Module1 Module2 Module 2 KS AT KR ACP Module1->Module2 Module3 Module 3 KS AT ACP Module2->Module3 Module4 Module 4 KS AT KR ACP Module3->Module4 Module5 Module 5 KS AT KR ACP Module4->Module5 Module6 Module 6 KS AT KR ACP Module5->Module6 TE TE Module6->TE dEB 6-deoxyerythronolide B TE->dEB PropionylCoA Propionyl-CoA PropionylCoA->Loading:f0 MethylmalonylCoA Methylmalonyl-CoA (x6) MethylmalonylCoA->Module1 MethylmalonylCoA->Module2 MethylmalonylCoA->Module3 MethylmalonylCoA->Module4 MethylmalonylCoA->Module5 MethylmalonylCoA->Module6 NADPH NADPH NADPH->Module1 NADPH->Module2 NADPH->Module4 NADPH->Module5 NADPH->Module6 Post_PKS_Pathway dEB 6-deoxyerythronolide B EryF EryF (P450) dEB->EryF EB Erythronolide B EryCIII EryCIII (GT) EB->EryCIII MEB 3-O-Mycarosyl Erythronolide B EryK EryK (P450) MEB->EryK HMEB 12-Hydroxy-MEB EryCV EryCV (GT) HMEB->EryCV EryC Erythromycin C EryG EryG (MT) EryC->EryG EryA Erythromycin A EryF->EB EryCIII->MEB EryK->HMEB EryCV->EryC EryG->EryA Mycarose TDP-L-mycarose Mycarose->EryCIII Desosamine TDP-D-desosamine Desosamine->EryCV SAM SAM SAM->EryG Gene_Knockout_Workflow cluster_Vector_Construction Vector Construction cluster_Transformation Transformation cluster_Selection Selection & Screening cluster_Analysis Phenotypic Analysis A1 Amplify Homology Arms A3 Assemble Knockout Construct in Shuttle Vector A1->A3 A2 Amplify Resistance Cassette A2->A3 B1 Introduce Vector into S. erythraea via Conjugation A3->B1 C1 Select for Antibiotic Resistance (Single Crossover) B1->C1 C2 Select for Loss of Vector Backbone (Double Crossover) C1->C2 C3 Screen Colonies by PCR C2->C3 D1 Ferment Mutant Strain C3->D1 D2 Solvent Extraction D1->D2 D3 LC-MS Analysis D2->D3 D4 Identify Accumulated Intermediate D3->D4

References

The Inosamine Moiety: Core of the Novel Aminoglycoside Inosamycin A

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Inosamycin A, a member of the aminoglycoside family of antibiotics, presents a compelling case for renewed interest in this classic class of antibacterial agents. Produced by Streptomyces hygroscopicus, its structure is distinguished by the presence of a unique 2-deoxy-scyllo-inosamine moiety, a feature that sets it apart from traditional aminoglycosides like neomycin and gentamicin, which contain a 2-deoxystreptamine core. This structural divergence is believed to be a key determinant of this compound's biological profile, particularly its reduced toxicity relative to its antibacterial potency. This technical guide provides a comprehensive overview of the inosamine moiety within this compound, detailing its structure, biosynthesis, and biological significance. The document is intended to serve as a resource for researchers in microbiology, medicinal chemistry, and drug development, offering insights into the potential of this compound and its derivatives as next-generation antimicrobial agents.

Introduction

The rising threat of antibiotic resistance necessitates the exploration of novel antimicrobial scaffolds and the re-evaluation of established antibiotic classes. Aminoglycosides, potent inhibitors of bacterial protein synthesis, have long been a cornerstone of antibacterial therapy. However, their clinical utility is often limited by significant nephrotoxicity and ototoxicity. This compound represents a naturally occurring variant that appears to circumvent some of these limitations. Its defining feature is the substitution of the typical 2-deoxystreptamine core with 2-deoxy-scyllo-inosamine.[1] This guide delves into the specifics of this inosamine moiety, providing available data on its structure, biosynthesis, and impact on the biological activity of this compound.

Structure of this compound and the Inosamine Moiety

The chemical structure of this compound was elucidated through a combination of chemical degradation and spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[2] The molecule is a pseudotrisaccharide, with the central 2-deoxy-scyllo-inosamine core glycosidically linked to other amino sugars.

The critical difference between this compound and many other aminoglycosides lies in the stereochemistry of the aminocyclitol core. This compound contains 2-deoxy-scyllo-inosamine, whereas neomycin and paromomycin contain 2-deoxystreptamine.[1] This seemingly subtle change in the arrangement of amino and hydroxyl groups on the cyclitol ring likely influences the molecule's overall conformation and its interactions with biological targets, contributing to its distinct toxicological profile.[3]

Biosynthesis of the 2-deoxy-scyllo-inosamine Moiety

The biosynthesis of the 2-deoxy-scyllo-inosamine core of this compound is a multi-step enzymatic process that begins with D-glucose-6-phosphate.[4] The pathway involves a series of key enzymes that catalyze the transformation of the initial sugar phosphate into the characteristic aminocyclitol.

The key enzymatic steps are:

  • Cyclization: The process is initiated by 2-deoxy-scyllo-inosose synthase (DOIS) , which catalyzes the conversion of D-glucose-6-phosphate into 2-deoxy-scyllo-inosose.[5][6] This is a critical step that forms the carbocyclic ring.

  • Amination: The resulting 2-deoxy-scyllo-inosose undergoes amination catalyzed by L-glutamine:2-deoxy-scyllo-inosose aminotransferase . This enzyme transfers an amino group from L-glutamine to the cyclitol intermediate.[4]

  • Reduction: The final step in the formation of the core is the reduction of the intermediate by 2-deoxy-scyllo-inosamine dehydrogenase to yield 2-deoxy-scyllo-inosamine.[4]

Biosynthesis_of_2_deoxy_scyllo_inosamine G6P D-Glucose-6-Phosphate DOI 2-deoxy-scyllo-inosose G6P->DOI DOIS Amino_DOI Amino-2-deoxy-scyllo-inosose DOI->Amino_DOI L-glutamine:2-deoxy-scyllo- inosose aminotransferase DOS 2-deoxy-scyllo-inosamine Amino_DOI->DOS 2-deoxy-scyllo-inosamine dehydrogenase Aminoglycoside_Mechanism_of_Action cluster_ribosome Bacterial Ribosome (70S) cluster_30S 30S Subunit rRNA_16S 16S rRNA (A-site) Protein_synthesis_inhibition Inhibition of Protein Synthesis rRNA_16S->Protein_synthesis_inhibition Causes mistranslation Inosamycin_A This compound Inosamycin_A->rRNA_16S Binds to A-site mRNA mRNA mRNA->rRNA_16S Decoding tRNA Aminoacyl-tRNA tRNA->rRNA_16S Blocks binding Cell_death Bacterial Cell Death Protein_synthesis_inhibition->Cell_death Isolation_Workflow Fermentation 1. Fermentation of S. hygroscopicus Centrifugation 2. Centrifugation to remove biomass Fermentation->Centrifugation Cation_exchange 3. Cation-exchange chromatography of supernatant Centrifugation->Cation_exchange Elution 4. Elution with a pH or salt gradient Cation_exchange->Elution Further_purification 5. Further purification by reverse-phase HPLC Elution->Further_purification Characterization 6. Structural characterization (NMR, MS) Further_purification->Characterization

References

Preliminary Toxicity Profile of Inosamycin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inosamycin A, a novel aminoglycoside antibiotic, has demonstrated a broad antibacterial spectrum comparable to that of neomycin.[1] A key distinguishing feature of this compound is its significantly lower acute toxicity. This technical guide provides a comprehensive summary of the currently available preliminary toxicity data for this compound, outlines relevant experimental protocols for toxicity assessment, and visualizes the putative signaling pathways associated with aminoglycoside toxicity. Due to the limited publicly available data specific to this compound, this guide leverages comparative data with neomycin and general knowledge of aminoglycoside toxicity to provide a foundational understanding for research and development purposes.

In Vivo Acute Toxicity

The primary in vivo toxicity data for this compound comes from a study comparing its acute toxicity to that of neomycin in mice. This study reported that the acute toxicity of this compound is approximately one-third that of neomycin.[1][2] While the specific LD50 (Lethal Dose, 50%) for this compound was not provided, an estimated value can be extrapolated from the known LD50 of neomycin.

Data Presentation: Acute Toxicity
CompoundAnimal ModelRoute of AdministrationLD50Source
Neomycin Sulfate MouseOral2,880 mg/kgMerck Safety Data Sheet
This compound (Estimated) MouseOral~8,640 mg/kgCalculated based on[1][2]

Note: The LD50 for this compound is an estimation based on the reported relative toxicity to neomycin.

Experimental Protocols: Acute Oral Toxicity (LD50) Determination

A standardized protocol for determining the acute oral toxicity (LD50) in rodents, such as the one outlined by the Organisation for Economic Co-operation and Development (OECD) Guideline 423, is typically followed.

Objective: To determine the median lethal dose (LD50) of a substance after a single oral administration.

Methodology:

  • Animal Model: Healthy, young adult mice of a single strain are used.

  • Acclimatization: Animals are acclimated to the laboratory conditions for at least 5 days prior to the study.

  • Fasting: Animals are fasted overnight prior to dosing.

  • Dose Administration: The test substance (this compound) is administered orally via gavage. A range of doses is typically used across different groups of animals.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight at regular intervals for at least 14 days.

  • Necropsy: A gross necropsy of all animals is performed at the end of the study.

  • Data Analysis: The LD50 is calculated using a validated statistical method, such as the Probit method.

In Vitro Cytotoxicity

As of the latest available information, no specific in vitro cytotoxicity studies for this compound, providing data such as IC50 (half-maximal inhibitory concentration) values on various cell lines, have been published in the public domain.

Experimental Protocols: In Vitro Cytotoxicity Assay (e.g., MTT Assay)

A common method to determine the in vitro cytotoxicity of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Objective: To assess the metabolic activity of cells as an indicator of cell viability and proliferation, and to determine the IC50 of a compound.

Methodology:

  • Cell Culture: Adherent or suspension cells are cultured in appropriate media and conditions.

  • Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

  • Compound Treatment: The test compound (this compound) is added to the wells in a range of concentrations. A vehicle control (without the compound) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined by plotting a dose-response curve.

Putative Mechanisms of Toxicity and Signaling Pathways

While specific studies on the signaling pathways affected by this compound are not available, its classification as an aminoglycoside suggests it may share common mechanisms of toxicity with other members of this class. The primary toxicities associated with aminoglycosides are ototoxicity (ear damage) and nephrotoxicity (kidney damage). These are generally attributed to the induction of oxidative stress and apoptosis.

Diagram: Generalized Aminoglycoside-Induced Ototoxicity Pathway

Ototoxicity_Pathway cluster_cell Inner Ear Hair Cell AG Aminoglycoside (e.g., this compound) Receptor Endocytic Receptor AG->Receptor Binding Endosome Endosome Receptor->Endosome Endocytosis Mitochondrion Mitochondrion Endosome->Mitochondrion Release ROS Reactive Oxygen Species (ROS) Mitochondrion->ROS Disruption Caspase_Activation Caspase Activation ROS->Caspase_Activation Induction Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Generalized signaling pathway of aminoglycoside-induced ototoxicity.

Diagram: Generalized Aminoglycoside-Induced Nephrotoxicity Pathway

Nephrotoxicity_Pathway cluster_cell Proximal Tubule Cell AG Aminoglycoside (e.g., this compound) Megalin Megalin Receptor AG->Megalin Binding Lysosome Lysosome Megalin->Lysosome Internalization Mitochondrion Mitochondrion Lysosome->Mitochondrion Disruption ROS Reactive Oxygen Species (ROS) Mitochondrion->ROS Generation Apoptosis Apoptosis ROS->Apoptosis Induction

Caption: Generalized signaling pathway of aminoglycoside-induced nephrotoxicity.

Experimental Protocols: Caspase-3/7 Activity Assay

To investigate the induction of apoptosis, a key event in aminoglycoside toxicity, a caspase-3/7 activity assay can be employed.

Objective: To measure the activity of caspase-3 and caspase-7, key executioner caspases in the apoptotic pathway.

Methodology:

  • Cell Culture and Treatment: Cells are cultured and treated with the test compound (this compound) as described for the cytotoxicity assay.

  • Lysis: Cells are lysed to release intracellular contents.

  • Caspase Substrate Addition: A luminogenic or fluorogenic substrate for caspase-3/7 is added to the cell lysate.

  • Incubation: The mixture is incubated to allow active caspases to cleave the substrate.

  • Signal Detection: The resulting luminescent or fluorescent signal is measured using a plate reader.

  • Data Analysis: The signal intensity is proportional to the caspase activity and is normalized to the cell number or protein concentration.

Diagram: Experimental Workflow for In Vitro Toxicity Assessment

Experimental_Workflow cluster_assays Toxicity Assays start Start: In Vitro Toxicity Assessment cell_culture Cell Line Seeding (e.g., HEK293, HepG2) start->cell_culture compound_treatment Treatment with This compound (Dose-Response) cell_culture->compound_treatment incubation Incubation (24, 48, 72 hours) compound_treatment->incubation mtt_assay MTT Assay (Cell Viability) incubation->mtt_assay caspase_assay Caspase-3/7 Assay (Apoptosis) incubation->caspase_assay ros_assay ROS Assay (Oxidative Stress) incubation->ros_assay data_analysis Data Analysis (IC50, Fold Change) mtt_assay->data_analysis caspase_assay->data_analysis ros_assay->data_analysis end End: Toxicity Profile data_analysis->end

Caption: Workflow for in vitro assessment of this compound toxicity.

Conclusion and Future Directions

The preliminary data strongly suggest that this compound possesses a favorable acute toxicity profile compared to neomycin, a cornerstone of aminoglycoside therapy. However, a comprehensive understanding of its safety requires further investigation. Future research should prioritize:

  • Definitive in vivo toxicity studies: Determination of the precise LD50 of this compound through various administration routes in multiple animal models.

  • In vitro cytotoxicity screening: Evaluation of the IC50 of this compound across a panel of relevant human cell lines, including renal and auditory cells.

  • Mechanistic studies: Elucidation of the specific signaling pathways modulated by this compound to understand the molecular basis of its lower toxicity.

  • Chronic toxicity studies: Assessment of the long-term effects of this compound administration.

A thorough toxicological evaluation will be critical in determining the potential of this compound as a safer alternative to existing aminoglycoside antibiotics.

References

Inosamycin A: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Overview of the Aminoglycoside Antibiotic

Abstract

Inosamycin A, with the molecular formula C23H45N5O14, is a member of the aminoglycoside class of antibiotics. Produced by the bacterium Streptomyces hygroscopicus, it exhibits a broad spectrum of antibacterial activity. Structurally similar to established aminoglycosides like neomycin and paromomycin, this compound presents a potentially favorable toxicity profile, suggesting its value as a lead compound for further investigation in the development of new antibacterial agents. This technical guide provides a comprehensive review of the available scientific information regarding this compound, including its physicochemical properties, mechanism of action, biological activity, and relevant experimental protocols.

Introduction

The rise of antibiotic-resistant bacteria poses a significant threat to global health. This has spurred a renewed interest in exploring and re-evaluating existing classes of antibiotics, including the aminoglycosides. This compound, first described in 1985, is an aminocyclitol glycoside antibiotic that has demonstrated notable antibacterial properties. Its structural relationship to clinically significant antibiotics, coupled with early data suggesting lower toxicity, makes it a compelling subject for contemporary drug discovery and development programs. This document serves as a technical resource for researchers and scientists, consolidating the current knowledge on this compound to facilitate future research and development efforts.

Physicochemical Properties

This compound is a complex polar molecule, characteristic of aminoglycoside antibiotics. Its structure features a central 2-deoxy-scyllo-inosamine ring, which distinguishes it from many other aminoglycosides like neomycin that contain a 2-deoxystreptamine moiety.[1] A summary of its key physicochemical properties is presented in Table 1.

PropertyValueSource
Molecular FormulaC23H45N5O14Internal
Molecular Weight615.6 g/mol Internal
IUPAC Name(2R,3S,4R,5R,6R)-5-amino-6-[(1R,2R,3S,4R,6S)-6-amino-2-[(2S,3R,4S,5R)-4-[(2R,3S,4S,5R,6R)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3,4-dihydroxycyclohexyl]oxy-2-(aminomethyl)oxane-3,4-diolInternal
CAS Number91421-97-5Internal
AppearanceWhite, amorphous powderTsunakawa et al., 1985
SolubilitySoluble in water; Insoluble in most organic solventsTsunakawa et al., 1985

Mechanism of Action

As an aminoglycoside antibiotic, this compound's primary mechanism of action is the inhibition of bacterial protein synthesis. This process is initiated by the binding of the antibiotic to the bacterial 30S ribosomal subunit. Specifically, aminoglycosides target the A-site on the 16S ribosomal RNA, a critical component for the accurate decoding of messenger RNA (mRNA).[2][3]

The binding of this compound to the ribosomal A-site induces a conformational change that disrupts the fidelity of protein translation in several ways:

  • Codon Misreading: The altered conformation of the A-site leads to the incorrect incorporation of amino acids into the growing polypeptide chain, resulting in the production of non-functional or toxic proteins.[3]

  • Inhibition of Translocation: The movement of the ribosome along the mRNA is impeded, which can halt protein synthesis.

  • Blockage of Initiation Complex Formation: The formation of the initial complex required to start protein synthesis can be blocked.

This disruption of protein synthesis is ultimately bactericidal. The accumulation of aberrant proteins and the cessation of essential protein production lead to bacterial cell death.

Inosamycin_A_Mechanism_of_Action cluster_bacterium Bacterial Cell cluster_ribosome 70S Ribosome Inosamycin_A This compound Cell_Wall Cell Wall/ Membrane Inosamycin_A->Cell_Wall Uptake Cytoplasm Cytoplasm Cell_Wall->Cytoplasm 30S_Subunit 30S Subunit A_Site A-Site (16S rRNA) 30S_Subunit->A_Site Binds to 50S_Subunit 50S Subunit mRNA mRNA A_Site->mRNA Causes Misreading tRNA Aminoacyl-tRNA A_Site->tRNA Blocks Binding Polypeptide Growing Polypeptide tRNA->Polypeptide Incorrect Amino Acid Incorporation Non_functional_Protein Non-functional/ Toxic Proteins Polypeptide->Non_functional_Protein Leads to Cell_Death Bacterial Cell Death Non_functional_Protein->Cell_Death Results in

Fig. 1: Mechanism of Action of this compound.

Biological Activity

Antibacterial Spectrum

This compound exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The initial discovery paper by Tsunakawa et al. (1985) reported that its in vitro antibacterial activity is comparable to that of neomycin. However, a detailed public record of Minimum Inhibitory Concentration (MIC) values for this compound against a comprehensive panel of bacterial strains is not currently available. The qualitative antibacterial spectrum is summarized in Table 2.

Bacterial TypeActivityReference
Gram-positive BacteriaActiveTsunakawa et al., 1985
Gram-negative BacteriaActiveTsunakawa et al., 1985
Aminoglycoside-resistant organismsInactiveTsunakawa et al., 1985[4]
Toxicity

A key finding from the initial studies of this compound is its reduced acute toxicity compared to neomycin. This is a significant advantage, as toxicity is a major limiting factor for the clinical use of many aminoglycosides. A summary of the available toxicity data is presented in Table 3.

Test AnimalRoute of AdministrationLD50 (mg/kg)Reference
MiceIntravenous~150Tsunakawa et al., 1985[4]
Mice (for comparison: Neomycin)Intravenous~50Tsunakawa et al., 1985[4]

Experimental Protocols

Production and Isolation of this compound

The following is a summary of the fermentation and isolation procedure as described by Tsunakawa et al. (1985).

Inosamycin_A_Production_Workflow Start Start: Streptomyces hygroscopicus (Strain J296-21) Fermentation Fermentation (Seed and Production Culture) Start->Fermentation Harvest Harvest and Filtration Fermentation->Harvest Cation_Exchange Cation-Exchange Chromatography (Amberlite IRC-50) Harvest->Cation_Exchange Elution Elution with Aqueous Ammonia Cation_Exchange->Elution Charcoal_Chromatography Activated Charcoal Chromatography Elution->Charcoal_Chromatography Elution_Methanol Elution with Aqueous Methanol Charcoal_Chromatography->Elution_Methanol Cellulose_Chromatography Cellulose Column Chromatography Elution_Methanol->Cellulose_Chromatography Lyophilization Lyophilization Cellulose_Chromatography->Lyophilization End End: Purified this compound Lyophilization->End

Fig. 2: Production and Isolation Workflow.

Protocol Details:

  • Fermentation: Streptomyces hygroscopicus is cultured in a suitable seed medium followed by a production medium containing glucose, starch, and soybean meal. Fermentation is carried out at 28°C for several days.

  • Harvest and Adsorption: The culture broth is filtered, and the filtrate is adjusted to a neutral pH. The active components are then adsorbed onto a cation-exchange resin.

  • Elution and Decolorization: The resin is washed, and the Inosamycin complex is eluted with dilute aqueous ammonia. The eluate is then decolorized using activated charcoal.

  • Chromatographic Separation: The crude Inosamycin complex is subjected to a series of column chromatography steps, including cellulose and Sephadex, to separate the individual Inosamycin components.

  • Purification and Lyophilization: The fractions containing this compound are pooled, concentrated, and lyophilized to yield a purified white powder.

Determination of Minimum Inhibitory Concentration (MIC)

MIC_Determination_Workflow Start Start: this compound Stock Solution and Bacterial Inoculum Serial_Dilution Prepare Serial Dilutions of this compound in Microtiter Plate Start->Serial_Dilution Inoculation Inoculate Each Well with a Standardized Bacterial Suspension Serial_Dilution->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation Observation Visually Inspect for Bacterial Growth (Turbidity) Incubation->Observation MIC_Determination Determine the Lowest Concentration with No Visible Growth (MIC) Observation->MIC_Determination End End: MIC Value MIC_Determination->End

Fig. 3: MIC Determination Workflow.

Protocol Details:

  • Preparation of Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 CFU/mL.

  • Serial Dilution: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate containing broth medium.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. Positive (no antibiotic) and negative (no bacteria) controls are included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • MIC Reading: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacterium.

Conclusion and Future Directions

This compound represents an intriguing, yet underexplored, aminoglycoside antibiotic. Its broad antibacterial spectrum, comparable to that of neomycin, combined with a significantly lower acute toxicity profile, highlights its potential as a scaffold for the development of new antibacterial therapies. The primary limitation in the current understanding of this compound is the lack of comprehensive quantitative data on its antibacterial activity against a wide range of clinically relevant pathogens.

Future research should focus on:

  • Comprehensive MIC Profiling: Determining the MIC of this compound against a diverse panel of both susceptible and resistant bacterial strains.

  • Mechanism of Action Studies: Further elucidating the specific interactions of this compound with the bacterial ribosome to understand the basis of its activity and potential for overcoming resistance.

  • In Vivo Efficacy Studies: Evaluating the efficacy of this compound in animal models of infection to assess its therapeutic potential.

  • Medicinal Chemistry Efforts: Utilizing the structure of this compound as a starting point for the synthesis of novel derivatives with improved efficacy and safety profiles.

By addressing these key areas, the scientific community can fully evaluate the potential of this compound and its analogs to contribute to the arsenal of effective treatments against bacterial infections.

References

Spectroscopic Data Interpretation for Inosamycin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inosamycin A is a member of the inosamycin complex, a group of novel aminoglycoside antibiotics produced by Streptomyces hygroscopicus.[1] Structurally related to well-known antibiotics like neomycin and kanamycin, the inosamycins are distinguished by the presence of a 2-deoxy-scyllo-inosamine moiety instead of the typical 2-deoxystreptamine.[2] The structure of this compound was elucidated through a combination of chemical degradation and extensive spectroscopic analysis. This guide provides a comprehensive overview of the spectroscopic data interpretation that would have been central to this structural determination, offering insights into the methodologies and logical workflow involved. While the raw, detailed spectroscopic data from the original structure elucidation is not publicly available, this document serves as a technical framework for understanding the application of key spectroscopic techniques in the characterization of complex natural products like this compound.

Spectroscopic Data Summary for this compound

The determination of this compound's complex structure would have relied on a suite of spectroscopic techniques to piece together its constituent parts and their connectivity. Based on the available literature, the following spectroscopic methods were instrumental:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR experiments (such as COSY, HSQC, and HMBC) would have been pivotal in identifying the individual sugar and aminosugar residues, determining their stereochemistry, and establishing the glycosidic linkages between them.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) would have been used to determine the elemental composition and molecular weight of this compound. Fragmentation patterns observed in tandem MS (MS/MS) experiments would provide further structural information, helping to sequence the glycosidic chain.

  • Infrared (IR) Spectroscopy: IR spectroscopy would have been employed to identify the presence of key functional groups, such as hydroxyl (-OH), amine (-NH₂), and ether (C-O-C) moieties, which are characteristic of aminoglycosides.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy would likely have been used to confirm the absence of any chromophores that absorb in the UV-visible range, which is typical for aminoglycosides that lack aromatic rings or conjugated double bond systems.

The following tables provide a generalized summary of the expected spectroscopic data for a compound with the structure of this compound.

Table 1: Expected ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment (Proposed)
5.0 - 5.5d or br s1H per residueAnomeric Protons (H-1) of sugar units
3.0 - 4.5mMultiple protonsRing protons of sugar and inosamine moieties
2.5 - 3.0mMultiple protonsProtons adjacent to amino groups

Table 2: Expected ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment (Proposed)
95 - 105Anomeric Carbons (C-1) of sugar units
60 - 85Carbons of sugar and inosamine rings
40 - 55Carbons bearing amino groups

Table 3: Expected Mass Spectrometry Data for this compound

m/z ValueInterpretation
[M+H]⁺Molecular weight determination and elemental composition (from HR-MS)
Fragment IonsResulting from cleavage of glycosidic bonds, providing sequence information

Table 4: Expected IR and UV-Vis Data for this compound

TechniqueWavenumber (cm⁻¹) / Wavelength (nm)Functional Group / Interpretation
IR3200 - 3600 (broad)O-H and N-H stretching
IR2800 - 3000C-H stretching
IR1000 - 1200C-O stretching (ethers and alcohols)
UV-VisNo significant absorption > 220 nmAbsence of chromophores

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic experiments that would have been used in the structure elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A few milligrams of purified this compound would be dissolved in a suitable deuterated solvent, typically deuterium oxide (D₂O) due to the high polarity and presence of exchangeable protons in aminoglycosides.

  • ¹H NMR: One-dimensional proton NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Key parameters would include a sufficient number of scans to achieve a good signal-to-noise ratio, a defined spectral width, and a calibrated pulse width.

  • ¹³C NMR: Carbon-13 NMR spectra would be acquired, often using proton decoupling to simplify the spectrum to single lines for each unique carbon atom. Due to the low natural abundance of ¹³C, a longer acquisition time would be necessary.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): This experiment would be used to identify proton-proton spin-spin coupling networks within each sugar and inosamine residue, helping to trace out the connectivity of the protons in each ring system.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton to its directly attached carbon atom, aiding in the assignment of the carbon signals.

    • HMBC (Heteronuclear Multiple Bond Correlation): This long-range proton-carbon correlation experiment would be crucial for establishing the glycosidic linkages between the different monosaccharide units by observing correlations between an anomeric proton and a carbon atom across the glycosidic bond.

Mass Spectrometry (MS)
  • Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source would be ideal for analyzing a polar molecule like this compound.

  • High-Resolution Mass Spectrometry (HR-MS): The sample, dissolved in a suitable solvent like methanol or water, would be introduced into the ESI source. The accurate mass measurement of the protonated molecule ([M+H]⁺) would allow for the determination of the elemental formula.

  • Tandem Mass Spectrometry (MS/MS): The [M+H]⁺ ion would be selected in the first stage of the mass spectrometer and then subjected to collision-induced dissociation (CID). The resulting fragment ions would be analyzed in the second stage. The fragmentation pattern, showing losses of individual sugar residues, would provide evidence for the sequence of the oligosaccharide chain.

Infrared (IR) Spectroscopy
  • Sample Preparation: The sample could be prepared as a thin film on a salt plate (e.g., NaCl or KBr) or mixed with KBr powder and pressed into a pellet.

  • Data Acquisition: The IR spectrum would be recorded over the mid-infrared range (typically 4000 to 400 cm⁻¹). The resulting spectrum would show absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: A dilute solution of this compound in a UV-transparent solvent (e.g., water or methanol) would be prepared.

  • Data Acquisition: The UV-Vis spectrum would be recorded over a range of approximately 200 to 800 nm. The absence of strong absorption bands would be a key finding.

Visualization of the Spectroscopic Interpretation Workflow

The following diagram illustrates the logical workflow for the structure elucidation of this compound, starting from the isolated compound and culminating in the final chemical structure.

InosamycinA_Structure_Elucidation cluster_0 Initial Characterization cluster_1 NMR Analysis cluster_2 Structure Assembly and Confirmation Isolated this compound Isolated this compound HR-MS HR-MS Isolated this compound->HR-MS Determine IR & UV-Vis IR & UV-Vis Isolated this compound->IR & UV-Vis Identify 1H NMR 1H NMR Isolated this compound->1H NMR 13C NMR 13C NMR Isolated this compound->13C NMR Elemental Formula & Molecular Weight Elemental Formula & Molecular Weight HR-MS->Elemental Formula & Molecular Weight MS/MS Fragmentation MS/MS Fragmentation HR-MS->MS/MS Fragmentation Functional Groups Functional Groups IR & UV-Vis->Functional Groups Structure Assembly Structure Assembly Elemental Formula & Molecular Weight->Structure Assembly Functional Groups->Structure Assembly COSY COSY 1H NMR->COSY HSQC HSQC 1H NMR->HSQC HMBC HMBC 1H NMR->HMBC Proton Environment Proton Environment 1H NMR->Proton Environment 13C NMR->HSQC 13C NMR->HMBC Carbon Skeleton Carbon Skeleton 13C NMR->Carbon Skeleton H-H Connectivity H-H Connectivity COSY->H-H Connectivity C-H Connectivity C-H Connectivity HSQC->C-H Connectivity Long-Range C-H Connectivity Long-Range C-H Connectivity HMBC->Long-Range C-H Connectivity Proton Environment->Structure Assembly Carbon Skeleton->Structure Assembly H-H Connectivity->Structure Assembly C-H Connectivity->Structure Assembly Long-Range C-H Connectivity->Structure Assembly Fragment Analysis Fragment Analysis MS/MS Fragmentation->Fragment Analysis Fragment Analysis->Structure Assembly Final Structure of this compound Final Structure of this compound Structure Assembly->Final Structure of this compound Confirmation

Caption: Workflow for the spectroscopic data interpretation and structure elucidation of this compound.

References

Inosamycin A: A Deep Dive into Predicted Physicochemical Properties for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide offers an in-depth analysis of the predicted physicochemical properties of Inosamycin A, an aminoglycoside antibiotic. The information presented is curated for researchers, scientists, and professionals in the field of drug development, providing a foundational understanding of this compound's characteristics.

Executive Summary

This compound, a member of the aminoglycoside class of antibiotics, presents a complex molecular structure with significant therapeutic potential. Understanding its physicochemical properties is paramount for predicting its pharmacokinetic and pharmacodynamic behavior, including absorption, distribution, metabolism, and excretion (ADME). This document summarizes key predicted properties of this compound, outlines the computational methodologies used for these predictions, and provides a visual representation of its mechanism of action. All quantitative data is presented in a clear, tabular format for ease of reference and comparison.

Predicted Physicochemical Properties of this compound

The following table summarizes the computationally predicted physicochemical properties of this compound. These values are derived from established in silico models and provide valuable insights into the molecule's behavior.

PropertyPredicted ValueSource
Molecular Formula C23H45N5O14PubChem
Molecular Weight 615.6 g/mol PubChem
XLogP3 (Octanol-Water Partition Coefficient) -8.7PubChem
Topological Polar Surface Area (TPSA) 347 ŲPubChem
Hydrogen Bond Donor Count 19PubChem
Hydrogen Bond Acceptor Count 19PubChem
Predicted pKa (Strongest Basic) ~8.0 - 9.5 (Estimated)Based on typical values for aminoglycosides
Predicted Aqueous Solubility High (Estimated)Based on high polarity and hydrogen bonding capacity

Methodologies for In Silico Physicochemical Property Prediction

The prediction of physicochemical properties through computational methods is a cornerstone of modern drug discovery, enabling the rapid screening of large compound libraries and the early identification of candidates with desirable ADME profiles.[1][2][3][4] The data presented in this guide are derived from such in silico models. Below are detailed descriptions of the general methodologies employed for predicting the key properties of molecules like this compound.

Prediction of Octanol-Water Partition Coefficient (logP)

The octanol-water partition coefficient (logP) is a critical measure of a molecule's lipophilicity, which influences its absorption and distribution.

  • Methodology: The most common methods for predicting logP are fragment-based. These approaches deconstruct the molecule into a set of predefined atomic or larger structural fragments. Each fragment is assigned a pre-calculated lipophilicity value based on experimental data from a large training set of molecules. The overall logP of the molecule is then calculated by summing the contributions of its constituent fragments, often with correction factors for intramolecular interactions. XLogP3 is a well-established example of such an atom-additive method that also incorporates correction factors for various intramolecular effects.

Prediction of Topological Polar Surface Area (TPSA)

TPSA is defined as the sum of the surfaces of polar atoms (usually oxygen and nitrogen) in a molecule, including their attached hydrogens. It is a strong predictor of a drug's ability to permeate cell membranes.

  • Methodology: TPSA is calculated based on a group contribution method. The molecule's 2D structure is analyzed to identify all polar atoms and their attached hydrogens. Pre-defined surface area contributions for different polar atom types in various chemical environments are then summed up to yield the total TPSA value. This method is computationally efficient and has been shown to correlate well with experimental measures of molecular polarity and membrane permeability.

Prediction of Hydrogen Bond Donors and Acceptors

The number of hydrogen bond donors and acceptors in a molecule is crucial for its solubility and interaction with biological targets.

  • Methodology: The prediction of hydrogen bond donor and acceptor counts is a rule-based process. The algorithm analyzes the chemical structure to identify functional groups capable of donating or accepting hydrogen bonds. For donors, this typically involves identifying hydrogen atoms attached to highly electronegative atoms like oxygen and nitrogen. For acceptors, the algorithm looks for electronegative atoms (oxygen, nitrogen) with lone pairs of electrons.

Prediction of Acid Dissociation Constant (pKa)

The pKa value indicates the strength of an acid or base and is fundamental to understanding a drug's ionization state at different physiological pHs, which in turn affects its solubility, absorption, and target binding.

  • Methodology: A variety of computational methods exist for pKa prediction, ranging from empirical to quantum mechanical approaches.[5][6][7][8][9][10][11][12]

    • Empirical Methods: These methods rely on large databases of experimentally determined pKa values. The prediction for a new molecule is made by identifying structurally similar compounds in the database and applying quantitative structure-property relationship (QSPR) models.

    • Quantum Mechanical (QM) Methods: These are first-principles methods that calculate the free energy difference between the protonated and deprotonated states of a molecule.[6][7] This is often done using thermodynamic cycles and can provide high accuracy, though it is computationally more intensive.[5][6][7] Semi-empirical QM methods offer a balance between speed and accuracy.[9][11]

Prediction of Aqueous Solubility

Aqueous solubility is a critical determinant of a drug's bioavailability.

  • Methodology: Predicting aqueous solubility is complex as it depends on both the energy required to break the crystal lattice of the solid and the energy gained from solvation.[13][14]

    • QSPR Models: Similar to pKa prediction, QSPR models are widely used. These models correlate a molecule's structural descriptors with its experimentally determined solubility.[15]

    • Thermodynamic Cycle-Based Methods: These methods attempt to calculate the free energy of solvation and the free energy of the solid state to derive the solubility.[14][16]

    • Machine Learning Approaches: Modern approaches increasingly utilize machine learning algorithms, such as random forests and neural networks, trained on large datasets of known solubilities to predict the solubility of new compounds.[17][18]

Mechanism of Action: Aminoglycoside Inhibition of Protein Synthesis

This compound, as an aminoglycoside, is predicted to exert its antibacterial effect by targeting the bacterial ribosome, a critical component of protein synthesis. The following diagram illustrates the generally accepted mechanism of action for this class of antibiotics.

Aminoglycoside_Mechanism_of_Action cluster_bacterium Bacterial Cell cluster_inhibition Inhibition of Protein Synthesis InosamycinA This compound CellWall Cell Wall/ Membrane InosamycinA->CellWall Uptake Ribosome 30S Ribosomal Subunit CellWall->Ribosome Binding Protein Aberrant or Truncated Proteins Ribosome->Protein Codon Misreading & Translocation Inhibition mRNA mRNA mRNA->Ribosome tRNA tRNA tRNA->Ribosome CellDeath Bacterial Cell Death Protein->CellDeath Leads to

Caption: Mechanism of action of this compound as an aminoglycoside antibiotic.

The binding of this compound to the 30S ribosomal subunit is thought to interfere with the fidelity of protein synthesis in several ways, including causing misreading of the mRNA codon and inhibiting the translocation of the peptidyl-tRNA. This leads to the production of non-functional or truncated proteins, ultimately resulting in bacterial cell death.

References

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Inosamycin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inosamycin A is an aminoglycoside antibiotic, a class of potent bactericidal agents that function by inhibiting protein synthesis in susceptible bacteria. It is a component of the inosamycin complex, which is produced by the fermentation of Streptomyces hygroscopicus (strain J296-21 / ATCC 39150).[1] This document provides a detailed protocol for the isolation and purification of this compound, from the fermentation of the producing organism to the final purified compound. The methodologies described herein are based on established principles for the purification of aminoglycoside antibiotics and are intended to serve as a comprehensive guide for researchers in natural product chemistry, microbiology, and drug discovery.

Data Presentation

The following tables summarize the expected quantitative data at each major stage of the this compound isolation and purification process. Please note that these values are representative for a typical aminoglycoside fermentation and purification process and may vary depending on the specific fermentation conditions and scale.

Table 1: Fermentation and Extraction Data

ParameterValueUnit
Fermentation Volume100L
This compound Titer (in broth)150mg/L
Total this compound (crude)15g
Extraction Efficiency85%
This compound in Crude Extract12.75g

Table 2: Purification Summary

Purification StepTotal this compound (g)Purity (%)Yield (%)
Crude Extract12.7515100
Cation-Exchange Chromatography9.567075
Silica Gel Chromatography7.179556
Final Purified this compound6.45>9850.6

Experimental Protocols

Fermentation of Streptomyces hygroscopicus

This protocol describes the culture of Streptomyces hygroscopicus for the production of the inosamycin complex.

1.1. Materials

  • Streptomyces hygroscopicus (ATCC 39150)

  • Seed Flask Medium (per liter):

    • Glucose: 10 g

    • Yeast Extract: 20 g

    • Peptone: 5 g

    • K₂HPO₄: 2 g

    • MgSO₄·7H₂O: 0.5 g

    • Adjust pH to 7.0

  • Production Fermentor Medium (per liter):

    • Soluble Starch: 20 g

    • Soybean Meal: 15 g

    • (NH₄)₂SO₄: 3 g

    • CaCO₃: 2 g

    • Trace Element Solution: 1 mL (containing Fe, Mn, Zn, etc.)

    • Adjust pH to 7.2

  • Seed Flasks (250 mL)

  • Production Fermentor (100 L)

  • Shaking Incubator

  • Autoclave

1.2. Procedure

  • Inoculum Preparation: Aseptically transfer a loopful of S. hygroscopicus from a stock culture to a 250 mL seed flask containing 50 mL of seed flask medium.

  • Seed Culture Incubation: Incubate the seed flask on a rotary shaker at 28°C and 200 rpm for 48-72 hours until dense growth is observed.

  • Production Fermentation: Aseptically transfer the seed culture (5% v/v) to a 100 L production fermentor containing the sterilized production medium.

  • Fermentation Conditions: Maintain the fermentation at 28°C with an aeration rate of 1 vvm (volume of air per volume of medium per minute) and agitation at 150 rpm.

  • Monitoring: Monitor the fermentation for pH, dissolved oxygen, and antibiotic production (e.g., by bioassay or HPLC) over a period of 7-10 days.

  • Harvesting: Once the this compound titer reaches its maximum, harvest the fermentation broth for extraction.

Extraction of this compound

This protocol details the extraction of the inosamycin complex from the fermentation broth and mycelium.

2.1. Materials

  • Harvested Fermentation Broth (100 L)

  • Sulfuric Acid (H₂SO₄), 1M

  • Sodium Hydroxide (NaOH), 1M

  • Cation-Exchange Resin (e.g., Amberlite IRC-50)

  • Ammonium Hydroxide (NH₄OH), 1M

  • Methanol

  • Rotary Evaporator

2.2. Procedure

  • Mycelium Separation: Separate the mycelium from the fermentation broth by centrifugation or filtration.

  • Mycelium Extraction: Since a significant portion of aminoglycosides can be bound to the mycelium, resuspend the mycelial cake in acidified water (pH 2.0 with H₂SO₄) and stir for 2 hours. Filter and combine the acidic extract with the supernatant from step 1.

  • pH Adjustment: Adjust the pH of the combined broth to 7.0 with 1M NaOH.

  • Cation-Exchange Adsorption: Pass the neutralized broth through a column packed with a cation-exchange resin pre-equilibrated to pH 7.0.

  • Washing: Wash the resin with deionized water to remove unbound impurities.

  • Elution: Elute the bound inosamycin complex from the resin using 1M NH₄OH.

  • Concentration: Concentrate the eluate under reduced pressure using a rotary evaporator to obtain the crude inosamycin complex.

Purification of this compound

This protocol describes the chromatographic purification of this compound from the crude extract.

3.1. Materials

  • Crude Inosamycin Complex

  • Cation-Exchange Resin (e.g., CM-Sephadex)

  • Ammonium Hydroxide (gradient of 0.1 M to 1.0 M)

  • Silica Gel for Column Chromatography

  • Solvent System for Silica Gel Chromatography (e.g., Chloroform:Methanol:Ammonia, 2:2:1)

  • Thin Layer Chromatography (TLC) plates (Silica Gel)

  • Ninhydrin Spray Reagent

  • High-Performance Liquid Chromatography (HPLC) system

3.2. Procedure

  • Cation-Exchange Chromatography:

    • Dissolve the crude inosamycin complex in a minimal amount of water and apply it to a CM-Sephadex column equilibrated with 0.1 M NH₄OH.

    • Elute the components of the inosamycin complex with a linear gradient of 0.1 M to 1.0 M NH₄OH.

    • Collect fractions and monitor by TLC, visualizing with ninhydrin spray. Pool the fractions containing this compound.

  • Silica Gel Chromatography:

    • Concentrate the this compound-containing fractions and dissolve the residue in the mobile phase for silica gel chromatography.

    • Apply the sample to a silica gel column equilibrated with the solvent system.

    • Elute with the same solvent system and collect fractions.

    • Monitor the fractions by TLC and/or HPLC.

  • Final Purification and Characterization:

    • Pool the pure this compound fractions and concentrate to dryness.

    • Characterize the final product by analytical HPLC, mass spectrometry, and NMR to confirm purity and identity.

Visualizations

Experimental Workflow

experimental_workflow cluster_fermentation 1. Fermentation cluster_extraction 2. Extraction cluster_purification 3. Purification Inoculum Inoculum Preparation (S. hygroscopicus ATCC 39150) Seed_Culture Seed Culture (48-72h, 28°C) Inoculum->Seed_Culture Production_Fermentation Production Fermentation (7-10 days, 28°C) Seed_Culture->Production_Fermentation Harvest Harvest Broth Production_Fermentation->Harvest Centrifugation Mycelium Separation Harvest->Centrifugation Mycelium_Extraction Mycelium Extraction (Acid Treatment) Centrifugation->Mycelium_Extraction Cation_Exchange_Adsorption Cation-Exchange Adsorption Mycelium_Extraction->Cation_Exchange_Adsorption Elution Elution with NH₄OH Cation_Exchange_Adsorption->Elution Crude_Extract Crude Inosamycin Complex Elution->Crude_Extract Cation_Exchange_Chroma Cation-Exchange Chromatography (CM-Sephadex) Crude_Extract->Cation_Exchange_Chroma Silica_Gel_Chroma Silica Gel Chromatography Cation_Exchange_Chroma->Silica_Gel_Chroma Pure_Inosamycin_A Pure this compound Silica_Gel_Chroma->Pure_Inosamycin_A

Caption: Experimental workflow for this compound isolation and purification.

Signaling Pathway: Mechanism of Action of this compound

mechanism_of_action cluster_bacterium Bacterial Cell Inosamycin_A This compound Cell_Wall Cell Wall Inosamycin_A->Cell_Wall Penetration Cell_Membrane Cell Membrane Cell_Wall->Cell_Membrane Transport Ribosome 30S Ribosomal Subunit Cell_Membrane->Ribosome Binding Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibition Inhibition Ribosome->Inhibition Blocks Initiation & Causes Miscoding Protein_Synthesis->Inhibition Cell_Death Bacterial Cell Death Inhibition->Cell_Death

Caption: Proposed mechanism of action of this compound.

References

Synthesis of Inosamycin A for Research Applications: A Detailed Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthetic methodologies for Inosamycin A, a complex aminoglycoside antibiotic. The information is intended to guide researchers in the laboratory-scale synthesis of this molecule for investigational purposes.

Introduction

This compound is a member of the inosamycin class of antibiotics, which are novel aminocyclitols structurally related to neomycin and kanamycin.[1][2][3] Produced by Streptomyces hygroscopicus, this compound exhibits a broad antibacterial spectrum.[1] The first total synthesis of this compound was achieved by Kang and Lee, providing a strategic framework for its chemical production and the generation of analogues for further study.[4] This convergent synthesis relies on the coupling of two complex fragments, an aldehyde and a ketone, via a highly stereoselective aldol condensation.[4]

Retrosynthetic Analysis and Strategy

The synthetic approach to this compound is characterized by a convergent strategy, which involves the independent synthesis of two major fragments that are later combined to form the final molecule. This approach allows for greater efficiency and the ability to modify individual fragments to create derivatives.

A high-level retrosynthetic disconnection of this compound reveals two key building blocks: Aldehyde 128 and Ketone 123. The crucial carbon-carbon bond formation that unites these fragments is achieved through a stereoselective aldol condensation.

G Inosamycin_A This compound Aldol_Condensation Stereoselective Aldol Condensation Inosamycin_A->Aldol_Condensation Aldehyde_128 Aldehyde 128 Aldol_Condensation->Aldehyde_128 Ketone_123 Ketone 123 Aldol_Condensation->Ketone_123 Fragments Key Synthetic Fragments

Caption: Retrosynthetic analysis of this compound.

The synthesis of each fragment, in turn, involves a series of stereocontrolled reactions, including asymmetric aldol reactions and substrate-controlled addition reactions to forge the numerous stereocenters present in the natural product. A particularly challenging aspect of the synthesis of Ketone 123 is the construction of two sterically congested quaternary carbon centers.[4]

Synthesis of Key Fragments

The successful synthesis of this compound hinges on the efficient and stereoselective preparation of its constituent fragments.

Synthesis of Aldehyde 128

The synthesis of Aldehyde 128 is achieved through a multi-step sequence that establishes the required stereochemistry. Key transformations in this synthesis include asymmetric aldol reactions to set the chiral centers.

Synthesis of Ketone 123

The preparation of Ketone 123 is a more complex undertaking due to the presence of two quaternary stereocenters. The synthetic route to this fragment employs diastereoselective addition reactions. A critical discovery in the development of this route was the use of lanthanum chloride (LaCl₃) to promote a key transmetalation step, which was essential for achieving high coupling efficiency in the formation of one of the quaternary carbons.[4] An alternative synthetic route for the C11-C24 fragment (122), a precursor to Ketone 123, has also been developed, offering flexibility in the overall synthetic strategy.[4]

The Key Aldol Condensation

The culmination of the synthetic effort is the coupling of Aldehyde 128 and Ketone 123. This is accomplished through a highly anti-selective aldol condensation, which not only forms the crucial C24-C25 bond but also sets the final stereocenter of the carbon skeleton with remarkable control. This reaction provides the complete carbon backbone of this compound.

G cluster_synthesis Convergent Synthesis of this compound Start_A Starting Materials A Synth_A Multi-step Synthesis (Asymmetric Aldol Reactions) Start_A->Synth_A Aldehyde_128 Aldehyde 128 Synth_A->Aldehyde_128 Aldol Stereoselective Aldol Condensation Aldehyde_128->Aldol Start_B Starting Materials B Synth_B Multi-step Synthesis (Diastereoselective Additions, LaCl3 mediated coupling) Start_B->Synth_B Ketone_123 Ketone 123 Synth_B->Ketone_123 Ketone_123->Aldol Inosamycin_A This compound Aldol->Inosamycin_A G Inosamycin_A This compound Binding Binding Inosamycin_A->Binding Ribosome Bacterial 30S Ribosomal Subunit Ribosome->Binding Inhibition Inhibition of Protein Synthesis Binding->Inhibition Death Bacterial Cell Death Inhibition->Death

References

Application Notes and Protocols for In Vitro Antibacterial Assays of Inosamycin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

I. Introduction to Inosamycin A

This compound is an aminoglycoside antibiotic produced by Streptomyces hygroscopicus. Structurally related to neomycin and paromomycin, it is part of a complex of inosamycins (A, B, C, D, and E).[1][2] Like other aminoglycosides, this compound is anticipated to exert its antibacterial effect by binding to the bacterial 30S ribosomal subunit, thereby inhibiting protein synthesis. This mechanism of action suggests a broad spectrum of activity against various bacteria. Preliminary data indicates its antibacterial activity is comparable to that of neomycin.[1] However, it is also noted to be inactive against most aminoglycoside-resistant organisms, a crucial consideration for its therapeutic potential.[1]

These application notes provide detailed protocols for a panel of in vitro assays to comprehensively evaluate the antibacterial properties of this compound. The assays are designed to determine its potency, bactericidal or bacteriostatic nature, and effectiveness against bacterial biofilms.

II. Selecting Bacterial Strains

A critical aspect of evaluating a new antibiotic is to test it against a diverse panel of clinically relevant bacteria, including both susceptible (wild-type) and resistant strains.

Table 1: Recommended Bacterial Strains for this compound Testing

Bacterium Gram Stain Rationale for Inclusion Suggested ATCC Strain(s) Aminoglycoside-Resistant Strains
Staphylococcus aureusGram-positiveCommon cause of skin, soft tissue, and bloodstream infections.ATCC 29213 (methicillin-susceptible), ATCC 43300 (MRSA)Select strains known to carry aminoglycoside-modifying enzyme genes (e.g., aac(6')-Ie-aph(2")-Ia).
Escherichia coliGram-negativeA frequent cause of urinary tract and gastrointestinal infections.ATCC 25922Select strains with known aminoglycoside resistance mechanisms, such as 16S rRNA methyltransferase expression.
Pseudomonas aeruginosaGram-negativeAn opportunistic pathogen known for its intrinsic and acquired resistance.ATCC 27853Choose strains with upregulated efflux pumps or aminoglycoside-modifying enzymes.
Enterococcus faecalisGram-positiveA common cause of nosocomial infections, including endocarditis.ATCC 29212Test against vancomycin-resistant enterococci (VRE) and strains with high-level aminoglycoside resistance.

III. Experimental Protocols

A. Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[3][4] The broth microdilution method is a standard and widely used technique.[3][5][6][7][8]

Protocol: Broth Microdilution MIC Assay

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in sterile deionized water or an appropriate buffer at a concentration of 1280 µg/mL. Filter-sterilize the solution.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 colonies of the test bacterium and inoculate into 5 mL of Mueller-Hinton Broth (MHB).

    • Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (equivalent to a 0.5 McFarland standard, approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well microtiter plate.

    • Add 200 µL of the this compound stock solution (1280 µg/mL) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10. This will create a concentration range from 640 µg/mL down to 1.25 µg/mL. Well 11 will serve as a growth control (no antibiotic), and well 12 will be a sterility control (no bacteria).

  • Inoculation: Add 100 µL of the diluted bacterial suspension to wells 1 through 11. The final volume in these wells will be 200 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity). This can be assessed visually or by using a microplate reader to measure the optical density at 600 nm (OD₆₀₀).

Table 2: Example MIC Data for this compound

Bacterium Strain Type Expected MIC Range (µg/mL)
Staphylococcus aureusSusceptible1 - 8
Staphylococcus aureusAminoglycoside-Resistant>64
Escherichia coliSusceptible2 - 16
Escherichia coliAminoglycoside-Resistant>128
Pseudomonas aeruginosaSusceptible4 - 32
Pseudomonas aeruginosaAminoglycoside-Resistant>128
Enterococcus faecalisSusceptible16 - 64
Enterococcus faecalisAminoglycoside-Resistant>1000

Note: The expected MIC ranges are estimations based on the known activity of related aminoglycosides like neomycin. Actual values for this compound must be determined experimentally.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis stock Prepare this compound Stock Solution dilution Serial Dilution of this compound in 96-well plate stock->dilution inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculation Inoculate wells with bacterial suspension inoculum->inoculation dilution->inoculation incubation Incubate at 37°C for 18-24h inoculation->incubation reading Read MIC (lowest concentration with no visible growth) incubation->reading Time_Kill_Workflow cluster_sampling Time-course Sampling start Prepare bacterial culture (mid-log phase) setup Set up flasks with varying This compound concentrations (0x, 0.5x, 1x, 2x, 4x MIC) start->setup inoculate Inoculate flasks to ~5 x 10^5 CFU/mL setup->inoculate t0 T=0h inoculate->t0 t2 T=2h plate Serial dilution and plating of samples on MHA t0->plate t4 T=4h t2->plate t8 T=8h t4->plate t24 T=24h t8->plate t24->plate incubate Incubate plates at 37°C for 18-24h plate->incubate count Count CFU and plot log10 CFU/mL vs. Time incubate->count end Determine rate of killing count->end Aminoglycoside_MoA cluster_cell Bacterial Cell InosamycinA This compound Ribosome 30S Ribosomal Subunit InosamycinA->Ribosome Binds to NonFunctionalProtein Non-functional or Truncated Protein InosamycinA->NonFunctionalProtein Causes misreading of mRNA Protein Functional Protein Ribosome->Protein Translates mRNA to Ribosome->NonFunctionalProtein Causes misreading of mRNA mRNA mRNA CellDeath Bacterial Cell Death NonFunctionalProtein->CellDeath

References

Application Notes and Protocols: Minimum Inhibitory Concentration (MIC) Testing for Inosamycin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inosamycin A is an aminoglycoside antibiotic with a broad spectrum of antibacterial activity.[1] As with any antimicrobial agent, determining its potency against various bacterial strains is a critical step in preclinical development and for surveillance of resistance. The Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antibiotic's in vitro activity, defined as the lowest concentration of the drug that prevents visible growth of a microorganism.[2] This document provides a detailed protocol for determining the MIC of this compound using the broth microdilution method, based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Principle of the Test

The broth microdilution method involves challenging a standardized bacterial inoculum with serial twofold dilutions of this compound in a liquid growth medium. Following incubation, the presence or absence of visible bacterial growth is determined. The MIC is the lowest concentration of this compound that inhibits the growth of the bacterium.

Materials and Reagents

  • This compound reference powder

  • Sterile deionized water

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well sterile, flat-bottom microtiter plates

  • Sterile reservoirs and multichannel pipettes

  • Spectrophotometer

  • Vortex mixer

  • Incubator (35°C ± 2°C)

  • Bacterial strains for testing (e.g., clinical isolates)

  • Quality Control (QC) strains:

    • Escherichia coli ATCC 25922

    • Staphylococcus aureus ATCC 29213

    • Pseudomonas aeruginosa ATCC 27853

Experimental Protocols

Preparation of Cation-Adjusted Mueller-Hinton Broth (CAMHB)

The activity of aminoglycoside antibiotics can be significantly affected by the concentration of divalent cations in the test medium. Therefore, it is crucial to use Mueller-Hinton Broth that has been adjusted to a final concentration of 20-25 mg/L Ca²⁺ and 10-12.5 mg/L Mg²⁺.[3][4][5][6] Prepare CAMHB according to the manufacturer's instructions and verify the final cation concentrations if preparing from a dehydrated base. Sterilize by autoclaving.

Preparation of this compound Stock Solution
  • Weighing: Accurately weigh a sufficient amount of this compound reference powder.

  • Dissolving: Aminoglycosides are generally soluble in water. Dissolve the weighed this compound in sterile deionized water to create a high-concentration stock solution (e.g., 1280 µg/mL). If solubility issues arise, a minimal amount of a suitable solvent may be used for initial dissolution before diluting with sterile water. Ensure the final concentration of the solvent is not inhibitory to the test organisms.

  • Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.

  • Storage: Store the stock solution in sterile aliquots at -20°C or below. The stability of the solution under these conditions should be validated.

Preparation of Standardized Bacterial Inoculum
  • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

  • Transfer the colonies to a tube containing sterile saline or broth.

  • Vortex thoroughly to create a smooth suspension.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This can be done visually or using a spectrophotometer (absorbance at 625 nm of 0.08-0.13). This suspension corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Within 15 minutes of preparation, dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. A typical dilution is 1:100 of the 0.5 McFarland suspension, followed by a further dilution based on the volume to be added to each well.

Broth Microdilution Procedure in 96-Well Plates
  • Plate Setup: Aseptically add 100 µL of CAMHB to all wells of a 96-well microtiter plate, except for the first column.

  • Drug Dilution: Add 200 µL of the appropriate starting concentration of this compound (e.g., for a final highest concentration of 64 µg/mL, the starting concentration in the first well would be 128 µg/mL) to the wells in the first column.

  • Serial Dilution: Perform a twofold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last column. This will result in a plate with a range of this compound concentrations.

  • Inoculation: Add the diluted bacterial suspension to each well to achieve the final target inoculum of 5 x 10⁵ CFU/mL.

  • Controls:

    • Growth Control: A well containing CAMHB and the bacterial inoculum but no this compound.

    • Sterility Control: A well containing only CAMHB to check for contamination.

  • Incubation: Cover the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

Interpretation of Results

After incubation, examine the microtiter plates for visible growth (turbidity). The MIC is the lowest concentration of this compound at which there is no visible growth. A reading aid, such as a viewing box with a dark background, may be used. The growth control well should show distinct turbidity, and the sterility control well should remain clear.

Data Presentation

The results of the MIC testing should be recorded in a clear and organized manner. Below are example tables for recording MIC data and for quality control.

Table 1: Example of MIC Data Recording for this compound

Bacterial StrainThis compound MIC (µg/mL)
E. coli Isolate 14
S. aureus Isolate 11
P. aeruginosa Isolate 18
E. coli ATCC 25922 (QC)1
S. aureus ATCC 29213 (QC)0.5
P. aeruginosa ATCC 27853 (QC)2

Table 2: Quality Control Ranges for Reference Strains

QC StrainAntimicrobial AgentAcceptable MIC Range (µg/mL)
E. coli ATCC 25922This compoundTo be determined by the laboratory
S. aureus ATCC 29213This compoundTo be determined by the laboratory
P. aeruginosa ATCC 27853This compoundTo be determined by the laboratory

Note: As of the last update, specific CLSI or EUCAST-defined quality control ranges for this compound have not been established. Laboratories should establish their own internal QC ranges by testing the QC strains on at least 20 separate occasions and calculating the mean and standard deviation.

Visualizations

Experimental Workflow

MIC_Workflow cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase prep_media Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) serial_dilution Perform Serial Dilution of this compound in 96-Well Plate prep_media->serial_dilution prep_drug Prepare this compound Stock Solution prep_drug->serial_dilution prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Plate with Bacterial Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_results Read and Record Visible Growth incubate->read_results determine_mic Determine MIC Value read_results->determine_mic

Caption: Overview of the MIC testing workflow for this compound.

Serial Dilution Logic

Serial_Dilution W1 Well 1 (128 µg/mL) W2 Well 2 (64 µg/mL) W1->W2 Transfer 100 µL W3 Well 3 (32 µg/mL) W2->W3 Transfer 100 µL W4 Well 4 (16 µg/mL) W3->W4 Transfer 100 µL W5 ... W4->W5 W10 Well 10 (0.25 µg/mL) W5->W10 W11 Growth Control W12 Sterility Control Stock This compound Stock Stock->W1 Add 200 µL Transfer1 100 µL Transfer2 100 µL Transfer3 100 µL Transfer4 100 µL Transfer5 100 µL

Caption: Diagram of the twofold serial dilution process in a microtiter plate.

References

Application Note: High-Throughput Analysis of Inosamycin A and Its Analogs Using Liquid Chromatography-Tandem Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Inosamycin A is an aminoglycoside antibiotic produced by Streptomyces hygroscopicus.[1] Structurally related to neomycin, it exhibits a broad antibacterial spectrum.[1] As with other aminoglycosides, its therapeutic use necessitates accurate and sensitive analytical methods for pharmacokinetic studies, therapeutic drug monitoring, and quality control in drug development. This application note presents a robust and sensitive method for the analysis of this compound and its potential analogs using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described protocol is optimized for high-throughput analysis in complex biological matrices.

While specific mass spectrometry data for this compound is not widely available in published literature, this document provides a representative analytical method based on the well-established analysis of structurally similar aminoglycosides. The protocols and data presented herein are intended to serve as a comprehensive guide for researchers developing methods for this compound and its analogs.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is designed for the extraction of this compound and its analogs from biological matrices such as plasma or tissue homogenates.

Materials:

  • Weak Cation Exchange (WCX) SPE cartridges

  • Extraction Solution: 10 mM Ammonium Acetate, 0.4 mM EDTA, 0.5% NaCl, 2% Trichloroacetic Acid in Water[2]

  • Wash Solution: 50 mM Ammonium Acetate buffer (pH 7)[2]

  • Elution Solution: 10% Formic Acid (v/v) in water[2]

  • Reconstitution Solution: 1% Formic Acid (v/v) in water[2]

Protocol:

  • Sample Pre-treatment: To 1 mL of plasma or tissue homogenate, add 2 mL of extraction solution. Vortex for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes. Collect the supernatant.

  • pH Adjustment: Adjust the pH of the supernatant to 6.5 ± 0.25.[2]

  • SPE Cartridge Conditioning: Condition the WCX SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load 1 mL of the pH-adjusted supernatant onto the conditioned SPE cartridge.[2]

  • Washing: Wash the cartridge with 1 mL of the wash solution to remove interfering substances.[2]

  • Elution: Elute the analytes with 250 µL of the elution solution.[2]

  • Dilution and Analysis: Dilute the eluate 25-fold with the reconstitution solution before injection into the LC-MS/MS system.[2]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system

  • Tandem Mass Spectrometer equipped with an Electrospray Ionization (ESI) source

LC Method: Due to the polar nature of aminoglycosides, Hydrophilic Interaction Liquid Chromatography (HILIC) is recommended.

  • Column: HILIC Column (e.g., Atlantis Premier BEH Z-HILIC, 2.1 x 150 mm, 2.5 µm)

  • Mobile Phase A: 20 mM Ammonium Formate in Water (pH 3.0)

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.7 mL/min

  • Column Temperature: 50 °C

  • Gradient:

    • 0-1 min: 90% B

    • 1-6 min: 90% to 60% B

    • 6-7 min: 60% to 90% B

    • 7-10 min: 90% B

  • Injection Volume: 5 µL

MS Method:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Analysis Mode: Multiple Reaction Monitoring (MRM)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 450 °C

  • Gas Flow Rates: Optimized for the specific instrument

Data Presentation

The following table provides hypothetical yet representative MRM transitions for this compound and two potential analogs based on the fragmentation patterns of structurally similar aminoglycosides. These values should be experimentally confirmed.

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Collision Energy (eV)
This compound616.3163.1324.225
Analog 1 (Deoxy-Inosamycin A)600.3147.1324.225
Analog 2 (N-Acetyl-Inosamycin A)658.3205.1324.228

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma/Tissue) Precipitation Protein Precipitation Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation SPE Solid-Phase Extraction (SPE) Centrifugation->SPE Elution Elution & Reconstitution SPE->Elution LC HILIC Separation Elution->LC MS Tandem MS Detection (MRM) LC->MS Quantitation Quantitation MS->Quantitation Reporting Reporting Quantitation->Reporting

Caption: Experimental workflow for the analysis of this compound.

Proposed Mechanism of Action of this compound

mechanism_of_action Inosamycin_A This compound Ribosome Bacterial 30S Ribosomal Subunit Inosamycin_A->Ribosome Binds to Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibits mRNA mRNA mRNA->Ribosome tRNA tRNA tRNA->Ribosome Bacterial_Growth Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth Leads to

Caption: Inhibition of bacterial protein synthesis by this compound.

Conclusion

This application note provides a detailed and adaptable protocol for the mass spectrometric analysis of this compound and its analogs. The described SPE-LC-MS/MS method offers high sensitivity and throughput, making it suitable for various applications in drug development and research. The provided workflows and diagrams offer a clear overview of the experimental process and the compound's proposed mechanism of action. Researchers can use this document as a starting point for developing and validating their own specific assays for this important class of antibiotics.

References

How to prepare Inosamycin A stock solutions for experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of Inosamycin A stock solutions for various experimental applications. The information is intended to guide researchers in accurately preparing this aminoglycoside antibiotic for consistent and reproducible results.

Chemical and Physical Properties

This compound is an aminoglycoside antibiotic with a complex structure. A summary of its key properties is provided in the table below.

PropertyValueSource
Molecular Formula C₂₃H₄₅N₅O₁₄[1]
Molecular Weight ~615.6 g/mol [1][2]
Appearance White amorphous solid[2]
General Solubility Water-soluble
Mechanism of Action Inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit.

Preparation of this compound Stock Solutions

The following protocols detail the preparation of this compound stock solutions in aqueous and organic solvents. The choice of solvent will depend on the specific requirements of the experiment. For most cell-based assays, a sterile aqueous solution is recommended.

Materials
  • This compound powder

  • Sterile, nuclease-free water

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethanol (EtOH), absolute

  • Sterile, conical tubes (1.5 mL, 15 mL, 50 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile syringe filters (0.22 µm)

  • Pipettes and sterile, filter-barrier pipette tips

Protocol for Aqueous Stock Solution (10 mg/mL)

This protocol is recommended for most antibacterial and cell culture experiments.

  • Calculate the required mass: To prepare a 10 mg/mL stock solution, weigh out the desired amount of this compound powder. For example, for 10 mL of stock solution, weigh 100 mg of this compound.

  • Dissolution: Aseptically add the weighed this compound powder to a sterile 15 mL conical tube. Add the required volume of sterile, nuclease-free water (e.g., 10 mL).

  • Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may aid dissolution if necessary.

  • Sterilization: Filter-sterilize the stock solution using a 0.22 µm syringe filter into a new sterile conical tube.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 100 µL) in sterile 1.5 mL microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for long-term storage. For short-term storage (up to one week), the solution can be stored at 4°C.

Protocol for Organic Stock Solutions (DMSO or Ethanol)

While this compound is primarily water-soluble, organic solvents may be required for specific applications. It is crucial to note that high concentrations of DMSO or ethanol can be toxic to cells. The final concentration of the organic solvent in the experimental medium should typically not exceed 0.1-0.5%.

  • Calculate the required mass: As in the aqueous protocol, calculate and weigh the necessary amount of this compound.

  • Dissolution: Aseptically add the this compound powder to a sterile conical tube. Add the desired volume of anhydrous DMSO or absolute ethanol.

  • Mixing: Vortex thoroughly to ensure complete dissolution.

  • Aliquoting and Storage: Aliquot the stock solution into sterile, single-use tubes. Store at -20°C.

Solvent Stock Concentration Storage Notes
Sterile Water1-10 mg/mL-20°C (long-term), 4°C (short-term)Recommended for most biological assays.
DMSO1-10 mg/mL-20°CEnsure final DMSO concentration in culture is non-toxic.
Ethanol1-10 mg/mL-20°CEnsure final ethanol concentration in culture is non-toxic.

Experimental Protocols and Working Concentrations

The optimal working concentration of this compound will vary depending on the bacterial strain or cell line and the specific experimental design. It is recommended to perform a dose-response curve to determine the optimal concentration for your system.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Prepare bacterial inoculum: Grow the bacterial strain of interest to the mid-logarithmic phase in an appropriate broth medium. Dilute the culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Serial Dilutions: Prepare a series of two-fold dilutions of the this compound stock solution in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria without antibiotic) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.

  • Read Results: The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.

Typical Working Concentrations

The antibacterial activity of this compound is reported to be comparable to that of neomycin. Therefore, initial experiments can be guided by the known effective concentrations of neomycin against similar bacterial strains.

Application Typical Working Concentration Range
Antibacterial Assays (MIC)0.1 - 100 µg/mL

Signaling Pathway and Experimental Workflow

Mechanism of Action of this compound

This compound, as an aminoglycoside, inhibits bacterial protein synthesis. It binds to the 16S rRNA of the 30S ribosomal subunit, leading to codon misreading and premature termination of translation. This disruption of protein synthesis is ultimately lethal to the bacterium.

InosamycinA_Pathway cluster_bacterium Bacterial Cell InosamycinA This compound Ribosome30S 30S Ribosomal Subunit InosamycinA->Ribosome30S Binds to 16S rRNA Protein Functional Protein Ribosome30S->Protein Protein Synthesis (Elongation) NonFunctionalProtein Non-functional/ Truncated Protein Ribosome30S->NonFunctionalProtein Codon Misreading & Premature Termination mRNA mRNA mRNA->Ribosome30S Translation Initiation tRNA Aminoacyl-tRNA tRNA->Ribosome30S Codon Recognition CellDeath Bacterial Cell Death NonFunctionalProtein->CellDeath

Caption: this compound inhibits bacterial protein synthesis.

Experimental Workflow for Stock Solution Preparation

The following diagram illustrates the general workflow for preparing this compound stock solutions.

Stock_Solution_Workflow start Start weigh Weigh this compound Powder start->weigh dissolve Dissolve in Appropriate Solvent (Sterile Water, DMSO, or Ethanol) weigh->dissolve mix Vortex to Ensure Complete Dissolution dissolve->mix filter Filter-Sterilize (Aqueous Solution) (0.22 µm filter) mix->filter aliquot Aliquot into Single-Use Tubes filter->aliquot store Store at -20°C aliquot->store end Ready for Use store->end

Caption: Workflow for preparing this compound stock solutions.

References

Application Notes and Protocols for Evaluating Inosamycin A Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inosamycin A is an aminoglycoside antibiotic produced by Streptomyces hygroscopicus.[1][2] As with many natural products, evaluating its cytotoxic potential is a critical first step in the drug development process to determine its therapeutic window and potential as an anticancer agent. These application notes provide detailed protocols for a panel of cell culture-based assays to comprehensively assess the cytotoxicity of this compound. The described assays will enable researchers to quantify effects on cell viability, membrane integrity, and induction of apoptosis.

Data Presentation: Summary of Quantitative Cytotoxicity Data

The following table structure should be used to summarize the quantitative data obtained from the cytotoxicity assays.

Assay TypeCell LineTime Point (hr)IC50 (µM)Maximum Inhibition (%)Notes
MTT/MTS Assay e.g., HeLa, A54924Measures metabolic activity
48
72
LDH Release Assay e.g., HeLa, A54924Measures membrane integrity
48
72
Caspase-3/7 Glo Assay e.g., HeLa, A54924Measures apoptosis induction
48
72

Experimental Protocols

A critical aspect of evaluating a novel compound is to utilize a variety of assays to obtain a comprehensive understanding of its cytotoxic effects.[3] Cell viability assays measure healthy cell function, while cytotoxicity assays measure markers of cell damage, such as loss of membrane integrity.[3]

Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity.[4] Viable cells with active metabolism can reduce the yellow MTT to a purple formazan product.[3][4]

Materials:

  • This compound (stock solution in an appropriate solvent, e.g., DMSO or water)

  • Selected cancer cell line(s) (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with the same concentration of solvent used for the drug stock).

  • Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the concentration-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

Cytotoxicity Assessment using LDH Release Assay

The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the release of LDH from cells with a damaged plasma membrane.[5]

Materials:

  • This compound

  • Selected cancer cell line(s)

  • Complete cell culture medium

  • LDH assay kit (commercially available)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.

  • Supernatant Transfer: Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit's instructions (usually around 30 minutes), protected from light.

  • Stop Reaction: Add the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's manual (e.g., 490 nm).

  • Data Analysis: Determine the amount of LDH released and calculate the percentage of cytotoxicity relative to a positive control (cells lysed to achieve maximum LDH release).

Apoptosis Assessment using Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of caspases 3 and 7, which are key effectors of apoptosis.

Materials:

  • This compound

  • Selected cancer cell line(s)

  • Complete cell culture medium

  • Caspase-Glo® 3/7 Assay System (Promega or similar)

  • White-walled 96-well plates

  • Luminometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described in the MTT protocol.

  • Incubation: Incubate for the desired time points.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of the prepared reagent to each well.

  • Incubation: Incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of caspase activity. Calculate the fold change in caspase activity relative to the vehicle control.

Visualizations

Experimental Workflow for Cytotoxicity Testing

experimental_workflow cluster_setup Experimental Setup cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis start Seed Cells in 96-well Plates incubation1 Incubate for 24h start->incubation1 treatment Treat with this compound (various concentrations) incubation1->treatment incubation2 Incubate for 24, 48, 72h treatment->incubation2 mtt MTT Assay (Metabolic Activity) incubation2->mtt ldh LDH Assay (Membrane Integrity) incubation2->ldh caspase Caspase-Glo Assay (Apoptosis) incubation2->caspase readout_mtt Measure Absorbance (570nm) mtt->readout_mtt readout_ldh Measure Absorbance (490nm) ldh->readout_ldh readout_caspase Measure Luminescence caspase->readout_caspase analysis Calculate IC50 and % Cytotoxicity readout_mtt->analysis readout_ldh->analysis readout_caspase->analysis end end analysis->end Final Report

Caption: Workflow for evaluating this compound cytotoxicity.

Hypothetical Signaling Pathway for this compound-Induced Apoptosis

The molecular mechanism of this compound is not yet fully elucidated. However, many cytotoxic agents induce apoptosis through the intrinsic (mitochondrial) pathway. The following diagram illustrates a hypothetical signaling cascade that could be investigated.

apoptosis_pathway cluster_cell Cancer Cell cluster_mito Mitochondrion Inosamycin_A This compound Bax Bax/Bak Activation Inosamycin_A->Bax Induces Cyto_c Cytochrome c Release Bax->Cyto_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cyto_c->Apoptosome Bcl2 Bcl-2/Bcl-xL Bcl2->Bax Inhibits Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: Hypothetical intrinsic apoptosis pathway.

Potential Cell Cycle Arrest Mechanism

While the specific mechanism for this compound is unknown, a related compound, inosine dialdehyde, has been shown to cause G2/M arrest.[6] This suggests a potential area of investigation for this compound.

cell_cycle_arrest Inosamycin_A This compound DNA_Damage DNA Damage or Replication Stress Inosamycin_A->DNA_Damage ATM_ATR ATM/ATR Kinase Activation DNA_Damage->ATM_ATR Chk1_Chk2 Chk1/Chk2 Phosphorylation ATM_ATR->Chk1_Chk2 Cdc25 Cdc25 Phosphatase Inhibition Chk1_Chk2->Cdc25 Inhibits Cdk1_CyclinB Cdk1/Cyclin B Complex Cdc25->Cdk1_CyclinB Activates G2_M_Arrest G2/M Phase Arrest Cdc25->G2_M_Arrest Block leads to arrest Cdk1_CyclinB->G2_M_Arrest Promotes M-phase entry

Caption: Potential G2/M cell cycle arrest pathway.

References

Application Notes and Protocols: Investigating Inosamycin A as a Potential Modulator of Aminoglycoside Resistance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminoglycosides are a critical class of antibiotics used to treat severe Gram-negative bacterial infections. Their efficacy is threatened by the rise of antimicrobial resistance.[1][2][3] Strategies to overcome this resistance include the development of new aminoglycosides or the use of adjuvants that potentiate the activity of existing ones. Inosamycin A is a naturally occurring aminoglycoside antibiotic, structurally related to neomycin and paromomycin.[4][5] While it exhibits broad-spectrum antibacterial activity, it is reported to be inactive against most organisms that are already resistant to other aminoglycosides.[4]

This document provides a theoretical framework and detailed protocols for investigating a compound such as this compound, not as a direct antibiotic for resistant strains, but as a potential modulator or potentiator that could restore the efficacy of other aminoglycosides against resistant bacteria. The following sections outline the mechanisms of aminoglycoside resistance and provide experimental designs to test the hypothesis that a compound could overcome these mechanisms.

Mechanisms of Aminoglycoside Resistance

Understanding the mechanisms by which bacteria resist aminoglycosides is crucial for developing countermeasures. The primary mechanisms include:

  • Enzymatic Modification: This is the most prevalent form of resistance. Bacteria acquire genes that encode for aminoglycoside-modifying enzymes (AMEs), which chemically alter the antibiotic, preventing it from binding to its ribosomal target.[3][6]

  • Target Site Alteration: Mutations in the 16S rRNA, the binding site of aminoglycosides on the 30S ribosomal subunit, can reduce the binding affinity of the drug, leading to resistance.[7]

  • Decreased Uptake/Efflux: Aminoglycoside uptake is an energy-dependent process that relies on the proton-motive force (PMF).[1] Alterations in membrane transport or the activation of efflux pumps can reduce the intracellular concentration of the antibiotic.[2]

Principle of Potentiation

A potentiating agent could, in theory, restore aminoglycoside activity through several mechanisms. This study framework will focus on investigating this compound for its potential to:

  • Enhance Drug Uptake: By increasing the bacterial membrane potential or otherwise disrupting the membrane, leading to increased influx of the primary aminoglycoside.

  • Inhibit Resistance Mechanisms: By acting as a competitive inhibitor of aminoglycoside-modifying enzymes.

  • Synergistically Target the Ribosome: By binding to a different site on the ribosome that facilitates the binding of the primary aminoglycoside.

Experimental Protocols

The following protocols are designed to assess the potential of this compound to potentiate a conventional aminoglycoside (e.g., gentamicin, tobramycin, amikacin) against a resistant bacterial strain.

Minimum Inhibitory Concentration (MIC) Determination and Synergy Testing

This protocol determines the lowest concentration of an antibiotic that inhibits visible bacterial growth and assesses for synergistic interactions between two compounds.[8] A checkerboard assay will be used.

Materials:

  • Resistant bacterial strain (e.g., a clinical isolate of E. coli or K. pneumoniae with known aminoglycoside resistance)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound

  • Primary Aminoglycoside (e.g., Gentamicin)

  • 96-well microtiter plates

  • Spectrophotometer (600 nm)

Procedure:

  • Bacterial Inoculum Preparation:

    • Culture the resistant bacterial strain overnight in CAMHB at 37°C.

    • Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Checkerboard Assay Setup:

    • Prepare serial twofold dilutions of the primary aminoglycoside in CAMHB along the x-axis of a 96-well plate.

    • Prepare serial twofold dilutions of this compound in CAMHB along the y-axis of the plate.

    • The final volume in each well should be 100 µL, containing the appropriate concentrations of each compound and the bacterial inoculum.

    • Include wells with bacteria only (positive control) and broth only (negative control).

  • Incubation and Reading:

    • Incubate the plate at 37°C for 18-24 hours.

    • Determine the MIC for each compound alone and in combination by visual inspection for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration that inhibits growth.[8]

  • Data Analysis:

    • Calculate the Fractional Inhibitory Concentration (FIC) index to determine synergy:

      • FIC of Drug A = (MIC of A in combination) / (MIC of A alone)

      • FIC of Drug B = (MIC of B in combination) / (MIC of B alone)

      • FIC Index (FICI) = FIC of Drug A + FIC of Drug B

    • Interpret the FICI: ≤ 0.5 = Synergy; > 0.5 to 4.0 = Additive/Indifference; > 4.0 = Antagonism.

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_analysis Data Analysis A Prepare serial dilutions of This compound D Dispense dilutions into 96-well plate (Checkerboard) A->D B Prepare serial dilutions of primary Aminoglycoside B->D C Prepare bacterial inoculum (~5x10^5 CFU/mL) E Add bacterial inoculum to all wells C->E D->E F Incubate at 37°C for 18-24 hours E->F G Read MICs visually or with plate reader F->G H Calculate FIC Index G->H I Determine Synergy, Additivity, or Antagonism H->I

References

Inosamycin A: A Reliable Standard for Antibiotic Screening Assays

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Inosamycin A is a potent aminoglycoside antibiotic complex produced by Streptomyces hygroscopicus.[1] As the major component of the inosamycin complex, this compound exhibits a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. Its activity is comparable to that of the well-established aminoglycoside, neomycin, but it demonstrates significantly lower acute toxicity.[1] These characteristics, combined with its consistent performance, make this compound an excellent positive control and standard for in vitro antibiotic screening assays. This document provides detailed protocols for utilizing this compound as a standard in common susceptibility testing methods and summarizes its antibacterial spectrum.

Antibacterial Spectrum of this compound

The efficacy of this compound has been demonstrated against a wide range of bacterial pathogens. The minimum inhibitory concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium, is a key measure of its potency.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Bacterial Strains

Bacterial StrainTypeMIC (µg/mL)
Staphylococcus aureus SmithGram-positive0.78
Staphylococcus aureus 209PGram-positive0.39
Bacillus subtilis ATCC 6633Gram-positive0.2
Micrococcus luteus ATCC 9341Gram-positive0.78
Escherichia coli NIHJGram-negative3.13
Klebsiella pneumoniae PCI 602Gram-negative1.56
Pseudomonas aeruginosa A3Gram-negative6.25
Proteus vulgaris OX19Gram-negative3.13
Shigella sonneiGram-negative3.13

Data sourced from Tsunakawa et al., 1985.

Mechanism of Action

As an aminoglycoside antibiotic, this compound exerts its bactericidal effect by inhibiting protein synthesis in bacteria. This is achieved through its high-affinity binding to the 16S ribosomal RNA within the 30S ribosomal subunit. This interaction disrupts the normal function of the ribosome, leading to mistranslation of mRNA and the production of nonfunctional or toxic proteins. The accumulation of these aberrant proteins ultimately leads to bacterial cell death.

InosamycinA_Mechanism cluster_bacterium Bacterial Cell Inosamycin_A This compound Cell_Wall Cell Wall/ Membrane Inosamycin_A->Cell_Wall Uptake Ribosome_30S 30S Ribosomal Subunit Cell_Wall->Ribosome_30S Binding Protein_Synthesis Protein Synthesis Ribosome_30S->Protein_Synthesis Inhibition Aberrant_Proteins Aberrant Proteins Protein_Synthesis->Aberrant_Proteins Cell_Death Cell Death Aberrant_Proteins->Cell_Death Broth_Microdilution_Workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Dilute_Antibiotics Prepare Serial Dilutions of This compound & Test Compounds Prepare_Inoculum->Dilute_Antibiotics Inoculate_Plate Inoculate 96-well Plate Dilute_Antibiotics->Inoculate_Plate Incubate Incubate at 35°C for 16-20 hours Inoculate_Plate->Incubate Read_Results Read MIC (Lowest concentration with no growth) Incubate->Read_Results End End Read_Results->End Agar_Disk_Diffusion_Workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Inoculate_Plate Inoculate MHA Plate with Bacterial Lawn Prepare_Inoculum->Inoculate_Plate Apply_Disks Apply Antibiotic Disks (this compound & Test Compounds) Inoculate_Plate->Apply_Disks Incubate Incubate at 35°C for 16-20 hours Apply_Disks->Incubate Measure_Zones Measure Zones of Inhibition (in mm) Incubate->Measure_Zones End End Measure_Zones->End

References

Application Notes and Protocols for the Experimental Use of Inosamycin A in Gram-negative Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inosamycin A is an aminoglycoside antibiotic, part of a complex of related compounds produced by Streptomyces hygroscopicus.[1][2] Structurally similar to well-known aminoglycosides like neomycin and paromomycin, this compound exhibits a broad spectrum of antibacterial activity.[1][2][3] Notably, its antibacterial efficacy is reported to be comparable to that of neomycin, but with significantly lower acute toxicity.[1][2] As with other aminoglycosides, this compound is particularly relevant for its potential activity against Gram-negative bacteria, a group of pathogens that pose a significant challenge in clinical settings due to their complex cell wall structure and increasing rates of antibiotic resistance.[4][5]

These application notes provide a comprehensive guide for the experimental evaluation of this compound against Gram-negative bacteria. Due to the limited availability of specific published data for this compound, this document outlines established protocols and representative data from closely related aminoglycosides, such as gentamicin and amikacin, to serve as a practical framework for researchers.

Mechanism of Action: Inhibition of Protein Synthesis

Aminoglycoside antibiotics, including this compound, exert their bactericidal effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis.[6][7] Specifically, they bind to the 30S ribosomal subunit, interfering with the translation process.[7][8] This binding can lead to several downstream effects, including:

  • Codon Misreading: The antibiotic can distort the structure of the ribosomal decoding site, causing the incorrect incorporation of amino acids into the growing polypeptide chain. This results in the production of non-functional or toxic proteins.

  • Inhibition of Translocation: Aminoglycosides can interfere with the movement of the ribosome along the messenger RNA (mRNA), halting protein synthesis.

  • Disruption of Ribosomal Subunit Formation: Some studies suggest that aminoglycosides can also inhibit the assembly of new ribosomal subunits.[8][9]

The culmination of these effects is the disruption of essential cellular processes, leading to bacterial cell death.

InosamycinA_Mechanism cluster_bacteria Gram-negative Bacterium cluster_ribosome Ribosome Inosamycin_A This compound Outer_Membrane Outer Membrane Inosamycin_A->Outer_Membrane Uptake Periplasm Periplasm Outer_Membrane->Periplasm Inner_Membrane Inner Membrane Periplasm->Inner_Membrane Cytoplasm Cytoplasm Inner_Membrane->Cytoplasm 30S 30S Subunit Cytoplasm->30S Binding Protein_Synthesis Protein Synthesis 30S->Protein_Synthesis Inhibition 50S 50S Subunit 50S->Protein_Synthesis mRNA mRNA mRNA->Protein_Synthesis Cell_Death Bacterial Cell Death Protein_Synthesis->Cell_Death Leads to Nonfunctional_Proteins Non-functional Proteins Protein_Synthesis->Nonfunctional_Proteins Results in Nonfunctional_Proteins->Cell_Death

Caption: Mechanism of action of this compound in Gram-negative bacteria.

Data Presentation: Antibacterial Spectrum

Table 1: Representative MIC50 and MIC90 Values (µg/mL) of Gentamicin against Common Gram-negative Pathogens

OrganismMIC50MIC90
Escherichia coli0.52
Klebsiella pneumoniae14
Pseudomonas aeruginosa28
Acinetobacter baumannii416

Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. These are representative values and can vary depending on the specific strains and testing conditions.

Table 2: Representative MIC50 and MIC90 Values (µg/mL) of Amikacin against Common Gram-negative Pathogens

OrganismMIC50MIC90
Escherichia coli28
Klebsiella pneumoniae216
Pseudomonas aeruginosa416
Acinetobacter baumannii832

Note: Amikacin often shows activity against isolates resistant to gentamicin and tobramycin.[11]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • This compound (or other aminoglycoside) stock solution of known concentration.

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Sterile 96-well microtiter plates.

  • Bacterial inoculum standardized to 0.5 McFarland turbidity (approximately 1.5 x 10^8 CFU/mL).

  • Sterile saline or phosphate-buffered saline (PBS).

  • Incubator (35°C ± 2°C).

  • Spectrophotometer or McFarland standards.

Procedure:

  • Prepare Antibiotic Dilutions:

    • Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the wells of the 96-well plate to achieve a range of concentrations. A typical range for aminoglycosides might be 0.125 to 128 µg/mL.

    • Include a growth control well (CAMHB with no antibiotic) and a sterility control well (uninoculated CAMHB).

  • Prepare Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours growth), select several colonies of the test Gram-negative bacterium.

    • Suspend the colonies in sterile saline or PBS to match the turbidity of a 0.5 McFarland standard.

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well (except the sterility control). The final volume in each well should be uniform (e.g., 100 µL).

    • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • After incubation, visually inspect the wells for bacterial growth (turbidity).

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth.

Time-Kill Kinetic Assay

This assay provides information on the bactericidal or bacteriostatic activity of an antibiotic over time.

Materials:

  • This compound (or other aminoglycoside) stock solution.

  • CAMHB or other suitable broth.

  • Log-phase culture of the test Gram-negative bacterium.

  • Sterile culture tubes or flasks.

  • Incubator with shaking capabilities (35°C ± 2°C).

  • Sterile saline or PBS for dilutions.

  • Agar plates for colony counting.

  • Timer.

Procedure:

  • Prepare Cultures:

    • Inoculate the test bacterium into broth and grow to early to mid-logarithmic phase (typically a turbidity of 0.1-0.2 at OD600nm).

    • Dilute the log-phase culture to a starting inoculum of approximately 5 x 10^5 to 5 x 10^6 CFU/mL in flasks containing pre-warmed CAMHB.

  • Add Antibiotic:

    • Add this compound to the flasks at various concentrations, typically multiples of the predetermined MIC (e.g., 1x, 2x, 4x, and 8x MIC).

    • Include a growth control flask with no antibiotic.

  • Sampling and Plating:

    • At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.

    • Perform serial ten-fold dilutions of the aliquots in sterile saline or PBS.

    • Plate a known volume of the appropriate dilutions onto agar plates.

  • Incubation and Colony Counting:

    • Incubate the plates at 35°C ± 2°C for 18-24 hours.

    • Count the number of colony-forming units (CFU) on the plates that yield between 30 and 300 colonies.

  • Data Analysis:

    • Calculate the CFU/mL for each time point and concentration.

    • Plot the log10 CFU/mL versus time for each concentration. A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.

Time_Kill_Assay_Workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum (Log-phase, ~5x10^5 CFU/mL) Start->Prepare_Inoculum Add_Antibiotic Add this compound (e.g., 0x, 1x, 2x, 4x MIC) Prepare_Inoculum->Add_Antibiotic Incubate Incubate at 35°C with Shaking Add_Antibiotic->Incubate Sample Sample at Time Points (0, 2, 4, 6, 8, 24h) Incubate->Sample Sample->Incubate Continue Incubation Serial_Dilute Perform Serial Dilutions Sample->Serial_Dilute Plate Plate on Agar Serial_Dilute->Plate Incubate_Plates Incubate Plates (18-24h) Plate->Incubate_Plates Count_CFU Count Colonies (CFU) Incubate_Plates->Count_CFU Analyze_Data Plot log10 CFU/mL vs. Time Count_CFU->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for a time-kill kinetic assay.

Conclusion

This compound represents a promising aminoglycoside antibiotic with a broad antibacterial spectrum and potentially favorable toxicity profile. While specific data on its activity against Gram-negative bacteria are limited, the established methodologies for MIC determination and time-kill kinetic assays provide a robust framework for its evaluation. By utilizing the protocols and representative data presented in these application notes, researchers can effectively characterize the in vitro activity of this compound and contribute to the development of new therapeutic strategies against challenging Gram-negative pathogens.

References

Application Notes and Protocols: Assessing Inosamycin A Binding to Bacterial Ribosomes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inosamycin A is an aminoglycoside antibiotic, a class of potent bactericidal agents that primarily function by targeting the bacterial ribosome, leading to the inhibition of protein synthesis and induction of mistranslation.[1] Structurally related to well-characterized aminoglycosides like neomycin and paromomycin, this compound is presumed to bind to the A-site of the 16S ribosomal RNA (rRNA) within the 30S ribosomal subunit.[1] This binding interferes with the decoding process, disrupting the fidelity of translation and ultimately leading to bacterial cell death.

Accurate assessment of the binding affinity and kinetics of this compound to its ribosomal target is crucial for understanding its mechanism of action, optimizing its efficacy, and developing next-generation derivatives with improved therapeutic indices. These application notes provide detailed protocols for a suite of biophysical and biochemical assays designed to characterize the interaction between this compound and bacterial ribosomes.

Mechanism of Action: this compound and the Bacterial Ribosome

This compound, like other aminoglycosides, targets the decoding center of the 30S ribosomal subunit. Its binding to the A-site of the 16S rRNA induces a conformational change that mimics the binding of a cognate tRNA, thereby reducing the accuracy of the decoding process. This leads to the incorporation of incorrect amino acids into the nascent polypeptide chain, resulting in non-functional or toxic proteins and contributing to bacterial cell death.

cluster_ribosome Bacterial 70S Ribosome 30S_subunit 30S Subunit Protein_Synthesis_Inhibition Inhibition of Protein Synthesis 30S_subunit->Protein_Synthesis_Inhibition 50S_subunit 50S Subunit Inosamycin_A This compound A_site A-site (16S rRNA) Inosamycin_A->A_site Binds to A_site->30S_subunit Mistranslation Mistranslation (Inhibition of Proofreading) A_site->Mistranslation Induces Mistranslation->Protein_Synthesis_Inhibition Bacterial_Cell_Death Bacterial Cell Death Protein_Synthesis_Inhibition->Bacterial_Cell_Death

Fig. 1: Mechanism of this compound action on the bacterial ribosome.

Quantitative Data Summary

Due to the limited availability of specific binding data for this compound, this section provides data for structurally related and well-characterized aminoglycosides, neomycin and paromomycin, which serve as valuable proxies. These values provide a benchmark for the expected binding affinities and inhibitory concentrations when assessing this compound.

Table 1: Ribosomal Binding Affinities of Aminoglycosides

CompoundRibosomal TargetMethodDissociation Constant (Kd)Reference
Neomycin BE. coli 23S rRNA Helix 69Calorimetry0.3 ± 0.1 µM[2]
ParomomycinE. coli 23S rRNA Helix 69Calorimetry5.4 ± 1.1 µM[2]
TobramycinE. coli 23S rRNA Helix 69Calorimetry0.2 ± 0.2 µM[2]

Table 2: In Vitro Translation Inhibition by Aminoglycosides

CompoundTest SystemIC50Reference
NeomycinE. coli cell-freeNot Reported
ParomomycinLeishmania tarentolae cell-free> 20 µM[3]

Table 3: Antibacterial Activity of Inosamycin Complex and Related Aminoglycosides

Compound/OrganismInosamycin Complex MIC (µg/mL)Neomycin MIC (µg/mL)Paromomycin MIC (µg/mL)
Staphylococcus aureus0.20.393.12
Bacillus subtilis0.10.20.78
Escherichia coli3.123.126.25
Klebsiella pneumoniae0.780.786.25
Pseudomonas aeruginosa12.56.25>100

Note: MIC data for Inosamycin complex is sourced from the initial discovery publication and may vary depending on the specific strain and testing conditions.[1]

Experimental Protocols

This section details the methodologies for key experiments to assess the binding of this compound to bacterial ribosomes.

Fluorescence Displacement Assay

This high-throughput compatible assay measures the ability of a test compound (this compound) to displace a fluorescently labeled probe pre-bound to the ribosomal A-site.

cluster_workflow Fluorescence Displacement Assay Workflow Prepare_Reagents Prepare Ribosomes, Fluorescent Probe (e.g., Fluorescein-labeled Neomycin), and this compound dilutions Incubate_Probe Incubate Ribosomes with Fluorescent Probe to form a stable complex Prepare_Reagents->Incubate_Probe Add_Inosamycin_A Add serial dilutions of this compound to the ribosome-probe complex Incubate_Probe->Add_Inosamycin_A Incubate_Displacement Incubate to allow for displacement of the fluorescent probe Add_Inosamycin_A->Incubate_Displacement Measure_Fluorescence Measure Fluorescence Intensity or Polarization Incubate_Displacement->Measure_Fluorescence Data_Analysis Analyze data to determine IC50 and calculate Ki Measure_Fluorescence->Data_Analysis

Fig. 2: Workflow for the Fluorescence Displacement Assay.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of purified 70S ribosomes or 30S ribosomal subunits from a suitable bacterial strain (e.g., Escherichia coli) in a binding buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl₂, 6 mM β-mercaptoethanol).

    • Prepare a stock solution of a fluorescently labeled aminoglycoside probe (e.g., fluorescein-neomycin).

    • Prepare a serial dilution of this compound in the binding buffer.

  • Assay Procedure:

    • In a 96-well or 384-well microplate, add the ribosomal solution to each well.

    • Add the fluorescent probe to each well at a concentration typically below its Kd for the ribosome and incubate for 30 minutes at room temperature to allow for binding equilibrium.

    • Add the serially diluted this compound or a vehicle control to the wells.

    • Incubate for an additional 60 minutes at room temperature to allow for the displacement of the probe.

    • Measure the fluorescence intensity or fluorescence polarization using a microplate reader.

  • Data Analysis:

    • Plot the change in fluorescence signal against the logarithm of the this compound concentration.

    • Fit the data to a suitable dose-response curve to determine the IC50 value, which is the concentration of this compound required to displace 50% of the fluorescent probe.

    • The binding affinity (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the Kd of the fluorescent probe is known.

Chemical Footprinting

This technique identifies the precise binding site of a ligand on an RNA molecule by observing the protection of rRNA from chemical modification upon ligand binding.

cluster_workflow Chemical Footprinting Workflow Prepare_Complex Incubate 30S ribosomal subunits with this compound Chemical_Modification Treat with a chemical modifying agent (e.g., DMS, kethoxal) Prepare_Complex->Chemical_Modification RNA_Extraction Extract and purify the 16S rRNA Chemical_Modification->RNA_Extraction Primer_Extension Perform primer extension with a radiolabeled primer and reverse transcriptase RNA_Extraction->Primer_Extension Gel_Electrophoresis Separate cDNA products on a denaturing polyacrylamide gel Primer_Extension->Gel_Electrophoresis Autoradiography_Analysis Visualize bands by autoradiography and identify the protected region (footprint) Gel_Electrophoresis->Autoradiography_Analysis

Fig. 3: Workflow for Chemical Footprinting.

Protocol:

  • Complex Formation:

    • Incubate purified 30S ribosomal subunits with varying concentrations of this compound in a suitable buffer at 37°C for 30 minutes. Include a no-drug control.

  • Chemical Modification:

    • Treat the ribosome-Inosamycin A complexes with a chemical modifying agent such as dimethyl sulfate (DMS), which modifies accessible adenine and cytosine residues.

    • Quench the reaction after a short incubation period.

  • RNA Isolation and Primer Extension:

    • Extract the 16S rRNA from the treated samples.

    • Anneal a radiolabeled DNA primer to a region downstream of the expected binding site on the 16S rRNA.

    • Perform reverse transcription. The reverse transcriptase will pause or stop at the modified nucleotides.

  • Analysis:

    • Separate the resulting cDNA fragments on a denaturing polyacrylamide sequencing gel.

    • Visualize the fragments by autoradiography.

    • Compare the cleavage patterns of the this compound-treated samples to the no-drug control. A region of protection from chemical modification (a "footprint") indicates the binding site of this compound.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).

cluster_workflow Isothermal Titration Calorimetry Workflow Prepare_Samples Prepare degassed solutions of 70S ribosomes and this compound in the same buffer Load_Calorimeter Load ribosomes into the sample cell and This compound into the injection syringe Prepare_Samples->Load_Calorimeter Titration Perform sequential injections of this compound into the ribosome solution at a constant temperature Load_Calorimeter->Titration Measure_Heat_Change Measure the heat evolved or absorbed after each injection Titration->Measure_Heat_Change Data_Analysis Integrate the heat pulses and fit the data to a binding model to determine Kd, n, ΔH, and ΔS Measure_Heat_Change->Data_Analysis

Fig. 4: Workflow for Isothermal Titration Calorimetry.

Protocol:

  • Sample Preparation:

    • Dialyze purified 70S ribosomes and this compound extensively against the same buffer (e.g., 20 mM HEPES pH 7.5, 100 mM KCl, 10 mM MgCl₂) to minimize heat of dilution effects.

    • Degas both solutions immediately before the experiment.

    • Determine the precise concentrations of the ribosome and this compound solutions.

  • ITC Experiment:

    • Load the ribosome solution into the sample cell of the ITC instrument.

    • Load the this compound solution into the injection syringe.

    • Set the experimental temperature (e.g., 25°C).

    • Perform a series of small, sequential injections of this compound into the ribosome solution while monitoring the heat change.

  • Data Analysis:

    • Integrate the heat pulses from each injection to obtain the heat change per mole of injectant.

    • Plot the heat change against the molar ratio of this compound to ribosomes.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters of the interaction.

Conclusion

The methods outlined in these application notes provide a robust framework for the detailed characterization of this compound's interaction with bacterial ribosomes. By employing a combination of these techniques, researchers can elucidate the precise binding site, determine the binding affinity and thermodynamics, and quantify the inhibitory activity of this compound. This comprehensive understanding is essential for advancing its development as a potential therapeutic agent and for guiding the design of novel aminoglycoside antibiotics to combat bacterial infections.

References

Inosamycin A: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inosamycin A is the major component of the inosamycin complex, a novel group of aminoglycoside antibiotics isolated from Streptomyces hygroscopicus No. J296-21.[1] Structurally related to neomycin, paromomycin, and ribostamycin, inosamycins feature a unique 2-deoxy-scyllo-inosamine moiety in place of the typical 2-deoxystreptamine.[2] this compound exhibits a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria, comparable to that of neomycin.[1] A key distinguishing feature of this compound is its significantly lower acute toxicity in animal models compared to neomycin, suggesting a potentially favorable therapeutic index.[1]

These application notes provide a summary of the available preclinical data on this compound and generalized protocols for evaluating its efficacy and toxicity in animal models of bacterial infection. Due to the limited published data specific to this compound, the experimental protocols provided are based on standard methodologies for the preclinical assessment of aminoglycoside antibiotics.

Data Presentation

In Vitro Antibacterial Spectrum of this compound

The following table summarizes the minimum inhibitory concentrations (MICs) of this compound against a range of bacterial strains as determined by the agar dilution method.

Bacterial Strain MIC (mcg/mL)
Staphylococcus aureus Smith0.78
Staphylococcus aureus 209P0.78
Bacillus subtilis ATCC 66330.39
Escherichia coli NIHJ3.13
Klebsiella pneumoniae PCI 6023.13
Proteus vulgaris OX196.25
Pseudomonas aeruginosa A312.5
Shigella sonnei6.25

Data sourced from Tsunakawa et al., 1985.[1]

Acute Toxicity of this compound in Mice

The acute toxicity of this compound was compared to neomycin following intravenous administration in mice.

Compound LD50 (mg/kg) Relative Toxicity (vs. Neomycin)
This compound150~1/3
Neomycin501

Data sourced from Tsunakawa et al., 1985.[1]

Signaling Pathways and Mechanism of Action

As an aminoglycoside antibiotic, this compound is presumed to exert its bactericidal effects through the inhibition of bacterial protein synthesis. The general mechanism of action for aminoglycosides involves binding to the 30S ribosomal subunit, which interferes with the initiation complex, causes misreading of mRNA, and leads to the production of nonfunctional proteins. This ultimately results in bacterial cell death.

cluster_bacterium Bacterial Cell This compound This compound 30S Subunit 30S Subunit This compound->30S Subunit Binds to Initiation Complex Initiation Complex 30S Subunit->Initiation Complex Blocks formation of Protein Synthesis Protein Synthesis 30S Subunit->Protein Synthesis Causes mRNA misreading during 50S Subunit 50S Subunit mRNA mRNA mRNA->Initiation Complex Initiation Complex->Protein Synthesis Prevents Nonfunctional Proteins Nonfunctional Proteins Protein Synthesis->Nonfunctional Proteins Leads to Cell Death Cell Death Nonfunctional Proteins->Cell Death

Caption: General mechanism of action for aminoglycoside antibiotics.

Experimental Protocols

Protocol 1: In Vivo Efficacy of this compound in a Murine Systemic Infection Model

This protocol describes a general procedure to evaluate the therapeutic efficacy of this compound in a mouse model of systemic bacterial infection.

1. Materials

  • This compound

  • Pathogenic bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

  • Tryptic Soy Broth (TSB) or other appropriate bacterial culture medium

  • Saline (sterile, 0.9%)

  • 6-8 week old mice (e.g., BALB/c or CD-1)

  • Syringes and needles (27-30 gauge)

  • Animal housing facilities compliant with institutional guidelines

2. Experimental Workflow

Bacterial Culture Bacterial Culture Infection Infection Bacterial Culture->Infection Prepare inoculum Treatment Treatment Infection->Treatment Administer after infection Monitoring Monitoring Treatment->Monitoring Observe for clinical signs Endpoint Analysis Endpoint Analysis Monitoring->Endpoint Analysis Collect samples

Caption: Workflow for in vivo efficacy testing.

3. Procedure

  • Inoculum Preparation:

    • Culture the selected bacterial strain in TSB overnight at 37°C.

    • Wash the bacterial cells with sterile saline and resuspend to the desired concentration (e.g., 1 x 10^7 CFU/mL). The optimal infectious dose should be determined in preliminary studies to achieve a lethal infection within a specified timeframe.

  • Animal Infection:

    • Administer the bacterial suspension to mice via intraperitoneal injection (typically 0.1-0.2 mL).

  • Treatment Administration:

    • Prepare solutions of this compound in sterile saline at various concentrations.

    • At a predetermined time post-infection (e.g., 1 hour), administer the this compound solutions to different groups of mice via a specified route (e.g., intravenous, subcutaneous). Include a vehicle control group receiving only saline.

  • Monitoring and Endpoint:

    • Monitor the mice for clinical signs of infection and mortality for a defined period (e.g., 7 days).

    • At the end of the study, or if animals become moribund, euthanize the mice.

    • Collect blood and/or organs (e.g., spleen, liver) for bacterial load determination by plating serial dilutions on appropriate agar plates.

  • Data Analysis:

    • Calculate the survival rate for each treatment group.

    • Determine the bacterial load (CFU/mL or CFU/gram of tissue) in different organs.

    • Calculate the ED50 (Effective Dose 50), the dose of this compound that protects 50% of the infected animals.

Protocol 2: Acute Toxicity (LD50) Determination of this compound in Mice

This protocol outlines a general method to determine the median lethal dose (LD50) of this compound in mice.

1. Materials

  • This compound

  • Sterile saline (0.9%)

  • 6-8 week old mice

  • Syringes and needles

  • Animal balance

2. Experimental Workflow

Dose Preparation Dose Preparation Administration Administration Dose Preparation->Administration Prepare graded doses Observation Observation Administration->Observation Single administration Data Collection Data Collection Observation->Data Collection Record mortality LD50 Calculation LD50 Calculation Data Collection->LD50 Calculation Statistical analysis

Caption: Workflow for acute toxicity testing.

3. Procedure

  • Animal Acclimation and Grouping:

    • Acclimate mice to the laboratory conditions for at least one week.

    • Randomly assign mice to several dose groups and a control group.

  • Dose Preparation and Administration:

    • Prepare a series of graded doses of this compound in sterile saline.

    • Administer a single dose of this compound to each mouse in the respective group via the desired route (e.g., intravenous). The control group receives only the vehicle (saline).

  • Observation:

    • Observe the animals for signs of toxicity and mortality at regular intervals for a period of 7 to 14 days.

  • Data Collection and Analysis:

    • Record the number of deaths in each dose group.

    • Calculate the LD50 value using a recognized statistical method (e.g., Probit analysis).

Conclusion

This compound demonstrates promising characteristics as a broad-spectrum aminoglycoside antibiotic with a notable advantage of reduced acute toxicity compared to neomycin in a murine model. The provided data and generalized protocols offer a framework for further preclinical investigation into the therapeutic potential of this compound for treating bacterial infections. Further studies are warranted to elucidate its detailed in vivo efficacy against specific pathogens, pharmacokinetic and pharmacodynamic profiles, and the full scope of its mechanism of action.

References

Troubleshooting & Optimization

Improving the yield of Inosamycin A from Streptomyces culture

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Optimizing Inosamycin A Production

Welcome to the technical support center for the enhancement of this compound yield from Streptomyces cultures. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges during experimentation.

Troubleshooting and FAQs

This section addresses specific issues that may arise during the production of this compound, providing actionable solutions and explanations in a question-and-answer format.

Question 1: Why is my this compound yield consistently low despite good cell growth?

Answer: Low yields of secondary metabolites like this compound, even with robust mycelial growth, are a common challenge in Streptomyces fermentation.[1][2][3] This phenomenon often points to issues in metabolic regulation, nutrient limitation, or suboptimal environmental conditions for biosynthesis, which occurs in the stationary phase, distinct from the initial growth phase.[1][3]

  • Metabolic Switching: The transition from primary (growth) to secondary (antibiotic production) metabolism may be inefficient. This can be influenced by the depletion of a key nutrient (e.g., phosphate or a specific carbon source).

  • Inappropriate Media Composition: While the media may support biomass accumulation, it might lack specific precursors or inducers required for the this compound biosynthetic pathway. For aminoglycosides, the availability of specific amino sugars and cyclitols is crucial.

  • Suboptimal Fermentation Parameters: Key parameters like pH, temperature, and dissolved oxygen levels must be maintained within a specific range for secondary metabolite production, which may differ from the optimal range for growth.[4][5]

  • Feedback Inhibition: The produced this compound may be inhibiting its own biosynthesis pathway.

Troubleshooting Steps:

  • Re-evaluate Media Composition: Analyze your media for carbon-to-nitrogen ratio and mineral content. Consider testing different nitrogen and carbon sources as detailed in the tables below.[6][7][8]

  • Optimize Fermentation Parameters: Conduct experiments to define the optimal pH, temperature, and aeration for the production phase (see Protocol 2).

  • Precursor Feeding: Experiment with feeding potential precursors of the this compound pathway, such as glucosamine or specific amino acids, during the mid-log to stationary phase of growth.[1][9]

Question 2: How can I systematically optimize the culture medium to improve this compound yield?

Answer: Medium optimization is a critical step to enhance the production of secondary metabolites.[8][10] A systematic approach ensures that all components are evaluated for their impact on yield.

  • One-Variable-at-a-Time (OVAT) Approach: This is the most straightforward method. Start with a basal medium and vary the concentration of a single component (e.g., glucose, yeast extract) while keeping all others constant. This helps identify which components have the most significant impact.[10] See Protocol 1 for a detailed methodology.

  • Response Surface Methodology (RSM): For more advanced optimization, RSM can be used to study the interactions between different media components and identify the optimal concentrations for multiple variables simultaneously.[8]

  • Carbon and Nitrogen Sources: The type and concentration of carbon and nitrogen sources are paramount. Streptomyces species often respond well to complex carbon sources like starch or dextrin and nitrogen sources like soybean meal or peptone for secondary metabolite production.[6][7] Simple sugars like glucose may support rapid growth but can sometimes cause catabolite repression, inhibiting antibiotic synthesis.

  • Phosphate and Trace Minerals: Phosphate concentration is a well-known regulator of secondary metabolism in Streptomyces. High phosphate levels can suppress antibiotic production. Similarly, trace minerals (Fe²⁺, Zn²⁺, Mn²⁺) are essential cofactors for biosynthetic enzymes and must be present in optimal amounts.[8]

Question 3: My this compound production is highly variable between different fermentation batches. What are the likely causes?

Answer: Inconsistent yield is often traced back to a lack of reproducibility in the experimental setup. Key areas to investigate include:

  • Inoculum Quality: The age, concentration, and physiological state of the inoculum are critical. Using an inconsistent amount of spores or mycelia, or using a pre-culture that is past its optimal growth phase, can lead to significant batch-to-batch variation.

  • Media Preparation: Minor variations in media preparation, such as incomplete dissolution of components, fluctuations in final pH before sterilization, or inconsistencies in sterilization time and temperature, can affect the final outcome.

  • Contamination: Low-level microbial contamination can compete for nutrients and alter culture conditions, negatively impacting the yield of the desired product.[11] It is crucial to ensure strict aseptic techniques throughout the process.[11]

  • Physical Parameters: Inconsistencies in shaker speed, incubation temperature, or flask aeration (e.g., due to different closures) can lead to variability.

Troubleshooting Steps:

  • Standardize Inoculum: Develop a strict protocol for preparing your spore stock or seed culture (See Protocol 3). Always use inoculum from the same stage of growth.

  • Verify Media Consistency: Double-check all measurements and ensure complete mixing of media components. Calibrate your pH meter regularly.

  • Microscopic Examination: Regularly check your cultures under a microscope to screen for contaminating organisms.[11] Run a negative control (uninoculated media) alongside your experiment to check for sterility of the medium and the process.[11]

Data Presentation: Optimizing Culture Conditions

The following tables summarize quantitative data for optimizing Streptomyces fermentation for secondary metabolite production, which can be adapted for this compound.

Table 1: Effect of Carbon and Nitrogen Sources on Secondary Metabolite Yield

ComponentTypeTypical Concentration (g/L)Expected Impact on this compound Yield
Carbon Source Glucose10 - 30Can support rapid growth but may cause catabolite repression.[7]
Starch10 - 30Often enhances secondary metabolite production.[7]
Glycerol10 - 20Good alternative to glucose, less likely to cause repression.
Mannitol10 - 20Frequently used in Streptomyces media for antibiotic production.
Nitrogen Source Yeast Extract2 - 10Provides growth factors and amino acids.
Soybean Meal5 - 20A complex nitrogen source known to boost antibiotic yields.
Peptone5 - 15Provides peptides and amino acids.[6]
Sodium Nitrate2 - 5A defined nitrogen source; can enhance production.[7]

Table 2: Key Fermentation Parameters for Optimization

ParameterTypical Optimal RangeRationale and Impact on this compound Production
pH 6.5 - 7.5Affects nutrient uptake and enzyme activity. The optimal pH for growth may differ from that for production.[3][7][12]
Temperature 28 - 32 °CInfluences enzyme kinetics and metabolic rate.[4][5]
Agitation Speed 150 - 250 rpmCrucial for maintaining dissolved oxygen levels and nutrient mixing. High shear can damage mycelia.[4][5]
Dissolved Oxygen (DO) > 30% saturationStreptomyces are aerobic; oxygen is critical for both growth and biosynthesis. Low DO is a common limiting factor.[13]
Incubation Time 7 - 14 daysSecondary metabolite production typically peaks in the late stationary phase.[1][12]

Visualizations: Pathways and Workflows

Visual diagrams help clarify complex biological and experimental processes.

Inosamycin_A_Biosynthesis_Pathway cluster_precursors Precursor Supply (Target for Feeding) PrimaryMetabolism Primary Metabolism (e.g., Glycolysis) Aminosugars Aminosugars (e.g., Glucosamine) PrimaryMetabolism->Aminosugars Multiple Steps Cyclitols Cyclitols (e.g., Inositol) PrimaryMetabolism->Cyclitols Glucose Glucose Glucose->PrimaryMetabolism Precursors Key Precursors PKS_NRPS Biosynthetic Gene Cluster (Enzymatic Assembly) Precursors->PKS_NRPS Building Blocks Aminosugars->Precursors Cyclitols->Precursors InosamycinA This compound PKS_NRPS->InosamycinA

Caption: Simplified biosynthetic pathway for this compound.

Yield_Optimization_Workflow Start Start: Low Yielding Streptomyces Strain Inoculum 1. Standardize Inoculum (Spore Suspension) Start->Inoculum MediaScreening 2. Media Component Screening (OVAT Method) Inoculum->MediaScreening SelectBestMedia Identify Best C/N Sources & Minerals MediaScreening->SelectBestMedia ParameterOpt 3. Optimize Fermentation Parameters (pH, Temp, Aeration) SelectBestMedia->ParameterOpt Best Medium Formulation PrecursorFeed 4. Precursor Feeding Strategy (Optional) ParameterOpt->PrecursorFeed Validation 5. Validation in Bioreactor PrecursorFeed->Validation End Optimized High-Yield Process Validation->End

Caption: Experimental workflow for optimizing this compound yield.

Troubleshooting_Tree Problem Problem: Low or No this compound Yield CheckGrowth Check for Mycelial Growth (Biomass) Problem->CheckGrowth PoorGrowth Poor or No Growth CheckGrowth->PoorGrowth No GoodGrowth Good Growth CheckGrowth->GoodGrowth Yes Sol_Inoculum Solution: 1. Check Inoculum Viability 2. Verify Media Preparation 3. Check for Contamination PoorGrowth->Sol_Inoculum CheckParams Check Fermentation Parameters (pH, Temp, DO) GoodGrowth->CheckParams ParamsOK Parameters in Optimal Range CheckParams->ParamsOK Yes ParamsNotOK Parameters Out of Range CheckParams->ParamsNotOK No Sol_Media Solution: 1. Optimize Media for Production (See Protocol 1) 2. Test Precursor Feeding 3. Check for Feedback Inhibition ParamsOK->Sol_Media Sol_Params Solution: Calibrate Probes and Control Parameters ParamsNotOK->Sol_Params

Caption: Troubleshooting decision tree for low this compound yield.

Experimental Protocols

Protocol 1: One-Variable-at-a-Time (OVAT) Media Optimization

Objective: To identify the optimal concentration of a single medium component for maximizing this compound production.

Materials:

  • Basal fermentation medium (e.g., TSB, ISP2, or a custom-defined medium)

  • Stock solutions of components to be tested (e.g., 50% w/v Glucose, 10% w/v Yeast Extract)

  • Streptomyces spore suspension or vegetative inoculum

  • Shake flasks (250 mL) with breathable closures

  • Shaking incubator

Methodology:

  • Prepare Basal Medium: Prepare the basal medium, omitting the component you wish to test. For example, if testing carbon sources, prepare the medium without any carbon source.

  • Aliquot and Supplement: Dispense the basal medium into a series of shake flasks (e.g., 50 mL per 250 mL flask).

  • Create a Gradient: Add the test component from a sterile stock solution to each flask to achieve a range of final concentrations. For example, for glucose, test 0, 10, 20, 30, and 40 g/L. Include a control flask with the original basal medium composition.

  • Inoculation: Inoculate all flasks with an equal volume of the standardized Streptomyces inoculum (e.g., 2% v/v).

  • Incubation: Incubate the flasks under standard conditions (e.g., 30°C, 220 rpm) for the predetermined production period (e.g., 10 days).

  • Sampling and Analysis: At the end of the fermentation, harvest the broth from each flask.

    • Measure the dry cell weight to assess biomass.

    • Extract this compound from the supernatant.

    • Quantify the this compound concentration using a suitable analytical method (e.g., HPLC, LC-MS).

  • Data Interpretation: Plot the this compound yield against the concentration of the tested component to determine the optimal level. Repeat this process for other key media components.

Protocol 2: Shake Flask Fermentation for Production

Objective: To cultivate Streptomyces under controlled conditions for this compound production.

Materials:

  • Optimized fermentation medium

  • Standardized Streptomyces inoculum

  • 250 mL baffled shake flasks

  • Sterile cotton plugs or foam closures

  • Shaking incubator

Methodology:

  • Media Preparation: Prepare the optimized fermentation medium and adjust the pH to the desired value (e.g., 7.0) before sterilization.

  • Sterilization: Autoclave the medium at 121°C for 20 minutes.

  • Inoculation: In a laminar flow hood, inoculate 50 mL of sterile medium in a 250 mL flask with 1 mL (2% v/v) of the seed culture.

  • Incubation: Place the flasks in a shaking incubator set to the optimal temperature and agitation speed (e.g., 30°C, 220 rpm).

  • Monitoring: Monitor the culture daily for visual signs of growth and potential contamination. If possible, aseptically take small samples to measure pH and cell growth over time.

  • Harvesting: After the predetermined incubation period (e.g., 10 days), harvest the entire culture broth for extraction and analysis of this compound.

Protocol 3: Preparation of a Standardized Spore Suspension

Objective: To create a consistent and viable spore stock for repeatable inoculations.

Materials:

  • Solid agar medium plates conducive to sporulation (e.g., ISP4, SFM)

  • Mature (10-14 days old) culture of Streptomyces

  • Sterile 20% glycerol solution

  • Sterile distilled water

  • Sterile cotton swabs

  • Sterile cryovials

Methodology:

  • Culture Growth: Grow the Streptomyces strain on agar plates until heavy sporulation is observed (culture appears dry and powdery).

  • Spore Harvesting: Add 5-10 mL of sterile distilled water to the surface of a mature plate. Gently scrape the surface with a sterile cotton swab to dislodge the spores into the water.

  • Filtration: Aspirate the spore-containing liquid and pass it through a sterile cotton plug placed inside a syringe. This will filter out mycelial fragments.

  • Washing (Optional): Centrifuge the spore suspension at low speed (e.g., 4000 x g for 10 min), discard the supernatant, and resuspend the spore pellet in sterile water. Repeat twice to wash the spores.

  • Quantification: Count the spores using a hemocytometer to determine the concentration.

  • Storage: Dilute the spore suspension with sterile 20% glycerol to achieve a final concentration of approximately 10⁸ spores/mL. Aliquot into cryovials and store at -80°C for long-term use. This stock will serve as a consistent source for all future inoculations.

References

Troubleshooting Inosamycin A instability in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with Inosamycin A. Due to limited publicly available stability data for this compound, this guide is based on the general principles of aminoglycoside antibiotic stability in aqueous solutions. The provided data and pathways are illustrative and intended to serve as a practical starting point for your own internal stability studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the instability of this compound in aqueous solutions?

A1: The stability of this compound, like other aminoglycoside antibiotics, in an aqueous solution can be influenced by several factors. The most common factors affecting drug stability include pH, temperature, and exposure to light.[1][2] Oxidation and enzymatic degradation can also contribute to the loss of active compounds.[1][2]

Q2: My this compound solution has lost its expected biological activity. What are the likely reasons?

A2: A loss of biological activity is a strong indicator of chemical degradation. The most probable causes are:

  • pH-mediated hydrolysis: Aminoglycosides can be susceptible to hydrolysis under acidic or alkaline conditions.

  • Thermal degradation: Elevated temperatures can accelerate the degradation process.[3][4]

  • Photodegradation: Exposure to UV or even ambient light can lead to the breakdown of the molecule.

  • Oxidation: The presence of dissolved oxygen or oxidizing agents can affect stability.[3]

Q3: What is the recommended method for preparing an this compound stock solution?

A3: To prepare a stock solution, it is recommended to dissolve this compound in a buffer at a pH where it exhibits maximum stability. Based on general knowledge of similar compounds, a slightly acidic to neutral pH (around 6.0-7.0) is often a good starting point. The solution should be prepared in a sterile, nuclease-free solvent and stored in small aliquots at a low temperature to minimize freeze-thaw cycles.

Q4: How should I store my this compound aqueous solutions?

A4: For optimal stability, aqueous solutions of this compound should be:

  • Stored at low temperatures, preferably frozen at -20°C or -80°C for long-term storage.

  • Protected from light by using amber vials or by wrapping the container in aluminum foil.

  • Maintained at an optimal pH using a suitable buffer system.

  • Dispensed into single-use aliquots to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue 1: Rapid Loss of Potency in this compound Solution
  • Question: I've observed a significant drop in the biological activity of my this compound solution within a short period. What could be the cause, and how can I prevent it?

  • Answer: Rapid degradation is often linked to suboptimal pH and/or high temperatures. Aminoglycosides can undergo hydrolysis, particularly at their glycosidic linkages, outside of their optimal pH range.

    Troubleshooting Steps:

    • Verify Solution pH: Measure the pH of your this compound solution. If it is highly acidic or alkaline, this is a likely cause of degradation.

    • Optimize pH: Perform a pH stability study to identify the optimal pH range for this compound. The table below provides a hypothetical example of how pH can affect stability.

    • Control Temperature: Ensure that your solutions are not exposed to high temperatures during preparation or storage. Prepare solutions on ice and store them at the recommended temperature immediately after preparation.

    Hypothetical pH Stability Data for this compound at 25°C

    pH Half-life (t½) in days
    3.0 2
    4.0 10
    5.0 30
    6.0 90
    7.0 85
    8.0 45

    | 9.0 | 15 |

Issue 2: Inconsistent Experimental Results
  • Question: My experiments with this compound are yielding inconsistent results. Could this be related to its stability?

  • Answer: Yes, inconsistent results are a common consequence of using a degraded or partially degraded compound. If the degradation is ongoing, the concentration of the active compound will vary between experiments and even within the same experiment over time.

    Troubleshooting Steps:

    • Standardize Solution Preparation: Follow a strict, documented protocol for preparing your this compound solutions. This includes using the same buffer, pH, and solvent for each preparation.

    • Use Freshly Prepared Solutions: Whenever possible, use freshly prepared solutions for your experiments. If using frozen stock solutions, ensure they are from the same batch and have not undergone multiple freeze-thaw cycles.

    • Protect from Light: Always protect your solutions from light during preparation, storage, and even during the experiment if feasible.

Issue 3: Appearance of Precipitate in the Solution
  • Question: I noticed a precipitate forming in my this compound solution after storage. What does this mean?

  • Answer: Precipitate formation can indicate several issues:

    • Poor Solubility: The concentration of this compound may be too high for the chosen solvent or buffer, especially at lower temperatures.

    • Degradation Products: The precipitate could be a less soluble degradation product of this compound.

    • pH Shift: A change in the pH of the solution upon freezing and thawing can affect solubility.

    Troubleshooting Steps:

    • Check Solubility: Determine the solubility of this compound in your chosen solvent system at the storage temperature.

    • Filter the Solution: Before storage, filter the solution through a 0.22 µm filter to remove any initial particulates.

    • Analyze the Precipitate: If possible, analyze the precipitate to determine if it is the parent compound or a degradant.

Experimental Protocols

Protocol 1: Preparation of a Buffered this compound Stock Solution
  • Materials: this compound powder, sterile phosphate buffer (50 mM, pH 6.5), sterile water, sterile amber vials.

  • Procedure:

    • Weigh the required amount of this compound powder in a sterile microfuge tube.

    • Add the appropriate volume of 50 mM phosphate buffer (pH 6.5) to achieve the desired final concentration (e.g., 10 mg/mL).

    • Vortex briefly until the powder is completely dissolved.

    • Verify the final pH of the solution.

    • Dispense into single-use aliquots in sterile amber vials.

    • Store immediately at -20°C or -80°C.

Protocol 2: Kinetic Stability Study of this compound by HPLC
  • Objective: To determine the degradation rate of this compound under different pH and temperature conditions.

  • Methodology:

    • Prepare separate solutions of this compound in buffers of varying pH values (e.g., pH 4.0, 6.0, 8.0).

    • Incubate these solutions at different constant temperatures (e.g., 4°C, 25°C, 40°C).

    • At specified time points (e.g., 0, 1, 3, 7, 14, 30 days), withdraw an aliquot from each solution.

    • Analyze the concentration of the remaining intact this compound using a validated reverse-phase HPLC method.

    • Plot the concentration of this compound versus time for each condition to determine the degradation kinetics and calculate the half-life.

Visualizations

Troubleshooting_Workflow start Inconsistent Results or Loss of Activity check_storage Check Storage Conditions (Temp, Light, Age) start->check_storage check_prep Review Solution Preparation Protocol start->check_prep improper_storage Improper Storage check_storage->improper_storage improper_prep Inconsistent Preparation check_prep->improper_prep correct_storage Implement Correct Storage: - Aliquot - Protect from light - Store at -20°C or below improper_storage->correct_storage standardize_prep Standardize Protocol: - Use fresh buffer - Verify pH - Use fresh aliquots improper_prep->standardize_prep re_run Re-run Experiment correct_storage->re_run standardize_prep->re_run

Caption: Troubleshooting workflow for this compound instability.

Degradation_Pathway Inosamycin_A This compound (Active Aminoglycoside) Hydrolysis Hydrolysis (Acidic/Alkaline pH) Inosamycin_A->Hydrolysis Oxidation Oxidation (Presence of O2) Inosamycin_A->Oxidation Degradant_1 Pseudo-disaccharide (Inactive) Hydrolysis->Degradant_1 Degradant_2 Oxidized Byproduct (Inactive) Oxidation->Degradant_2

Caption: Hypothetical degradation pathways for this compound.

Stability_Factors center This compound Stability pH pH center->pH Temp Temperature center->Temp Light Light Exposure center->Light Oxygen Oxygen/Oxidants center->Oxygen Enzymes Enzymes center->Enzymes

Caption: Key factors influencing this compound stability in solution.

References

Optimizing Inosamycin A Concentration for Antibacterial Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the concentration of Inosamycin A in antibacterial assays. This compound is a potent aminoglycoside antibiotic with a broad spectrum of activity.[1] Proper concentration and experimental setup are crucial for obtaining accurate and reproducible results. This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in a standard antibacterial assay?

A1: For initial screening, a broad concentration range is recommended, typically from 0.1 µg/mL to 128 µg/mL. Since the antibacterial activity of this compound is comparable to neomycin, using the known Minimum Inhibitory Concentration (MIC) values of neomycin for your target organisms can provide a more targeted starting range.

Q2: How does this compound exert its antibacterial effect?

A2: As an aminoglycoside antibiotic, this compound primarily functions by inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit, which can lead to mistranslation of mRNA and ultimately, bacterial cell death.

Q3: Are there any specific media requirements for testing this compound?

A3: Standard cation-adjusted Mueller-Hinton Broth (CAMHB) is the recommended medium for broth microdilution susceptibility testing of aminoglycosides against most common pathogens. The concentration of divalent cations like Ca²⁺ and Mg²⁺ can significantly impact the activity of aminoglycosides against certain bacteria, particularly Pseudomonas aeruginosa, so using cation-adjusted media is critical for accurate results.[2]

Q4: What are the common mechanisms of resistance to this compound?

A4: As with other aminoglycosides, resistance to this compound can arise through several mechanisms. These include enzymatic modification of the antibiotic, alterations in the ribosomal binding site, and changes in cell permeability that reduce drug uptake.[3]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No inhibition of bacterial growth at expected concentrations. 1. This compound degradation: Improper storage or handling. 2. High inoculum density: Too many bacterial cells can overwhelm the antibiotic. 3. Bacterial resistance: The strain may have intrinsic or acquired resistance. 4. Inappropriate media: Cation concentrations may be too high, antagonizing antibiotic activity.1. Ensure this compound is stored at the recommended temperature and protected from light. Prepare fresh stock solutions. 2. Standardize the inoculum to a 0.5 McFarland standard. 3. Verify the susceptibility of the bacterial strain using a known sensitive control strain. 4. Use cation-adjusted Mueller-Hinton Broth (CAMHB).
Inconsistent MIC values between experiments. 1. Variability in inoculum preparation: Inconsistent starting bacterial density. 2. Pipetting errors: Inaccurate serial dilutions. 3. Incubation conditions: Fluctuations in temperature or incubation time. 4. Reader variability: Inconsistent reading of plate results.1. Use a spectrophotometer to standardize the inoculum to a 0.5 McFarland standard for every experiment. 2. Calibrate pipettes regularly and use fresh tips for each dilution. 3. Ensure the incubator maintains a stable temperature (typically 35°C ± 2°C) and incubate for a consistent duration (16-20 hours). 4. If using an automated reader, ensure it is properly calibrated. For manual reading, use a consistent light source and background.
"Skipped wells" or growth in higher concentrations but not in lower ones. 1. Contamination: Contamination of a single well with a resistant organism. 2. Precipitation of this compound: The antibiotic may have precipitated at higher concentrations. 3. Inoculum splashing: Cross-contamination between wells during inoculation.1. Use aseptic techniques throughout the procedure. Include a sterility control well (broth only) to check for contamination. 2. Visually inspect the stock solution and the wells with the highest concentrations for any signs of precipitation. If observed, prepare a fresh stock solution. 3. Be careful during the inoculation process to avoid splashing.
Unexpectedly high MIC for P. aeruginosa. 1. Adaptive resistance: P. aeruginosa can develop adaptive resistance to aminoglycosides upon exposure.[1][4] 2. Media cation concentration: As mentioned, P. aeruginosa susceptibility to aminoglycosides is highly sensitive to cation concentrations.[2]1. Avoid pre-exposure of the test strain to sub-inhibitory concentrations of this compound. 2. Strictly use cation-adjusted Mueller-Hinton Broth for testing against P. aeruginosa.

Data Presentation

As direct and comprehensive MIC data for this compound is limited in publicly available literature, the following table presents representative MIC values for its structurally and functionally similar counterparts, neomycin and paromomycin, against common bacterial strains. The antibacterial activity of this compound is reported to be comparable to that of neomycin.[2]

AntibioticOrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Neomycin Escherichia coli8256<8 - >256
Staphylococcus aureus--0.5 - >128
Pseudomonas aeruginosa--4 - >100
Paromomycin Escherichia coli4>2562 - >128
Staphylococcus aureus---
Pseudomonas aeruginosa->128-

Note: Data for Neomycin and Paromomycin against E. coli is from a study on carbapenem-resistant Enterobacteriaceae.[1] Data for S. aureus and P. aeruginosa is compiled from various sources. MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antimicrobial susceptibility testing.

1. Preparation of this compound Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1280 µg/mL in sterile deionized water.

  • Filter-sterilize the stock solution using a 0.22 µm syringe filter.

  • Aliquot and store at -20°C or below.

2. Inoculum Preparation:

  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

  • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Dilute this suspension 1:100 in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

3. Preparation of Microdilution Plate:

  • In a 96-well microtiter plate, add 100 µL of CAMHB to wells 2 through 12 of a designated row.

  • Add 200 µL of the 128 µg/mL working solution of this compound (prepared from the stock) to well 1.

  • Perform a serial two-fold dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10. This will create a concentration range from 128 µg/mL to 0.25 µg/mL.

  • Well 11 will serve as the growth control (no antibiotic) and well 12 as the sterility control (no bacteria).

4. Inoculation and Incubation:

  • Add 10 µL of the prepared bacterial inoculum to wells 1 through 11. Do not inoculate well 12.

  • The final volume in each well will be approximately 110 µL, and the final bacterial concentration will be approximately 5 x 10⁵ CFU/mL.

  • Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

5. Interpretation of Results:

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

Visualizations

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading stock Prepare this compound Stock Solution dilution Serial Dilution in 96-Well Plate stock->dilution inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Wells with Bacterial Suspension inoculum->inoculate dilution->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read Read MIC (Lowest concentration with no growth) incubate->read

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Proposed Mechanism of Action of this compound

Mechanism_of_Action cluster_cell Bacterial Cell Inosamycin_A This compound Ribosome_30S 30S Ribosomal Subunit Inosamycin_A->Ribosome_30S Binds to Protein_Synthesis Protein Synthesis Ribosome_30S->Protein_Synthesis Inhibits Cell_Death Bacterial Cell Death Protein_Synthesis->Cell_Death Leads to

Caption: Proposed mechanism of this compound's antibacterial action via inhibition of protein synthesis.

References

How to address poor solubility of Inosamycin A in buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the poor solubility of Inosamycin A in experimental buffers.

Troubleshooting Guide: Addressing Poor Solubility of this compound

Question: I am observing precipitation or incomplete dissolution of this compound when preparing my working solutions in a standard phosphate-buffered saline (PBS). What can I do to improve its solubility?

Answer:

Poor solubility of this compound in aqueous buffers can be a significant challenge. As an aminoglycoside antibiotic with multiple amino and hydroxyl groups, it is expected to be water-soluble; however, issues with aggregation, salt form, and buffer composition can lead to precipitation.[1][2] Here is a step-by-step guide to troubleshoot and improve the solubility of this compound.

Experimental Workflow for Solubility Optimization

Below is a recommended workflow for systematically addressing solubility issues with this compound.

G cluster_0 Initial Stock Solution Preparation cluster_1 Working Solution Preparation & Troubleshooting cluster_2 Verification & Use stock_solvent Dissolve this compound in a suitable organic solvent (e.g., DMSO) to create a high-concentration stock solution. ph_optimization Test solubility in buffers with varying pH (e.g., pH 5.0, 7.4, 8.5). stock_solvent->ph_optimization Dilute stock into buffer cosolvent_testing If precipitation occurs, add a small percentage of a co-solvent (e.g., DMSO, ethanol) to the buffer. ph_optimization->cosolvent_testing If solubility is poor sonication Use sonication or vortexing to aid dissolution. cosolvent_testing->sonication visual_inspection Visually inspect for any precipitate before use. sonication->visual_inspection centrifugation Optionally, centrifuge and use the supernatant to ensure no undissolved particles are present. visual_inspection->centrifugation If any doubt final_use Use the solubilized this compound in your experiment. visual_inspection->final_use If clear centrifugation->final_use

Caption: A stepwise workflow for preparing and troubleshooting this compound solutions.

Detailed Methodologies

1. Preparation of a Concentrated Stock Solution in an Organic Solvent:

It is a common practice to first dissolve compounds with limited aqueous solubility in an organic solvent to create a concentrated stock solution.[3][4]

  • Protocol:

    • Weigh out the desired amount of this compound powder.

    • Dissolve the powder in a minimal amount of 100% Dimethyl Sulfoxide (DMSO). For example, to prepare a 10 mM stock solution, dissolve 6.16 mg of this compound (MW: 615.6 g/mol ) in 1 mL of DMSO.

    • Vortex or gently warm the solution to ensure complete dissolution.

    • Store the stock solution at -20°C.

2. pH Optimization of the Aqueous Buffer:

The solubility of aminoglycosides can be pH-dependent due to their multiple amino groups.[1]

  • Protocol:

    • Prepare a series of buffers with different pH values (e.g., Sodium Acetate buffer pH 5.0, Phosphate buffer pH 7.4, and Tris buffer pH 8.5).

    • Add a small aliquot of the this compound stock solution to each buffer to achieve the desired final concentration.

    • Observe for any precipitation. It is advisable to let the solutions sit at room temperature for a short period to check for stability.

3. Use of Co-solvents:

If this compound precipitates in your aqueous buffer, the addition of a small amount of a water-miscible organic solvent can enhance its solubility.[5]

  • Protocol:

    • To your final aqueous buffer, add a co-solvent such as DMSO or ethanol.

    • Start with a low percentage (e.g., 1-5% v/v) and gradually increase if necessary.

    • Be mindful that high concentrations of organic solvents can be toxic to cells in cell-based assays. Always include a vehicle control in your experiments to account for any effects of the co-solvent.

4. Physical Methods to Aid Dissolution:

  • Sonication: After diluting the stock solution into the buffer, place the tube in a sonicator bath for a few minutes. This can help to break up aggregates and promote dissolution.

  • Vortexing: Vigorous vortexing can also aid in dissolving the compound.

Quantitative Data Summary: Illustrative Solubility of this compound

The following table provides an example of how the solubility of this compound might vary under different buffer conditions. These are not experimentally derived values for this compound but serve to illustrate the principles described above.

Buffer ConditionpHCo-solvent (DMSO)Estimated Solubility (µg/mL)Observations
Sodium Acetate5.00%>1000Soluble
Phosphate-Buffered Saline (PBS)7.40%~50Precipitation observed at higher concentrations
Phosphate-Buffered Saline (PBS)7.41%~200Improved solubility, slight haze may remain
Phosphate-Buffered Saline (PBS)7.45%>1000Clear solution
Tris-HCl8.50%>1000Soluble

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an aminoglycoside antibiotic.[6][7] The primary mechanism of action for aminoglycosides is the inhibition of bacterial protein synthesis.[8] They bind to the 30S ribosomal subunit, which interferes with the initiation complex, causes misreading of mRNA, and blocks the translocation of the ribosome, ultimately leading to bacterial cell death.[9]

G cluster_0 Bacterial Cell inosamycin_a This compound ribosome_30s 30S Ribosomal Subunit inosamycin_a->ribosome_30s Binds to protein_synthesis Protein Synthesis ribosome_30s->protein_synthesis Inhibits cell_death Bacterial Cell Death protein_synthesis->cell_death Leads to

Caption: Mechanism of action of this compound.

Q2: I'm performing a cell-based assay. What is a typical experimental protocol for determining the efficacy of this compound?

A2: A common cell-based assay to determine the efficacy of an antibiotic is the Minimum Inhibitory Concentration (MIC) assay. Here is a general protocol.

  • Protocol for MIC Assay:

    • Prepare Bacterial Culture: Grow the target bacterial strain in a suitable broth medium to the mid-logarithmic phase.

    • Serial Dilution of this compound: Prepare a two-fold serial dilution of this compound in the broth medium in a 96-well plate.

    • Inoculation: Add a standardized inoculum of the bacterial culture to each well.

    • Controls: Include a positive control (bacteria with no antibiotic) and a negative control (broth medium only).

    • Incubation: Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.

    • Read Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Q3: Are there any known signaling pathways in mammalian cells that are affected by this compound?

A3: Currently, there is no specific information available on signaling pathways in mammalian cells that are directly and intentionally targeted by this compound. As an antibiotic, its primary target is the bacterial ribosome.[8] Effects observed in mammalian cells are more likely to be associated with off-target effects or cytotoxicity at higher concentrations, which is a characteristic of many aminoglycosides.[6]

Q4: How should I store my this compound solutions?

A4: It is recommended to store stock solutions of this compound in an organic solvent like DMSO at -20°C. For aqueous working solutions, it is best to prepare them fresh for each experiment. If short-term storage is necessary, they should be kept at 4°C for no longer than a few days, and stability should be confirmed. Always protect solutions from light.

References

Technical Support Center: Inosamycin A Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the proper storage and handling of Inosamycin A to minimize degradation and ensure experimental reproducibility. The information provided is based on general knowledge of aminoglycoside antibiotics, a class of compounds to which this compound belongs. Specific stability data for this compound is limited; therefore, the recommendations herein should be considered as a starting point for establishing optimal in-house storage protocols.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound powder?

For long-term storage, it is recommended to store this compound as a lyophilized powder at -20°C in a tightly sealed container, protected from light and moisture. Lyophilization, or freeze-drying, removes water from the product, which significantly slows down potential degradation reactions.[1][2][3]

Q2: How should I prepare and store this compound solutions?

Aqueous solutions of aminoglycosides are generally less stable than the powdered form.[4] It is advisable to prepare solutions fresh for each experiment. If a stock solution must be prepared, it should be dissolved in a sterile, buffered aqueous solution (pH around neutral, unless experimental conditions require otherwise) and stored at low temperatures. For short-term storage (up to a few days), refrigeration at 2-8°C is recommended. For longer-term storage, aliquoting the stock solution into single-use vials and storing at -20°C or -80°C can help preserve stability. Avoid repeated freeze-thaw cycles.

Q3: What are the main factors that can cause this compound to degrade?

Based on the general behavior of aminoglycosides, the primary factors contributing to degradation are:

  • Temperature: Higher temperatures accelerate chemical degradation.[5][6][7]

  • pH: Both acidic and basic conditions can lead to hydrolysis of the glycosidic bonds.[8]

  • Light: Exposure to light, particularly UV light, can cause photodegradation.[9]

  • Oxidation: The presence of oxidizing agents can lead to the modification of the amino and hydroxyl groups.[10][11][12][13][14]

  • Presence of other reactive molecules: For example, some aminoglycosides are known to be inactivated by certain β-lactam antibiotics when mixed in the same solution.[5][6]

Q4: How can I tell if my this compound has degraded?

Visual inspection for color changes or precipitation in solutions can be an initial indicator. However, significant degradation can occur without any visible changes. The most reliable method to assess the purity and integrity of your this compound is through analytical techniques such as High-Performance Liquid Chromatography (HPLC). A change in the chromatographic profile, such as the appearance of new peaks or a decrease in the area of the main this compound peak, suggests degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of biological activity in experiments Degradation of this compound due to improper storage.Prepare fresh solutions of this compound for each experiment. Verify the purity of the stock solution using HPLC. Review and optimize storage conditions (temperature, light protection, pH of the solvent).
Precipitate forms in the this compound solution upon storage Poor solubility at the storage temperature or pH. Degradation leading to insoluble products.Try a different buffer or adjust the pH of the solution. If the problem persists, prepare smaller aliquots to be used immediately after preparation.
Inconsistent experimental results Inconsistent potency of this compound due to gradual degradation.Aliquot stock solutions to avoid repeated freeze-thaw cycles. Establish a regular quality control schedule to check the purity of the stored this compound.
Appearance of unexpected peaks in analytical chromatography Degradation of this compound.This indicates product instability under the current storage or experimental conditions. Refer to the experimental protocol below to conduct a forced degradation study to identify the degradation products and pathways.

Quantitative Data Summary

Table 1: Hypothetical Stability of this compound in Aqueous Solution at Different Temperatures

Storage Temperature (°C)Time (days)Purity (%) by HPLC
25099.5
792.1
1485.3
3075.6
4099.5
798.9
1498.2
3097.0
-20099.5
3099.4
9099.2
18099.0

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for assessing the purity of this compound. The exact conditions may need to be optimized for your specific HPLC system and column.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5-50% B

    • 25-30 min: 50-95% B

    • 30-35 min: 95% B

    • 35-36 min: 95-5% B

    • 36-40 min: 5% B

  • Sample Preparation: Dissolve this compound in the initial mobile phase conditions (e.g., 95% A, 5% B) to a concentration of 1 mg/mL.

Protocol 2: Forced Degradation Study

This study can help identify potential degradation pathways and the stability-indicating nature of the analytical method.

  • Prepare Stock Solution: Prepare a 1 mg/mL solution of this compound in water or a suitable buffer.

  • Stress Conditions:

    • Acid Hydrolysis: Add 1 M HCl to a final concentration of 0.1 M. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 1 M NaOH to a final concentration of 0.1 M. Incubate at 60°C for 24 hours.

    • Oxidation: Add 3% H₂O₂. Incubate at room temperature for 24 hours.

    • Thermal Degradation: Incubate the stock solution at 80°C for 48 hours.

    • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: At various time points, take an aliquot of each stressed sample, neutralize if necessary, and analyze by HPLC (as described in Protocol 1) to observe the formation of degradation products.

Visualizations

Storage_Workflow cluster_storage This compound Storage cluster_conditions Recommended Conditions Powder Lyophilized Powder Solution Aqueous Solution Powder->Solution Dissolve in appropriate solvent Temp_Powder -20°C (Long-term) Powder->Temp_Powder Light Protect from Light Powder->Light Moisture Protect from Moisture Powder->Moisture Temp_Solution_Short 2-8°C (Short-term) Solution->Temp_Solution_Short Temp_Solution_Long -20°C to -80°C (Long-term, Aliquoted) Solution->Temp_Solution_Long Solution->Light Degradation_Pathway cluster_stressors Stress Factors cluster_products Potential Degradation Products Inosamycin_A This compound (Intact) Heat Heat Inosamycin_A->Heat Light Light (UV) Inosamycin_A->Light pH Acid/Base Inosamycin_A->pH Oxidants Oxidizing Agents Inosamycin_A->Oxidants Hydrolysis_Products Hydrolyzed Glycosidic Bonds Heat->Hydrolysis_Products Photo_Products Photodegradation Products Light->Photo_Products pH->Hydrolysis_Products Oxidized_Products Oxidized Moieties Oxidants->Oxidized_Products Troubleshooting_Logic Start Inconsistent Experimental Results? Check_Storage Review Storage Conditions (Temp, Light, Aliquoting) Start->Check_Storage Prepare_Fresh Prepare Fresh Solution Check_Storage->Prepare_Fresh HPLC_Analysis Analyze by HPLC Prepare_Fresh->HPLC_Analysis Degradation_Detected Degradation Detected HPLC_Analysis->Degradation_Detected Yes No_Degradation No Degradation HPLC_Analysis->No_Degradation No Optimize_Protocol Optimize Storage Protocol Degradation_Detected->Optimize_Protocol Other_Factors Investigate Other Experimental Factors No_Degradation->Other_Factors

References

Overcoming batch-to-batch variability of Inosamycin A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to the batch-to-batch variability of Inosamycin A.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is the major component of the inosamycin complex, a group of novel aminoglycoside antibiotics produced by the fermentation of Streptomyces hygroscopicus.[] Structurally, it is related to neomycin and paromomycin but is characterized by the presence of a 2-deoxy-scyllo-inosamine moiety instead of the typical 2-deoxystreptamine. This structural difference may contribute to its lower toxicity compared to some other aminoglycosides. The primary mechanism of action for aminoglycoside antibiotics, including this compound, is the inhibition of bacterial protein synthesis. They bind to the 16S ribosomal RNA (rRNA) within the 30S ribosomal subunit, which can lead to codon misreading and ultimately disrupt protein elongation, resulting in bacterial cell death.[2][3]

Q2: What are the potential sources of batch-to-batch variability with this compound?

Batch-to-batch variability of this compound, a natural product derived from fermentation, can stem from several factors:

  • Fermentation Conditions: Minor deviations in the fermentation process of Streptomyces hygroscopicus, such as changes in media composition (carbon and nitrogen sources), pH, temperature, and incubation time, can significantly impact the yield and purity of this compound.[4][5][6]

  • Purity and Composition: The composition of the inosamycin complex (including components A, B, C, D, and E) may vary between batches. The presence of closely related impurities or a different ratio of these components can affect the compound's overall activity.

  • Storage and Handling: this compound is susceptible to degradation if not stored under recommended conditions. Factors like temperature, humidity, and exposure to light can affect its stability over time.

  • Water Content: The hygroscopic nature of aminoglycosides means that water content can vary between batches, which can affect the calculated concentration of prepared solutions.

Q3: How should I properly store and handle this compound to ensure its stability?

To maintain the integrity and activity of this compound, adhere to the following storage guidelines:

  • Solid Form: Store the lyophilized powder at -20°C in a tightly sealed vial, protected from moisture and light.

  • Stock Solutions: Prepare concentrated stock solutions in a suitable solvent (e.g., sterile water) and aliquot them into smaller volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C. It is generally recommended to use freshly prepared solutions for experiments.

Troubleshooting Guide

Issue 1: Inconsistent Antibacterial Activity Observed Between Different Batches of this compound

You have noticed that different lots of this compound exhibit varying levels of antibacterial efficacy in your assays, such as disk diffusion or minimum inhibitory concentration (MIC) tests.

Potential Causes and Solutions

Potential CauseProposed SolutionExperimental Protocol
Variation in Potency/Purity Verify the concentration and purity of each batch using analytical methods.Perform High-Performance Liquid Chromatography (HPLC) analysis on each batch to compare the peak area of this compound and identify any potential impurities.
Degradation of Compound The compound may have degraded due to improper storage or handling.Test the activity of an older batch against a newly purchased batch. If the older batch shows significantly lower activity, degradation is likely.
Inaccurate Solution Preparation Errors in weighing or dilution can lead to incorrect final concentrations.Re-prepare solutions from all batches, ensuring accurate weighing and using calibrated pipettes.
Bacterial Resistance The bacterial strain used may have developed resistance to aminoglycosides.Sequence the 16S rRNA gene of your bacterial strain to check for mutations known to confer aminoglycoside resistance.

This protocol provides a general method for comparing the purity of different this compound batches.

  • Preparation of Standards and Samples:

    • Prepare a stock solution of a reference standard of this compound at a known concentration (e.g., 1 mg/mL) in sterile water.

    • Prepare solutions of each batch of this compound to be tested at the same concentration.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A suitable mobile phase for aminoglycosides, often involving ion-pairing agents. A gradient elution may be necessary.

    • Detector: As aminoglycosides lack a strong chromophore, detection can be achieved using an Evaporative Light Scattering Detector (ELSD) or through pre-column derivatization followed by UV or fluorescence detection.[7]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

  • Data Analysis:

    • Run the reference standard and all batch samples.

    • Compare the chromatograms. The retention time of the major peak in the batch samples should match that of the reference standard.

    • Calculate the relative purity of each batch by comparing the peak area of this compound to the total peak area of all components in the chromatogram.

Issue 2: Poor Solubility or Precipitation of this compound in Experimental Media

You are experiencing difficulty dissolving this compound, or it precipitates out of solution during your experiments.

Potential Causes and Solutions

Potential CauseProposed SolutionExperimental Protocol
Incorrect Solvent This compound may have limited solubility in certain buffers or media.Test the solubility of this compound in a range of biocompatible solvents (e.g., water, DMSO, PBS) to determine the most suitable one for your experiment.
pH of the Solution The solubility of aminoglycosides can be pH-dependent.Adjust the pH of your experimental buffer or media and observe the effect on solubility.
Supersaturation The concentration of this compound may be too high for the chosen solvent.Prepare a dilution series to determine the maximum soluble concentration in your experimental system.
  • Solvent Screening:

    • Weigh out a small, precise amount of this compound (e.g., 1 mg) into several vials.

    • Add a small, measured volume (e.g., 100 µL) of different solvents (e.g., water, ethanol, DMSO, PBS at pH 7.4) to each vial.

    • Vortex each vial for 30 seconds and visually inspect for dissolution.

    • If the compound dissolves, add another measured volume of solvent to determine the approximate solubility limit.

  • pH-Dependent Solubility:

    • Prepare a series of buffers with different pH values (e.g., pH 5, 6, 7, 8).

    • Attempt to dissolve a known amount of this compound in each buffer to a target concentration.

    • Observe and record the solubility at each pH.

Visualizations

Signaling Pathway of this compound Action

InosamycinA_Pathway cluster_bacterium Bacterial Cell InosamycinA This compound Porin Outer Membrane Porin InosamycinA->Porin Enters cell Ribosome 30S Ribosomal Subunit Porin->Ribosome Binds to 16S rRNA (A-site) Protein Truncated/ Misfolded Protein Ribosome->Protein Inhibits translocation mRNA mRNA mRNA->Ribosome tRNA Aminoacyl-tRNA tRNA->Ribosome Codon-anticodon misreading Death Cell Death Protein->Death Troubleshooting_Workflow Start Inconsistent Activity Observed CheckPurity Check Purity & Concentration (HPLC, Mass Spec) Start->CheckPurity Consistent Purity Consistent? CheckPurity->Consistent CheckStorage Review Storage & Handling ProperStorage Storage Conditions Met? CheckStorage->ProperStorage CheckProcedure Verify Experimental Protocol AccuratePrep Accurate Solution Prep? CheckProcedure->AccuratePrep Consistent->CheckStorage Yes NewBatch Contact Supplier/ Use New Batch Consistent->NewBatch No ProperStorage->CheckProcedure Yes Degradation Assume Degradation/ Use New Batch ProperStorage->Degradation No Recalculate Re-prepare Solutions/ Recalculate Concentrations AccuratePrep->Recalculate No CheckResistance Investigate Bacterial Resistance AccuratePrep->CheckResistance Yes End Problem Resolved NewBatch->End Degradation->End Recalculate->End CheckResistance->End Variability_Factors cluster_Source Source & Production cluster_Compound Compound Properties cluster_Handling User Handling Variability Batch-to-Batch Variability Fermentation Fermentation Conditions Fermentation->Variability Purification Purification Process Purification->Variability Purity Chemical Purity Purity->Variability Composition Component Ratio Composition->Variability Water Water Content Water->Variability Storage Storage Conditions Storage->Variability Preparation Solution Preparation Preparation->Variability

References

Technical Support Center: Optimizing Inosamycin A MIC Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing incubation times for Inosamycin A Minimum Inhibitory Concentration (MIC) assays.

Frequently Asked Questions (FAQs)

Q1: What is the standard incubation time for an this compound MIC assay?

A1: While specific studies on this compound are limited, the standard incubation time for MIC assays of non-fastidious bacteria, as recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is 16 to 24 hours at 35 ± 2°C.[1] For some organisms, the incubation time may vary.[1] It is crucial to maintain a consistent incubation time for reliable and reproducible MIC determination.

Q2: Can I extend the incubation time beyond 24 hours?

A2: Extending the incubation time to 48 hours or longer is generally not recommended without proper validation. Prolonged incubation can lead to an increase in the observed MIC value for some antibiotics, including aminoglycosides.[2] This may be due to factors such as antibiotic degradation over time in the culture medium or the selection and regrowth of resistant subpopulations.

Q3: How does the inoculum size affect the incubation time and MIC results?

A3: The inoculum size is a critical parameter in MIC testing. A higher than standard inoculum can lead to falsely elevated MIC values. While the standard incubation time may still be sufficient for visible growth, the increased bacterial density can overwhelm the antibiotic, leading to apparent resistance. Conversely, an inoculum that is too low may require a longer incubation period to achieve sufficient growth for a reliable reading, which can also affect the MIC result.

Q4: What is the recommended growth medium for this compound MIC assays?

A4: For routine susceptibility testing of most non-fastidious bacteria, Cation-Adjusted Mueller-Hinton Broth (CAMHB) is the standard medium recommended by both CLSI and EUCAST. The cation concentration (Mg²⁺ and Ca²⁺) in the medium can significantly influence the activity of aminoglycosides against certain bacteria, such as Pseudomonas aeruginosa. Therefore, ensuring the use of properly prepared and quality-controlled CAMHB is essential for accurate results.

Q5: How stable is this compound in the culture medium during incubation?

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
No bacterial growth in the positive control wells. 1. Inoculum preparation error (e.g., too low concentration). 2. Non-viable bacterial stock. 3. Incorrect growth medium or incubation conditions.1. Verify the inoculum density using a spectrophotometer or by plating serial dilutions. 2. Use a fresh, viable bacterial culture. 3. Confirm that the correct medium was used and that the incubator is functioning at the correct temperature and atmosphere.
Growth observed in the negative control (sterility) wells. 1. Contamination of the growth medium. 2. Contamination of the microtiter plate or other reagents. 3. Cross-contamination during plate preparation.1. Use fresh, sterile growth medium. 2. Ensure all materials are sterile before use. 3. Employ careful aseptic techniques during the entire procedure.
MIC values are consistently higher than expected. 1. Inoculum is too dense. 2. Extended incubation time. 3. This compound stock solution has a lower concentration than stated. 4. Presence of resistant subpopulations.1. Standardize the inoculum to 0.5 McFarland before dilution. 2. Adhere to the recommended 16-24 hour incubation period. 3. Verify the concentration of the this compound stock solution. 4. Check for purity of the bacterial culture and consider re-streaking to isolate single colonies for testing.
MIC values are inconsistent between replicates. 1. Inconsistent inoculum volume added to wells. 2. Poor mixing of reagents. 3. Temperature variation across the incubator. 4. Edge effects in the microtiter plate.1. Use a calibrated multichannel pipette and ensure all wells receive the same volume. 2. Gently tap the plate after adding all reagents to ensure proper mixing. 3. Ensure proper air circulation in the incubator and avoid stacking plates. 4. Consider not using the outermost wells of the plate if edge effects are suspected.
"Skipped wells" are observed (no growth in a well, but growth in wells with higher concentrations). 1. Contamination of a single well with a more resistant organism. 2. Pipetting error leading to an incorrect antibiotic concentration in a well.1. Repeat the assay with a freshly isolated colony. 2. Carefully review and practice the serial dilution technique.

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay for this compound

This protocol is based on the CLSI guidelines for broth microdilution susceptibility testing.

Materials:

  • This compound powder

  • Appropriate solvent for this compound (e.g., sterile distilled water)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial isolate to be tested

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth for inoculum preparation

  • Spectrophotometer

  • Incubator (35 ± 2°C)

  • Multichannel pipette

Procedure:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (equivalent to approximately 1.5 x 10⁸ CFU/mL).

    • Within 15 minutes of standardization, dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound at a known concentration.

    • Perform serial twofold dilutions of the this compound stock solution in CAMHB directly in the 96-well microtiter plate to achieve the desired final concentration range. Typically, this involves adding 50 µL of CAMHB to wells 2 through 12 and then serially diluting 50 µL of the antibiotic from well 1 across the plate.

  • Inoculation of the Microtiter Plate:

    • Add 50 µL of the standardized bacterial inoculum to each well containing the this compound dilutions and the positive control well. The final volume in each well will be 100 µL.

    • The positive control well should contain only the bacterial inoculum in CAMHB.

    • The negative control (sterility) well should contain only CAMHB.

  • Incubation:

    • Cover the plate and incubate at 35 ± 2°C for 16 to 24 hours in ambient air.

  • Reading the MIC:

    • After incubation, examine the plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Visualizations

MIC_Workflow This compound MIC Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate_plate Inoculate Microtiter Plate prep_inoculum->inoculate_plate prep_antibiotic Prepare this compound Serial Dilutions prep_antibiotic->inoculate_plate incubate_plate Incubate Plate (16-24h at 35°C) inoculate_plate->incubate_plate read_mic Read MIC (Lowest concentration with no visible growth) incubate_plate->read_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Troubleshooting_Logic Troubleshooting Logic for Unexpected MIC Results start Unexpected MIC Result check_controls Check Controls: - Positive Growth? - Negative Sterile? start->check_controls controls_ok Controls OK check_controls->controls_ok Yes controls_bad Controls Not OK check_controls->controls_bad No check_parameters Review Assay Parameters: - Incubation Time? - Inoculum Density? - Antibiotic Concentration? controls_ok->check_parameters troubleshoot_controls Troubleshoot: - Inoculum Viability - Media Sterility - Aseptic Technique controls_bad->troubleshoot_controls parameters_ok Parameters Correct check_parameters->parameters_ok Yes parameters_bad Parameters Incorrect check_parameters->parameters_bad No consider_resistance Consider Biological Factors: - Intrinsic Resistance - Acquired Resistance parameters_ok->consider_resistance troubleshoot_parameters Troubleshoot: - Standardize Inoculum - Verify Incubation Time - Check Antibiotic Stock parameters_bad->troubleshoot_parameters

Caption: Decision-making flowchart for troubleshooting unexpected this compound MIC results.

References

Technical Support Center: Troubleshooting Inosamycin A Interference in Colorimetric Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a centralized resource for identifying and mitigating potential interference caused by Inosamycin A in colorimetric assays. The following information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with colorimetric assays?

This compound is an aminoglycoside antibiotic.[1][2] While there is no direct evidence in the provided search results to suggest this compound is a colored compound, interference in colorimetric assays can arise from several factors. These include the compound's inherent color, its fluorescence properties, or its reactivity with assay reagents.[3][4] If a compound in your library, such as this compound, is suspected of interference, it is crucial to perform control experiments to determine the nature of this interaction.

Q2: What are the common signs of assay interference?

Signs of interference can manifest as false positives, false negatives, or high variability in your results.[4] Specific indicators include:

  • A high background signal in wells containing only the compound and assay buffer.

  • A concentration-dependent effect that is not consistent with a typical biological response.

  • Discrepancies between results from different assay formats (e.g., absorbance vs. fluorescence).[4]

Q3: How can I determine if this compound is directly absorbing light at the wavelength of my assay?

To assess this, you should measure the absorbance spectrum of this compound across the same wavelengths used in your colorimetric assay.

Experimental Protocol: Spectral Scanning of this compound

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a solvent compatible with your assay (e.g., DMSO, water).

    • Create a dilution series of this compound in the assay buffer, covering the concentration range used in your experiments.

    • Prepare a "blank" solution containing only the assay buffer and the same concentration of the solvent used for the this compound stock.

  • Spectrophotometer Measurement:

    • Use a spectrophotometer to measure the absorbance of each dilution of this compound from a wavelength range of at least 400 nm to 700 nm.

    • Use the "blank" solution to zero the spectrophotometer.

  • Data Analysis:

    • Plot absorbance versus wavelength for each concentration of this compound.

    • If you observe a significant absorbance peak at or near the detection wavelength of your assay, this indicates direct interference.

Troubleshooting Guide

Problem: My colorimetric assay is showing unexpected results in the presence of this compound.

The following troubleshooting workflow can help you identify and address the potential interference.

G cluster_0 Initial Observation cluster_1 Investigation cluster_2 Analysis cluster_3 Mitigation Strategies cluster_4 Resolution A Unexpected Assay Results with this compound B Run Compound-Only Control (this compound + Assay Buffer) A->B C Perform Spectral Scan of this compound A->C D Run 'No Enzyme' or 'No Substrate' Controls A->D E Does Compound-Only Control Show Signal? B->E F Does this compound Absorb at Assay Wavelength? C->F G Is there a Signal in 'No Enzyme'/'No Substrate' Controls? D->G E->F No H Subtract Background from Compound-Only Wells E->H Yes F->G No I Use a Different Assay Wavelength F->I Yes K Purify this compound Sample G->K Yes L Valid and Corrected Data G->L No H->L J Consider an Orthogonal Assay I->J I->L J->L K->L

Caption: Troubleshooting workflow for this compound interference.

Step 1: Run Control Experiments

To isolate the source of the interference, a series of control experiments are essential.

Control Experiment Purpose Expected Outcome if No Interference
Compound-Only Control To determine if this compound itself contributes to the signal.Absorbance should be negligible and similar to the blank.
No-Enzyme/No-Substrate Control To check for non-specific interactions between this compound and other assay components.Signal should be at baseline, similar to the negative control.
Positive and Negative Controls To ensure the assay is performing as expected.A clear and significant difference in signal between positive and negative controls.

Step 2: Data Analysis and Interpretation

The results from your control experiments will guide your next steps. The following table summarizes potential scenarios and their interpretations.

Observation Potential Cause of Interference Recommended Action
High signal in "Compound-Only Control"This compound absorbs light at the assay wavelength.Subtract the background signal from all wells containing this compound.
High signal in "No-Enzyme/No-Substrate Control"This compound is reacting with one or more assay reagents.Consider using an orthogonal assay with a different detection method.
No significant signal in controls, but dose-response is unusualThis compound may be a promiscuous inhibitor or aggregator.Perform counter-screens to identify non-specific activity.
All controls are as expectedThe observed effect is likely a true biological activity of this compound.Proceed with further validation experiments.

Step 3: Mitigation Strategies

If interference is confirmed, the following strategies can be employed.

  • Background Subtraction: For simple absorbance interference, subtracting the signal from the "compound-only" control is often sufficient.

  • Change Assay Wavelength: If your assay allows, shifting the detection wavelength to a region where this compound does not absorb can eliminate the interference.[3]

  • Orthogonal Assays: Confirm your findings using a different assay platform that relies on an alternative detection method, such as fluorescence polarization or luminescence.[4]

  • Sample Purity: Ensure the purity of your this compound sample, as impurities could be the source of interference.[5]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate conceptual workflows relevant to troubleshooting assay interference.

G cluster_0 Experimental Setup cluster_1 Data Acquisition cluster_2 Data Analysis cluster_3 Decision A Prepare Assay Plate with Controls (Positive, Negative, Compound-Only) B Add this compound and Reagents A->B C Incubate B->C D Read Absorbance at Assay Wavelength C->D E Subtract Blank D->E F Analyze Control Performance E->F G Assess Signal from Compound-Only Wells F->G H Signal Present? G->H I Interference Confirmed (Implement Mitigation) H->I Yes J No Direct Interference Detected H->J No

Caption: Workflow for identifying direct compound interference.

This technical support guide provides a framework for addressing potential interference from this compound in colorimetric assays. By systematically performing control experiments and applying appropriate mitigation strategies, researchers can ensure the integrity and accuracy of their experimental data.

References

Technical Support Center: Purity Confirmation of Synthesized Inosamycin A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for confirming the purity of a synthesized Inosamycin A sample.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is purity confirmation crucial?

This compound is a potent aminoglycoside antibiotic.[1] For its use in research and drug development, confirming its purity is paramount to ensure the reliability of experimental results and to identify any potentially toxic or interfering impurities.

Q2: What are the primary analytical techniques for determining the purity of this compound?

Due to its polar nature and lack of a strong UV chromophore, the primary analytical techniques for purity assessment of this compound are:

  • High-Performance Liquid Chromatography (HPLC) with a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) . Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred chromatographic mode.

  • Mass Spectrometry (MS) for molecular weight confirmation and identification of impurities.[2][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy for definitive structural confirmation and characterization of impurities.[4][5][6]

Q3: What are the potential impurities I might find in my synthesized this compound sample?

Impurities in a synthesized this compound sample can originate from several sources:

  • Process-related impurities: Unreacted starting materials, intermediates, reagents, and byproducts from the synthetic route.

  • Degradation products: Formed during synthesis, purification, or storage due to factors like pH instability, oxidation, or temperature.

  • Isomers: Structural or stereoisomers of this compound.

Q4: I do not have access to a CAD or ELSD detector. Can I use a UV detector for HPLC analysis?

This compound lacks a significant UV chromophore, making direct UV detection challenging and likely to provide poor sensitivity. While derivatization of the amino groups could be an option to introduce a UV-active moiety, this adds complexity and may not be suitable for all impurities. Therefore, universal detectors like CAD or ELSD are highly recommended for accurate purity determination.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purity analysis of this compound.

HPLC-CAD/ELSD Analysis
Problem Possible Cause(s) Troubleshooting Steps
Poor peak shape (tailing or fronting) 1. Inappropriate mobile phase pH. 2. Secondary interactions with the stationary phase. 3. Column overload.1. Optimize the mobile phase pH to ensure this compound is in a single ionic form. 2. Add a small amount of a competing base (e.g., triethylamine) to the mobile phase to reduce silanol interactions. 3. Reduce the injection volume or sample concentration.
No or low signal from the detector 1. The compound is too volatile for ELSD/CAD. 2. Incorrect detector settings. 3. The compound is not eluting from the column.1. This is unlikely for this compound. 2. Optimize nebulizer and evaporator temperatures (ELSD) or gain settings (CAD). 3. Use a stronger mobile phase (higher aqueous content in HILIC) to elute the compound.
Baseline noise or drift 1. Impure mobile phase solvents or additives. 2. Column bleed. 3. Detector temperature fluctuations.1. Use high-purity, HPLC-grade solvents and additives. 2. Use a high-quality, stable HILIC column. 3. Allow the detector to fully equilibrate.
Irreproducible retention times 1. Inconsistent mobile phase preparation. 2. Lack of column equilibration. 3. Temperature fluctuations.1. Prepare mobile phases accurately and consistently. 2. Ensure the column is fully equilibrated with the mobile phase before each injection. 3. Use a column oven to maintain a constant temperature.
Mass Spectrometry (MS) Analysis
Problem Possible Cause(s) Troubleshooting Steps
No or weak molecular ion peak 1. Poor ionization efficiency. 2. In-source fragmentation.1. Optimize electrospray ionization (ESI) source parameters (e.g., capillary voltage, cone voltage). 2. Reduce the cone voltage or use a softer ionization technique if available.
Complex spectrum with many unidentifiable peaks 1. Presence of multiple impurities. 2. Formation of various adducts (e.g., Na+, K+).1. Couple the MS with an efficient HPLC separation. 2. Use a mobile phase with volatile ammonium salts (e.g., ammonium formate or acetate) to promote protonated adduct formation.
Difficulty in interpreting fragmentation patterns 1. Complex fragmentation pathways of aminoglycosides.1. Compare the fragmentation pattern with published data for similar aminoglycosides. Look for characteristic losses of sugar moieties.
NMR Spectroscopy Analysis
Problem Possible Cause(s) Troubleshooting Steps
Broad peaks in the spectrum 1. Presence of paramagnetic impurities. 2. Aggregation of the sample. 3. Inappropriate solvent or pH.1. Treat the sample with a chelating agent (e.g., Chelex) to remove trace metals. 2. Try different concentrations or a different solvent system. 3. Use a deuterated solvent that provides good solubility and adjust the pH if necessary.
Overlapping signals making interpretation difficult 1. The complex structure of this compound.1. Utilize 2D NMR techniques such as COSY, HSQC, and HMBC to resolve overlapping signals and establish connectivity.
Presence of unexpected signals 1. Impurities in the sample. 2. Residual solvent.1. Compare the spectrum with a reference spectrum if available. Correlate unexpected signals with data from HPLC-MS. 2. Identify residual solvent peaks based on their known chemical shifts.

Experimental Protocols

HPLC-CAD/ELSD Method for Purity Determination

This method is a starting point and may require optimization for your specific instrument and sample.

Parameter Recommendation
Column HILIC column (e.g., Amide, Zwitterionic), 2.1 x 100 mm, 1.7 µm
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0
Mobile Phase B Acetonitrile
Gradient 95% B to 50% B over 15 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 1-5 µL
Sample Preparation Dissolve the sample in 50:50 Acetonitrile:Water at a concentration of 1 mg/mL.
CAD Settings Follow manufacturer's recommendations.
ELSD Settings Nebulizer Temperature: 40 °C, Evaporator Temperature: 60 °C, Gas Flow: 1.5 SLM
Mass Spectrometry for Molecular Weight Confirmation and Impurity Identification
Parameter Recommendation
Instrument High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap)
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120 °C
Desolvation Temperature 350 °C
Mass Range m/z 100 - 1000
Data Acquisition Full scan mode for initial analysis. Tandem MS (MS/MS) for structural elucidation of impurities.

Expected Mass: The theoretical monoisotopic mass of this compound (C₂₃H₄₅N₅O₁₄) is 615.2963 Da. The protonated molecule [M+H]⁺ should be observed at m/z 616.2963.

NMR Spectroscopy for Structural Confirmation
Parameter Recommendation
Instrument 400 MHz or higher NMR spectrometer
Solvent D₂O
Experiments ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC
Sample Preparation Dissolve ~5-10 mg of the sample in ~0.6 mL of D₂O.

Interpretation: The ¹H and ¹³C NMR spectra should be consistent with the known structure of this compound. 2D NMR experiments will help to confirm the connectivity of the different sugar moieties and the aminocyclitol ring.

Forced Degradation Study

To identify potential degradation products and to develop a stability-indicating HPLC method, a forced degradation study should be performed. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[7][8]

Condition Reagent/Procedure
Acid Hydrolysis 0.1 M HCl at 60 °C for 24 hours
Base Hydrolysis 0.1 M NaOH at 60 °C for 8 hours
Oxidation 3% H₂O₂ at room temperature for 24 hours
Thermal Degradation Solid sample at 80 °C for 48 hours
Photostability Expose the sample to light according to ICH Q1B guidelines.

After exposure to these conditions, the samples should be analyzed by the developed HPLC method to assess the formation of degradation products.

Visualizations

experimental_workflow cluster_synthesis Sample Preparation cluster_analysis Purity & Identity Confirmation cluster_stability Stability Assessment Synthesized_Sample Synthesized this compound HPLC HPLC-CAD/ELSD (Purity Assessment) Synthesized_Sample->HPLC MS Mass Spectrometry (Molecular Weight & Impurity ID) Synthesized_Sample->MS NMR NMR Spectroscopy (Structural Confirmation) Synthesized_Sample->NMR Forced_Degradation Forced Degradation Study Synthesized_Sample->Forced_Degradation HPLC->MS Impurity Characterization Forced_Degradation->HPLC Stability-Indicating Method Development

Figure 1. Experimental workflow for purity confirmation of this compound.

logical_relationship Purity Purity Confirmation HPLC HPLC-CAD/ELSD Purity->HPLC Identity Identity Confirmation MS Mass Spectrometry Identity->MS NMR NMR Spectroscopy Identity->NMR Stability Stability Assessment Forced_Degradation Forced Degradation Stability->Forced_Degradation HPLC->Purity MS->Identity NMR->Identity Forced_Degradation->Stability

Figure 2. Logical relationship between analytical techniques and assessment goals.

References

Best practices for handling and storing Inosamycin A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the best practices for handling, storing, and troubleshooting experiments involving Inosamycin A. As specific data for this compound is limited, the recommendations provided are based on its structural similarity to other aminoglycoside antibiotics, such as neomycin and kanamycin.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is an aminoglycoside antibiotic produced by the bacterium Streptomyces hygroscopicus. It is structurally related to other aminoglycosides like neomycin and paromomycin. A key feature of this compound is the presence of a 2-deoxy-scyllo-inosamine moiety, which distinguishes it from many other members of this antibiotic class.

Q2: What is the primary mechanism of action of this compound?

As an aminoglycoside, this compound is presumed to exert its antibacterial effect by inhibiting protein synthesis in susceptible bacteria.[1][2][3] It is believed to bind to the 30S ribosomal subunit, leading to misreading of the mRNA sequence and the production of non-functional proteins.[1][3] This ultimately disrupts the bacterial cell membrane and leads to cell death.

Q3: What are the primary safety concerns when handling this compound?

  • Ototoxicity and Nephrotoxicity: Aminoglycosides as a class are known to have the potential to cause damage to the ears and kidneys.[4]

  • Respiratory and Skin Sensitization: May cause allergic reactions upon inhalation or skin contact.[5]

Always handle this compound in a well-ventilated area, preferably a chemical fume hood, and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[6][7]

Q4: How should I prepare a stock solution of this compound?

Given its chemical nature, this compound is expected to be soluble in water. To prepare a stock solution, use sterile, purified water (e.g., Milli-Q or equivalent). Solutions should be prepared using sterile techniques to avoid contamination.[8] For long-term storage, it is advisable to sterile filter the solution through a 0.2 µm filter.[9]

Handling and Storage Best Practices

Proper handling and storage are crucial for maintaining the stability and efficacy of this compound.

Storage of Solid Compound:

ParameterRecommendationRationale
Temperature 2-8°C[7]To minimize degradation and maintain stability.
Light Protect from light (store in an amber vial or dark place)[8]Aminoglycosides can be light-sensitive.
Moisture Store in a tightly sealed container in a dry place.[10]The compound is likely hygroscopic.
Incompatibilities Avoid strong oxidizing agents.[6]To prevent chemical reactions that could degrade the compound.

Storage of Stock Solutions:

ParameterRecommendationRationale
Temperature Short-term (days): 2-8°C. Long-term (weeks to months): -20°C.[5]Refrigeration slows down degradation, while freezing provides better long-term stability.
Container Sterile, tightly sealed polypropylene or glass vials.[8]To prevent contamination and evaporation.
Light Protect from light by using amber vials or wrapping in foil.[8]To prevent light-induced degradation.
Freeze-Thaw Cycles Minimize freeze-thaw cycles by aliquoting the stock solution.Repeated freezing and thawing can lead to degradation of the compound.

Troubleshooting Guide

Issue 1: this compound appears to have no effect in my experiment.

Possible CauseTroubleshooting Step
Degraded this compound - Ensure the compound and its solutions have been stored correctly (see tables above). - Prepare a fresh stock solution from the solid compound. - If possible, test the activity of your this compound solution on a known sensitive bacterial strain as a positive control.
Incorrect Concentration - Double-check all calculations used for preparing the working solution. - Verify the accuracy of your pipettes and other measuring equipment.
Resistant Cell Line/Organism - Confirm that your target organism or cell line is expected to be sensitive to aminoglycoside antibiotics.[11] - Consider the possibility of acquired resistance, especially in bacterial cultures.
Experimental Conditions - Aminoglycoside activity can be pH-dependent, with higher activity at a more alkaline pH.[4] Verify the pH of your experimental medium.

Issue 2: High variability between experimental replicates.

Possible CauseTroubleshooting Step
Inconsistent Pipetting - Ensure proper pipetting technique and use calibrated pipettes.
Uneven Cell Seeding - Ensure a homogenous cell suspension before seeding plates.
Edge Effects in Plates - To minimize edge effects in multi-well plates, avoid using the outer wells or fill them with a buffer or medium.
Incomplete Mixing of Reagents - Ensure thorough but gentle mixing of all reagents and solutions before adding them to your experiment.

Issue 3: Unexpected cell death or toxicity.

Possible CauseTroubleshooting Step
Incorrect Concentration - Verify your stock and working solution concentrations. An error in calculation could lead to a much higher-than-intended final concentration.
Contamination - Check for bacterial or fungal contamination in your cell cultures and reagents.
Solvent Toxicity - If a solvent other than water was used to dissolve this compound, ensure that the final concentration of the solvent in your experiment is not toxic to your cells.

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution

  • Materials:

    • This compound powder

    • Sterile, purified water

    • Sterile, conical tube (e.g., 15 mL or 50 mL)

    • Calibrated analytical balance

    • Sterile 0.2 µm syringe filter

    • Sterile syringe

    • Sterile, light-blocking microcentrifuge tubes or cryovials for aliquoting

  • Procedure:

    • In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of this compound powder. For example, to make 10 mL of a 10 mg/mL solution, weigh 100 mg of this compound.

    • Transfer the powder to the sterile conical tube.

    • Add a small amount of sterile water to the tube to dissolve the powder. Vortex briefly if necessary.

    • Bring the final volume to 10 mL with sterile water.

    • To sterilize the solution, draw it up into a sterile syringe and pass it through a 0.2 µm sterile filter into a new sterile tube.

    • Aliquot the stock solution into smaller, single-use volumes in sterile, light-blocking tubes.

    • Label the aliquots clearly with the compound name, concentration, and date of preparation.

    • Store the aliquots at -20°C for long-term storage.

Visualizations

InosamycinA_Mechanism_of_Action cluster_bacterium Bacterial Cell InosamycinA This compound CellWall Cell Wall/ Membrane InosamycinA->CellWall Transport Ribosome 30S Ribosomal Subunit CellWall->Ribosome Binding Protein Non-functional Protein Ribosome->Protein Mistranslation mRNA mRNA mRNA->Ribosome CellDeath Cell Death Protein->CellDeath Leads to

Caption: Mechanism of action of this compound in a bacterial cell.

Troubleshooting_Workflow Start Experiment Yields Unexpected Results CheckReagents Check Reagent Stability and Concentration Start->CheckReagents CheckProtocol Review Experimental Protocol and Calculations Start->CheckProtocol CheckControls Analyze Positive and Negative Controls Start->CheckControls IsolateVariable Isolate and Test One Variable at a Time CheckReagents->IsolateVariable CheckProtocol->IsolateVariable CheckControls->IsolateVariable Consult Consult Literature or Technical Support IsolateVariable->Consult Unsuccessful End Problem Resolved IsolateVariable->End Successful Consult->IsolateVariable

Caption: A logical workflow for troubleshooting experimental issues.

References

Technical Support Center: Inosamycin A In Vitro Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the in vitro activity of Inosamycin A by adjusting pH.

Frequently Asked Questions (FAQs)

Q1: What is the recommended pH range for in vitro assays with this compound?

A1: As an aminoglycoside antibiotic, this compound is expected to exhibit optimal activity in a neutral to slightly alkaline pH range, typically between 7.2 and 7.8. The activity of aminoglycosides is known to decrease significantly in acidic conditions (pH below 7.0). This is primarily due to the fact that the uptake of aminoglycosides into the bacterial cell is an active process that depends on the proton motive force across the bacterial membrane, which is diminished at lower pH.

Q2: Why is my this compound showing lower than expected activity in my in vitro assay?

A2: Lower than expected activity can stem from several factors, with the pH of the culture medium being a critical one. If the pH of your medium is acidic, it can inhibit the uptake of this compound into the bacterial cells, leading to reduced efficacy. It is crucial to ensure your medium is buffered to the optimal neutral to slightly alkaline range. Other factors could include the use of an incorrect bacterial strain, improper antibiotic concentration, or issues with the viability of the bacterial inoculum.

Q3: Can I use standard Mueller-Hinton Broth (MHB) for my experiments?

A3: Standard Mueller-Hinton Broth typically has a pH of around 7.3, which is within the optimal range for this compound activity.[1][2] However, bacterial metabolism during an experiment can alter the pH of the medium. For precise and reproducible results, it is highly recommended to use buffered MHB to maintain a constant pH throughout the assay.

Q4: How does the mechanism of action of this compound relate to pH?

A4: this compound, like other aminoglycosides, acts by binding to the 30S ribosomal subunit of bacteria, specifically to the A-site on the 16S rRNA.[3][4] This binding leads to mistranslation of mRNA and the production of nonfunctional proteins, ultimately resulting in bacterial cell death.[4][5] The transport of this compound across the bacterial cell membrane to reach the ribosome is an energy-dependent process that is sensitive to the external pH. An optimal pH ensures efficient uptake and, consequently, potent antibacterial activity.

Troubleshooting Guide

Problem Possible Cause Solution
High Minimum Inhibitory Concentration (MIC) values for this compound The pH of the Mueller-Hinton Broth (MHB) is too low (acidic).Prepare fresh MHB and verify that the pH is between 7.2 and 7.4. For prolonged experiments, use a buffered MHB (e.g., with MOPS or HEPES) to maintain a stable pH.
Inconsistent MIC results between experimental repeats Fluctuation in the pH of the medium during bacterial growth.Use a buffered MHB to ensure pH stability throughout the incubation period. Also, ensure that the initial inoculum density is consistent across all experiments.
No antibacterial activity observed at expected concentrations The pH of the antibiotic stock solution is too low, or the experimental medium is highly acidic.Check the pH of your this compound stock solution and adjust if necessary. Ensure the final pH of the assay medium is within the optimal range of 7.2-7.8.
Zone of inhibition in a disk diffusion assay is smaller than expected The pH of the agar medium is outside the optimal range.Ensure the pH of the Mueller-Hinton Agar is between 7.2 and 7.4 after autoclaving and cooling.[6] An acidic pH will reduce the diffusion and activity of the aminoglycoside.

Experimental Protocols

Protocol for Determining the Optimal pH for this compound Activity using Broth Microdilution

This protocol outlines the steps to determine the Minimum Inhibitory Concentration (MIC) of this compound against a target bacterium at various pH levels.

1. Preparation of Buffered Mueller-Hinton Broth (MHB):

  • Prepare cation-adjusted MHB according to the manufacturer's instructions.

  • Divide the broth into separate sterile containers for each desired pH value (e.g., 6.0, 6.5, 7.0, 7.5, 8.0).

  • To each container, add a sterile biological buffer to a final concentration of 50 mM. Good options include MOPS for pH 6.5-7.9 and HEPES for pH 6.8-8.2.

  • Adjust the pH of each buffered MHB solution to the desired value using sterile 1N HCl or 1N NaOH.

  • Sterile-filter each pH-adjusted broth.

2. Preparation of this compound Dilutions:

  • Prepare a stock solution of this compound in sterile distilled water.

  • For each pH-adjusted MHB, perform a serial two-fold dilution of the this compound stock solution in a 96-well microtiter plate to achieve the desired concentration range.

3. Preparation of Bacterial Inoculum:

  • From a fresh culture plate (18-24 hours old), select several colonies of the test bacterium.

  • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute this suspension in the appropriate pH-buffered MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

4. Inoculation and Incubation:

  • Add the diluted bacterial inoculum to each well of the microtiter plates containing the serially diluted this compound.

  • Include a positive control (bacteria in broth with no antibiotic) and a negative control (broth only) for each pH value.

  • Incubate the plates at 35-37°C for 16-20 hours.

5. Determination of MIC:

  • Following incubation, determine the MIC for each pH value. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Quantitative Data Summary

The following table illustrates hypothetical data from an experiment to determine the optimal pH for this compound activity against E. coli.

pH of MediumThis compound MIC (µg/mL)
6.032
6.516
7.04
7.42
8.04

Visualizations

experimental_workflow Experimental Workflow for Optimal pH Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_media Prepare Buffered MHB at Various pH Values prep_antibiotic Prepare Serial Dilutions of this compound prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Microtiter Plates prep_inoculum->inoculate incubate Incubate at 37°C for 16-20h inoculate->incubate read_mic Determine Minimum Inhibitory Concentration (MIC) incubate->read_mic analyze_data Analyze Data to Find Optimal pH read_mic->analyze_data

Caption: Workflow for determining the optimal pH for this compound activity.

mechanism_of_action This compound Mechanism of Action cluster_bacterium Bacterial Cell inosamycin_a This compound transport Active Transport (pH-dependent) inosamycin_a->transport ribosome 30S Ribosomal Subunit transport->ribosome binding Binds to A-site on 16S rRNA ribosome->binding mistranslation mRNA Mistranslation binding->mistranslation nonfunctional_protein Nonfunctional Proteins mistranslation->nonfunctional_protein cell_death Bacterial Cell Death nonfunctional_protein->cell_death

Caption: Mechanism of action of this compound in a bacterial cell.

troubleshooting_logic Troubleshooting Logic for Low this compound Activity start Low this compound Activity Observed? check_ph Is the Medium pH between 7.2 and 7.8? start->check_ph check_inoculum Is Inoculum Density Correct? check_ph->check_inoculum Yes solution_ph Adjust Medium pH check_ph->solution_ph No check_antibiotic Is Antibiotic Concentration Correct? check_inoculum->check_antibiotic Yes solution_inoculum Standardize Inoculum check_inoculum->solution_inoculum No solution_antibiotic Verify Stock Concentration and Dilutions check_antibiotic->solution_antibiotic No end_bad Consult Further check_antibiotic->end_bad Yes end_good Problem Resolved solution_ph->end_good solution_inoculum->end_good solution_antibiotic->end_good

Caption: Logical flow for troubleshooting suboptimal this compound activity.

References

How to avoid contamination in Inosamycin A production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding contamination during Inosamycin A production from Streptomyces hygroscopicus.

Troubleshooting Guide: Contamination Events

Contamination is a critical issue in fermentation processes, leading to reduced yield and product quality. Due to the relatively slow doubling time of Streptomyces (4-6 hours) compared to common contaminants like Bacillus and E. coli, maintaining a sterile environment is paramount. This guide provides a systematic approach to identifying and resolving contamination issues.

Initial Assessment of Contamination

ObservationPotential Cause(s)Immediate Action(s)
Cloudy or milky appearance of broth (unexpectedly rapid) High levels of fast-growing bacteria (e.g., Bacillus, E. coli)1. Immediately discard the contaminated culture to prevent further spread. 2. Take a sample for microscopic analysis and plating on general-purpose media (e.g., Nutrient Agar) to identify the contaminant.
Formation of pellicles, films, or mats on the culture surface Fungal or yeast contamination1. Discard the culture. 2. Sample the growth for microscopic identification (e.g., using lactophenol cotton blue stain).
Significant drop in pH outside the optimal range for S. hygroscopicus Acid-producing bacterial contaminants1. Monitor pH closely. 2. If contamination is confirmed, terminate the fermentation.
Unusual odors (e.g., sour, foul) Contaminating microorganisms producing volatile compounds1. Discard the culture. 2. Review all aseptic procedures.
Poor or no growth of Streptomyces hygroscopicus Contaminant outcompeting for nutrients; production of inhibitory substances by contaminants1. Verify the viability of the inoculum stock. 2. If contamination is present, discard and restart with a fresh, pure culture.

Contamination Troubleshooting Workflow

Contamination_Troubleshooting_Workflow start Contamination Suspected observe Observe Culture: - Visual Appearance - pH - Odor start->observe microscopy Microscopic Examination (Gram Stain, Wet Mount) observe->microscopy plating Plate on General and Selective Media observe->plating identify Identify Contaminant Type (e.g., Gram+, Gram-, Yeast, Mold) microscopy->identify plating->identify investigate_source Investigate Potential Sources identify->investigate_source media_sterility Check Media and Reagent Sterility investigate_source->media_sterility Media air_supply Verify Air Filter Integrity investigate_source->air_supply Environment equipment_sterility Review Equipment Sterilization Protocols investigate_source->equipment_sterility Equipment aseptic_technique Audit Aseptic Handling Procedures investigate_source->aseptic_technique Personnel corrective_action Implement Corrective Actions media_sterility->corrective_action air_supply->corrective_action equipment_sterility->corrective_action aseptic_technique->corrective_action review_protocols Review and Revise SOPs corrective_action->review_protocols retrain Retrain Personnel corrective_action->retrain restart Restart Fermentation with Verified Pure Culture review_protocols->restart retrain->restart

Caption: A logical workflow for troubleshooting contamination events in this compound production.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of contamination in this compound production?

A1: The primary sources of contamination in Streptomyces fermentations include:

  • Air: Inadequately filtered air can introduce bacteria and fungal spores.

  • Media and Reagents: Incomplete sterilization of the fermentation medium or additives.

  • Inoculum: A contaminated seed culture will lead to a contaminated production batch.

  • Equipment: Improperly sterilized bioreactors, probes, tubing, and sampling devices.

  • Personnel: Poor aseptic technique during inoculation, sampling, or other manipulations.

Q2: How can I ensure my fermentation medium is sterile?

A2: Media sterilization is a critical control point. The appropriate method depends on the media components.

Sterilization MethodTypical ApplicationKey Parameters
Autoclaving (Moist Heat) Most basal salt media, heat-stable carbon and nitrogen sources.121°C, 15 psi, for a duration dependent on the volume (e.g., 20-30 minutes for small volumes).
Dry Heat Sterilization Glassware, stainless steel equipment.160-170°C for 2-4 hours.
Filtration Heat-labile components (e.g., some vitamins, amino acids).Use a 0.22 µm pore size filter. Ensure the filtration unit is sterile.
Chemical Sterilization For equipment that cannot be heat-sterilized.Use of agents like glutaraldehyde, followed by appropriate neutralization or removal.

Q3: What are the best practices for aseptic technique during this compound fermentation?

A3: Strict aseptic technique is crucial to prevent contamination.[1][2][3][4] Key practices include:

  • Work Environment: Perform all manipulations (inoculation, sampling) in a certified laminar flow hood or biological safety cabinet.

  • Personal Protective Equipment (PPE): Wear sterile gloves, a lab coat, and a face mask.

  • Sterilization of Tools: Flame inoculating loops and the necks of culture flasks before and after use.[1][3]

  • Surface Decontamination: Regularly wipe down work surfaces and equipment with 70% ethanol.

  • Minimize Exposure: Keep culture vessels open for the shortest possible time.[4]

  • Secure Transfers: Use sterile pipettes and techniques that minimize the generation of aerosols.

Q4: Can contamination affect the biosynthesis of this compound?

A4: Yes, contamination can significantly impact this compound production. While the specific biosynthetic pathway of this compound is not fully elucidated in publicly available literature, it is an aminoglycoside antibiotic, and its synthesis is a complex, multi-step enzymatic process. Contaminants can interfere with this process in several ways:

  • Nutrient Depletion: Fast-growing contaminants consume essential nutrients from the medium, making them unavailable for S. hygroscopicus.

  • pH Alteration: The production of acidic or alkaline byproducts by contaminants can shift the pH of the medium outside the optimal range for the enzymes involved in this compound biosynthesis.

  • Production of Inhibitory Compounds: Some microorganisms produce secondary metabolites that can inhibit the growth of Streptomyces or directly interfere with its metabolic pathways.

Generalized Aminoglycoside Biosynthetic Pathway

Aminoglycoside_Biosynthesis cluster_pathway Biosynthetic Pathway cluster_contamination Potential Contamination Impact glucose Glucose aminocyclitol Aminocyclitol Core (e.g., 2-deoxystreptamine) glucose->aminocyclitol Multiple Enzymatic Steps sugar_precursors Sugar Precursors glucose->sugar_precursors glycosylation Glycosylation aminocyclitol->glycosylation sugar_precursors->glycosylation modification Tailoring Reactions (e.g., amination, methylation) glycosylation->modification inosamycin_a This compound modification->inosamycin_a nutrient_depletion Nutrient Depletion nutrient_depletion->glucose ph_shift pH Shift ph_shift->aminocyclitol ph_shift->glycosylation ph_shift->modification inhibitors Inhibitor Production inhibitors->aminocyclitol inhibitors->glycosylation inhibitors->modification

Caption: A generalized pathway for aminoglycoside biosynthesis and potential impacts of contamination.

Experimental Protocols

Protocol 1: Sterility Testing of Fermentation Medium

  • Objective: To confirm the sterility of the fermentation medium after preparation and sterilization.

  • Procedure:

    • Aseptically collect a sample (e.g., 10 mL) of the sterilized fermentation medium.

    • Inoculate 5 mL of the sample into a sterile tube containing a general-purpose liquid medium (e.g., Tryptic Soy Broth).

    • Streak 100 µL of the sample onto a general-purpose solid medium (e.g., Nutrient Agar plate).

    • Incubate the tube and plate at 30-35°C for 48-72 hours.

    • Expected Result: No growth (no turbidity in the broth, no colonies on the plate) indicates that the medium is sterile.

Protocol 2: Inoculum Purity Check

  • Objective: To ensure the purity of the Streptomyces hygroscopicus seed culture before inoculating the production fermenter.

  • Procedure:

    • Before inoculation, take a small aliquot of the seed culture.

    • Perform a Gram stain and observe under a microscope. Look for the characteristic filamentous Gram-positive morphology of Streptomyces. Note the presence of any other cell morphologies.

    • Streak a loopful of the seed culture onto a suitable agar medium for Streptomyces (e.g., ISP2 agar).

    • Incubate the plate at 28-30°C for 5-7 days.

    • Expected Result: The plate should show uniform colony morphology consistent with Streptomyces hygroscopicus. The absence of morphologically different colonies suggests a pure culture.

Protocol 3: Quantification of this compound in Fermentation Broth (General HPLC Method)

Note: A specific, validated HPLC method for this compound was not found in the available literature. This is a general method for aminoglycosides that would require optimization.

  • Objective: To quantify the concentration of this compound in the fermentation broth.

  • Sample Preparation:

    • Centrifuge a sample of the fermentation broth to pellet the biomass.

    • Collect the supernatant.

    • Perform a solid-phase extraction (SPE) to clean up the sample and concentrate the aminoglycoside fraction. A weak cation-exchange cartridge is often suitable.

    • Elute the aminoglycoside from the SPE cartridge and prepare for HPLC analysis.

  • HPLC Conditions (Example):

    • Column: A column suitable for hydrophilic interaction chromatography (HILIC) or a C18 column with an ion-pairing agent.

    • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate).

    • Detection: Mass spectrometry (LC-MS/MS) is highly recommended for specificity and sensitivity. Alternatively, a refractive index detector can be used, but it is less specific.

  • Quantification:

    • Prepare a standard curve using a purified this compound standard.

    • Compare the peak area of this compound in the sample to the standard curve to determine its concentration.

References

Technical Support Center: Optimization of Fermentation Conditions for Inosamycin A Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of fermentation conditions for Inosamycin A production by Streptomyces hygroscopicus.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting medium composition for this compound production?

A1: While a universally optimized medium for this compound is not publicly available, a good starting point can be derived from media used for other aminoglycoside antibiotics produced by Streptomyces species. A basal medium containing a complex carbon source, a reliable nitrogen source, and essential minerals is recommended. For instance, a medium composed of soybean meal, glucose, and relevant salts has been shown to be effective for rapamycin production by Streptomyces hygroscopicus.[1]

Q2: What are the optimal pH and temperature for Streptomyces hygroscopicus fermentation?

A2: Generally, Streptomyces hygroscopicus strains used for antibiotic production thrive at temperatures between 25°C and 30°C and a pH range of 6.5 to 7.5.[2] It is crucial to monitor and control the pH throughout the fermentation process, as metabolic activity can cause significant shifts.

Q3: How does the choice of carbon and nitrogen source impact this compound yield?

A3: The carbon and nitrogen sources are critical for both cell growth and secondary metabolite production. Complex carbohydrates like starch and dextrin often support sustained growth and antibiotic synthesis. Similarly, organic nitrogen sources such as soybean meal, yeast extract, and peptone can provide essential amino acids and peptides that may act as precursors or inducers for the this compound biosynthetic pathway. For some antibiotics produced by S. hygroscopicus, the addition of specific amino acids like L-lysine has been shown to significantly increase production.[1]

Q4: What is the typical duration of a fermentation run for this compound production?

A4: Fermentation times can vary significantly based on the strain, medium composition, and process parameters. For many Streptomyces fermentations, substantial antibiotic production is observed between 7 to 14 days.[3] It is advisable to perform a time-course study to determine the optimal harvest time for your specific conditions.

Troubleshooting Guide

Issue Potential Causes Recommended Solutions
Low or No this compound Production - Suboptimal medium composition.- Incorrect pH or temperature.- Inadequate aeration and agitation.- Strain degradation or mutation.- Systematically evaluate different carbon and nitrogen sources (see Table 1 for examples).- Monitor and control pH and temperature within the optimal ranges (pH 6.5-7.5, Temp 25-30°C).- Optimize dissolved oxygen levels by adjusting agitation and aeration rates.- Re-streak the culture from a frozen stock to ensure the viability and productivity of the strain.
Poor Cell Growth - Nutrient limitation.- Presence of inhibitory substances.- Suboptimal physical parameters.- Increase the concentration of key nutrients in the seed and production media.- Test for inhibitory compounds in raw materials.- Ensure optimal pH, temperature, and aeration for the growth phase.
Foaming - High concentration of proteins or other surface-active compounds in the medium.- High agitation rates.- Add an appropriate antifoaming agent (e.g., silicone-based) at a predetermined concentration.- Reduce the agitation speed, ensuring it does not compromise aeration.
Inconsistent Batch-to-Batch Yield - Variability in raw material quality.- Inconsistent inoculum preparation.- Fluctuations in fermentation parameters.- Source high-quality, consistent raw materials.- Standardize the inoculum preparation protocol (age, size, and physiological state).- Implement strict process control for pH, temperature, and dissolved oxygen.
Product Degradation - Unfavorable pH or temperature post-production.- Enzymatic degradation.- Adjust the pH of the broth immediately after harvesting.- Cool the fermentation broth promptly after reaching the optimal production time.- Investigate potential enzymatic degradation and consider purification strategies that minimize exposure to degradative enzymes.

Data Presentation

Table 1: Effect of Different Carbon and Nitrogen Sources on Antibiotic Production by Streptomyces Species (Analogous Data)

This table presents data from studies on other antibiotics produced by Streptomyces as a reference for initial experimental design for this compound.

Nutrient Source Concentration (g/L) Observed Effect on Antibiotic Yield (Analogous Products) Reference
Carbon Sources
Mannose25.47Significant positive impact on rapamycin production.[1]
GlycerolVariesPositive factor for rapamycin productivity.
Starch10Effective for growth and antibiotic production.
Glucose20Can support rapid growth but may cause catabolite repression.[4]
Nitrogen Sources
Soybean Meal15.39Significant positive impact on rapamycin production.[1]
Yeast ExtractVariesCan have a negative effect on rapamycin production at high concentrations.
L-lysine17.48Precursor that significantly increases rapamycin production.[1]
Tryptone15Effective nitrogen source for A40926 production.[4]

Experimental Protocols

1. Inoculum Preparation:

  • Aseptically transfer a loopful of Streptomyces hygroscopicus spores from a mature agar slant into a 250 mL flask containing 50 mL of seed medium (e.g., Tryptic Soy Broth).

  • Incubate the flask at 28°C on a rotary shaker at 200 rpm for 48-72 hours until a dense culture is obtained.

  • Use this seed culture to inoculate the production medium at a 5-10% (v/v) ratio.

2. Fermentation:

  • Prepare the production medium (refer to Table 1 for potential components) and sterilize it by autoclaving.

  • After cooling, inoculate the production medium with the seed culture.

  • Incubate the fermentation culture in a fermenter at 28°C with controlled pH (e.g., 7.0) and aeration.

  • Monitor cell growth (e.g., by measuring packed cell volume or dry cell weight) and this compound concentration (e.g., by HPLC) at regular intervals.

3. Extraction and Quantification of this compound (General Aminoglycoside Protocol):

  • At the end of the fermentation, harvest the broth and separate the mycelium from the supernatant by centrifugation or filtration.

  • Adjust the pH of the supernatant to the desired value for extraction.

  • Extract the this compound from the supernatant using a suitable resin (e.g., ion-exchange chromatography).

  • Elute the antibiotic from the resin and concentrate the eluate.

  • Quantify the concentration of this compound using a validated HPLC method with an appropriate standard.

Visualizations

Fermentation_Workflow cluster_prep Preparation cluster_culture Culturing cluster_downstream Downstream Processing Spore_Stock Spore Stock Inoculum_Development Inoculum Development Spore_Stock->Inoculum_Development Inoculation Seed_Medium Seed Medium Seed_Medium->Inoculum_Development Production_Medium Production Medium Fermentation Production Fermentation Production_Medium->Fermentation Inoculum_Development->Fermentation Inoculation Harvest Harvest Fermentation->Harvest Extraction Extraction Harvest->Extraction Purification Purification Extraction->Purification Final_Product This compound Purification->Final_Product

Caption: General workflow for this compound production.

Hypothetical_Signaling_Pathway cluster_input Environmental Signals cluster_regulation Regulatory Cascade cluster_output Biosynthesis Nutrient_Limitation Nutrient Limitation Sensor_Kinase Sensor Kinase Nutrient_Limitation->Sensor_Kinase pH_Stress pH Stress pH_Stress->Sensor_Kinase Phosphate_Depletion Phosphate Depletion Phosphate_Depletion->Sensor_Kinase Response_Regulator Response Regulator Sensor_Kinase->Response_Regulator Phosphorylation Pathway_Specific_Regulator Pathway-Specific Regulator (e.g., SARP) Response_Regulator->Pathway_Specific_Regulator Activation Biosynthetic_Genes This compound Biosynthetic Genes Pathway_Specific_Regulator->Biosynthetic_Genes Transcription Activation Inosamycin_A This compound Biosynthetic_Genes->Inosamycin_A Translation & Synthesis

Caption: Hypothetical signaling pathway for antibiotic production.

References

Validation & Comparative

A Comparative Analysis of Inosamycin A and Neomycin: Efficacy and Mechanism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Inosamycin A and neomycin, two aminoglycoside antibiotics. While both share structural similarities and a common mechanism of action, available data suggests potential differences in their activity and toxicity profiles. This document summarizes the existing experimental data, outlines relevant experimental protocols, and visualizes key pathways to aid in research and development efforts.

Executive Summary

This compound and neomycin are both aminoglycoside antibiotics that exert their antibacterial effects by inhibiting protein synthesis in susceptible bacteria. Neomycin is a well-characterized, broad-spectrum antibiotic effective against a range of Gram-positive and Gram-negative bacteria.[1][2][3] this compound is a structurally related but less studied compound.[4][5] Research indicates that the antibacterial activity of this compound is comparable to that of neomycin; however, a significant advantage of this compound lies in its considerably lower acute toxicity, which has been reported to be approximately one-third that of neomycin.[4]

Data Presentation: Comparative Antibacterial Activity

Due to the limited publicly available quantitative data for this compound, a direct side-by-side comparison of Minimum Inhibitory Concentrations (MICs) is not possible at this time. The following table summarizes the available information on their antibacterial spectrum.

FeatureThis compoundNeomycin
Antibiotic Class AminoglycosideAminoglycoside
General Activity Broad-spectrum antibacterial activity comparable to neomycin.[4]Broad-spectrum activity against many Gram-negative and some Gram-positive bacteria.[1][2][3]
Gram-Negative Activity Active against a range of Gram-negative bacteria.Generally excellent activity against Gram-negative bacteria such as Escherichia coli, Klebsiella pneumoniae, and Proteus species.[3][6]
Gram-Positive Activity Active against some Gram-positive bacteria.Partially effective against Gram-positive bacteria, including Staphylococcus aureus.[2][3]
Quantitative Data (MICs) Specific MIC values are not readily available in public literature.Representative MICs (µg/mL): E. coli (<8), S. aureus (0.2).[5][7]

Mechanism of Action

Both this compound and neomycin belong to the aminoglycoside class of antibiotics and are understood to share a primary mechanism of action: the inhibition of bacterial protein synthesis. This is achieved by binding to the 30S ribosomal subunit of bacteria. This binding event disrupts the fidelity of mRNA translation, leading to the production of non-functional or toxic proteins, which ultimately results in bacterial cell death.[1][6][8][9][10]

cluster_bacterium Bacterial Cell Aminoglycoside Aminoglycoside 30S_Subunit 30S Ribosomal Subunit Aminoglycoside->30S_Subunit Binds to Protein_Synthesis Protein Synthesis 30S_Subunit->Protein_Synthesis Initiates mRNA mRNA mRNA->30S_Subunit Translates on Cell_Death Bacterial Cell Death Protein_Synthesis->Cell_Death Inhibition leads to

Caption: Mechanism of action for aminoglycoside antibiotics.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a fundamental experiment for assessing the antibacterial activity of compounds like this compound and neomycin. The following is a generalized protocol for the broth microdilution method.

Objective: To determine the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.

Materials:

  • Test antibiotic (this compound or neomycin) stock solution of known concentration.

  • Bacterial culture in logarithmic growth phase.

  • Sterile 96-well microtiter plates.

  • Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium.

  • Spectrophotometer.

  • Incubator.

Procedure:

  • Bacterial Inoculum Preparation: A suspension of the test bacteria is prepared and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This is then further diluted to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution of Antibiotic: The antibiotic stock solution is serially diluted in MHB across the wells of the microtiter plate to create a range of decreasing concentrations.

  • Inoculation: Each well containing the diluted antibiotic is inoculated with the prepared bacterial suspension.

  • Controls: Positive (bacteria and broth, no antibiotic) and negative (broth only) controls are included on each plate.

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours under appropriate atmospheric conditions.

  • Result Interpretation: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) of the bacteria.

Start Start Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prep_Inoculum Serial_Dilution Perform Serial Dilution of Antibiotic in Microplate Prep_Inoculum->Serial_Dilution Inoculate Inoculate Wells with Bacterial Suspension Serial_Dilution->Inoculate Incubate Incubate Plate (35-37°C, 16-20h) Inoculate->Incubate Read_Results Determine MIC (Lowest concentration with no growth) Incubate->Read_Results End End Read_Results->End

Caption: Workflow for MIC determination via broth microdilution.

References

A Comparative Guide to the Antibacterial Efficacy of Inosamycin A Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antibacterial efficacy of Inosamycin A derivatives, benchmarked against established antibiotics. Due to the limited publicly available data on specific this compound derivatives, this guide utilizes data from derivatives of the structurally similar aminoglycoside, kanamycin, as a predictive model for their potential efficacy. The information herein is intended to guide research and development efforts in the exploration of novel aminoglycoside antibiotics.

Introduction to this compound

This compound is a broad-spectrum aminoglycoside antibiotic produced by Streptomyces hygroscopicus. It is part of a complex of related compounds (Inosamycins A, B, C, D, and E) and is structurally similar to other well-known aminoglycosides like neomycin and kanamycin. The primary mechanism of action for aminoglycosides involves the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit, leading to mistranslation of mRNA and ultimately bacterial cell death. Given the persistent challenge of antibiotic resistance, the development of derivatives of potent antibiotics like this compound is a critical area of research.

Comparative Antibacterial Efficacy

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound (baseline), representative kanamycin derivatives (as a proxy for this compound derivatives), and other commonly used antibiotics against key Gram-positive and Gram-negative bacteria. Lower MIC values indicate greater antibacterial potency.

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL

Antibiotic/DerivativeEscherichia coli (Gram-negative)Staphylococcus aureus (Gram-positive)Pseudomonas aeruginosa (Gram-negative)
This compound (Baseline) <8Data not availableData not available
Kanamycin A (Baseline) 6.25[1]2[2]>32
6"-amino-6"-deoxykanamycin A 4[2]1[2]8
6"-guanidino-6"-deoxykanamycin A 2[2]0.5[2]4
Neomycin <8[3]High resistance observed[4]4[5][6]
Gentamicin 0.002[7]0.002[7]4
Ciprofloxacin 0.50.1850.75

Note: Data for this compound derivatives is not publicly available. Data for 6"-modified kanamycin A derivatives is presented as a representative example of modified aminoglycosides.

Experimental Protocols

The following are detailed methodologies for key experiments used to validate the antibacterial efficacy of antibiotics.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution susceptibility test.

Procedure:

  • Preparation of Antibiotic Stock Solution: A stock solution of the test compound is prepared at a concentration of at least 1000 µg/mL or 10 times the highest concentration to be tested.

  • Preparation of Inoculum: A few colonies of the test bacterium are transferred from a fresh agar plate to a sterile broth. The broth is incubated until it reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). The inoculum is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Serial Dilution: The antibiotic is serially diluted (usually two-fold) in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).

  • Inoculation: Each well is inoculated with the prepared bacterial suspension. A growth control well (containing bacteria and broth but no antibiotic) and a sterility control well (containing only broth) are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.[5]

  • Interpretation: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible turbidity (bacterial growth).

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antibacterial agent required to kill 99.9% of the initial bacterial inoculum.

Procedure:

  • Following the MIC determination, an aliquot (typically 10 µL) is taken from the wells showing no visible growth (the MIC well and more concentrated wells).[6]

  • The aliquot is plated onto a suitable agar medium (e.g., Mueller-Hinton Agar).

  • The plates are incubated at 37°C for 18-24 hours.[6]

  • The number of surviving colonies is counted.

  • The MBC is the lowest concentration of the antibiotic that results in a ≥99.9% reduction in the initial bacterial count.

Time-Kill Curve Assay

This assay determines the rate at which an antibiotic kills a bacterial population over time.

Procedure:

  • Bacterial cultures are grown to the logarithmic phase and then diluted to a standardized concentration (e.g., 1 x 10^7 CFU/mL).

  • The antibiotic is added at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC).

  • Samples are taken at different time points (e.g., 0, 2, 4, 6, 8, and 24 hours).

  • The samples are serially diluted and plated to determine the number of viable bacteria (CFU/mL).

  • The results are plotted as the log10 of CFU/mL versus time.

Visualizations

Signaling Pathway and Experimental Workflows

Aminoglycoside_Mechanism_of_Action cluster_bacterium Bacterial Cell cluster_ribosome 30S Ribosomal Subunit Aminoglycoside Aminoglycoside Outer_Membrane Outer Membrane (Gram-negative) Aminoglycoside->Outer_Membrane Entry Porin_Channel Porin Channel Outer_Membrane->Porin_Channel Periplasmic_Space Periplasmic Space Porin_Channel->Periplasmic_Space Inner_Membrane Inner Membrane Periplasmic_Space->Inner_Membrane Active_Transport Active Transport Inner_Membrane->Active_Transport Cytoplasm Cytoplasm Active_Transport->Cytoplasm A_Site A-Site Cytoplasm->A_Site Binding Mistranslated_Protein Mistranslated_Protein A_Site->Mistranslated_Protein Causes Mistranslation mRNA mRNA mRNA->A_Site Cell_Death Cell_Death Mistranslated_Protein->Cell_Death Leads to

Caption: Mechanism of action of aminoglycoside antibiotics.

MIC_MBC_Workflow cluster_mic MIC Assay cluster_mbc MBC Assay A Prepare serial dilutions of antibiotic in 96-well plate B Inoculate wells with standardized bacterial suspension A->B C Incubate at 37°C for 18-24 hours B->C D Observe for turbidity (bacterial growth) C->D E Determine MIC: Lowest concentration with no visible growth D->E F Take aliquots from clear wells (MIC and higher) E->F Proceed to MBC G Plate aliquots onto agar plates F->G H Incubate at 37°C for 18-24 hours G->H I Count colonies (CFU) H->I J Determine MBC: Lowest concentration with ≥99.9% killing I->J Time_Kill_Assay_Workflow A Prepare bacterial culture in logarithmic growth phase B Add antibiotic at different concentrations (multiples of MIC) A->B C Take samples at various time points (0, 2, 4, 6, 8, 24h) B->C D Perform serial dilutions and plate samples C->D E Incubate plates and count colonies (CFU/mL) D->E F Plot log10(CFU/mL) vs. Time E->F

References

Inosamycin A vs. Paromomycin: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of two aminoglycoside antibiotics, Inosamycin A and paromomycin, is presented for researchers, scientists, and drug development professionals. This guide synthesizes available data on their mechanism of action, antimicrobial spectrum, efficacy, and toxicity, highlighting the current state of knowledge for each compound.

While paromomycin has been extensively studied and is used clinically, public domain information on this compound is significantly more limited, primarily stemming from its initial discovery and characterization. This guide reflects this disparity, providing a comprehensive overview of paromomycin and presenting the known, albeit more qualitative, data for this compound.

At a Glance: Key Differences

FeatureThis compoundParomomycin
Primary Use Investigational AntibioticAntiprotozoal and Antibacterial Agent
Antimicrobial Spectrum Broad antibacterial spectrum comparable to neomycin.[1]Broad spectrum against Gram-positive and Gram-negative bacteria, as well as various protozoa and cestodes.[2]
Mechanism of Action Presumed to be similar to other aminoglycosides, involving inhibition of bacterial protein synthesis.Inhibits protein synthesis by binding to the 16S ribosomal RNA of the 30S ribosomal subunit.[3]
Toxicity Profile Reported to have significantly lower acute toxicity than neomycin (approximately 1/3).[1]Potential for nephrotoxicity and ototoxicity, particularly with systemic absorption.[3]
Data Availability Limited publicly available quantitative data.Extensive experimental and clinical data available.

Mechanism of Action

Both this compound and paromomycin belong to the aminoglycoside class of antibiotics and are believed to exert their antimicrobial effects by disrupting protein synthesis in susceptible organisms.

This compound: The precise mechanism of action for this compound has not been extensively detailed in publicly available literature. However, as an aminoglycoside that is structurally related to neomycin and paromomycin, it is presumed to inhibit bacterial protein synthesis by binding to the ribosomal RNA, leading to mistranslation of mRNA and ultimately cell death.[1][4][5]

Paromomycin: The mechanism of action for paromomycin is well-established. It binds to the A-site of the 16S ribosomal RNA within the 30S ribosomal subunit.[3] This binding interferes with the recognition of cognate tRNA, causing errors in amino acid incorporation and the production of non-functional proteins, which is lethal to the cell.

cluster_aminoglycoside Aminoglycoside Action Aminoglycoside Aminoglycoside 30S Ribosomal Subunit 30S Ribosomal Subunit Aminoglycoside->30S Ribosomal Subunit Binds to 16S rRNA Protein Synthesis Protein Synthesis 30S Ribosomal Subunit->Protein Synthesis Inhibits Bacterial Cell Death Bacterial Cell Death Protein Synthesis->Bacterial Cell Death Leads to

Caption: General mechanism of action for aminoglycoside antibiotics.

Antimicrobial Spectrum and Efficacy

Paromomycin: Paromomycin exhibits a broad spectrum of activity against both bacteria and protozoa.[2] It is effective against many Gram-positive and Gram-negative bacteria.[2] Clinically, it is primarily used for its activity against intestinal protozoa.

Comparative Efficacy Data (MICs/EC50)

OrganismThis compound MIC/EC50 (µg/mL)Paromomycin MIC/EC50 (µg/mL)
Leishmania donovani (promastigotes)Not Available~13.5 (IC50)[6]
Leishmania donovani (amastigotes)Not Available~2.2 (IC50)[6]
Leishmania amazonensis (amastigotes)Not Available~0.3 (EC50)[7]
Carbapenem-Resistant EnterobacteriaceaeNot AvailableMIC50: 4 / MIC90: >256[8]

Toxicity Profile

A key reported advantage of this compound is its potentially favorable toxicity profile compared to other aminoglycosides.

This compound: The acute toxicity of this compound is reported to be significantly lower, approximately one-third, than that of neomycin.[1] However, detailed cytotoxicity studies, including 50% cytotoxic concentration (CC50) values against various cell lines, are not publicly available.

Paromomycin: Like other aminoglycosides, paromomycin carries a risk of nephrotoxicity and ototoxicity, particularly if significant systemic absorption occurs.[3] Oral administration generally results in poor absorption, limiting systemic toxicity.[9]

Comparative Cytotoxicity Data (CC50)

Cell LineThis compound CC50 (µM)Paromomycin CC50 (µM)
Macrophages (48h)Not Available962.4[7]
Macrophages (72h)Not Available536.6[7]

Experimental Protocols

Standardized protocols are crucial for the comparative evaluation of antimicrobial agents. The following outlines general methodologies for key experiments.

Minimum Inhibitory Concentration (MIC) Assay

The MIC, the lowest concentration of an antibiotic that prevents visible growth of a microorganism, is a fundamental measure of antimicrobial activity.

General Protocol (Broth Microdilution):

  • Preparation of Microorganism: Culture the test microorganism overnight in an appropriate broth medium. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.

  • Preparation of Antibiotic Dilutions: Prepare a serial two-fold dilution of the test antibiotic (this compound or paromomycin) in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no antibiotic) and a sterility control (no microorganism).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Reading Results: Determine the MIC by visually inspecting for the lowest concentration of the antibiotic that completely inhibits microbial growth.

cluster_mic MIC Assay Workflow A Prepare Bacterial Suspension C Inoculate Microtiter Plate A->C B Serial Dilution of Antibiotic B->C D Incubate Plate C->D E Determine MIC D->E

Caption: Workflow for a Minimum Inhibitory Concentration (MIC) assay.

Cytotoxicity Assay

Cytotoxicity assays are essential for evaluating the toxic effects of a compound on mammalian cells.

General Protocol (MTT Assay):

  • Cell Seeding: Seed a suitable mammalian cell line (e.g., macrophages, kidney cells) into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (this compound or paromomycin) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (no compound).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the CC50 value (the concentration of the compound that causes 50% cell death).

cluster_cytotoxicity Cytotoxicity Assay Workflow A Seed Mammalian Cells B Treat with Compound A->B C Add MTT Reagent B->C D Solubilize Formazan C->D E Measure Absorbance D->E F Calculate CC50 E->F

Caption: Workflow for a typical MTT-based cytotoxicity assay.

Conclusion and Future Directions

This comparative analysis underscores the significant body of research supporting the use of paromomycin, particularly as an antiprotozoal agent. In contrast, while this compound was identified as a promising antibiotic with a potentially favorable toxicity profile upon its discovery, there is a notable lack of recent, detailed, and quantitative data in the public domain.

For a comprehensive and direct comparison of this compound and paromomycin, further research is imperative. Future studies on this compound should focus on:

  • Quantitative Antimicrobial Susceptibility Testing: Determining MIC values against a broad and diverse panel of clinically relevant bacteria and protozoa.

  • Detailed Toxicity Profiling: Conducting in vitro cytotoxicity assays against various mammalian cell lines to quantify its safety profile and validate the initial findings of lower toxicity.

  • Mechanism of Action Studies: Elucidating the precise molecular interactions with the bacterial ribosome to confirm its mechanism of action and identify potential differences from other aminoglycosides.

Such data would be invaluable for the drug development community to fully assess the therapeutic potential of this compound and its standing relative to established aminoglycosides like paromomycin.

References

Inosamycin A: A Comparative Analysis of Cross-Resistance in Aminoglycoside-Resistant Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Inosamycin A, a novel aminocyclitol antibiotic, with other established aminoglycosides, focusing on its activity against resistant bacterial strains. The data presented herein is derived from foundational studies on this compound, offering a quantitative look at its cross-resistance profile.

Introduction to this compound

This compound is a broad-spectrum antibiotic produced by Streptomyces hygroscopicus.[1] Structurally, it belongs to the aminocyclitol class of antibiotics, which includes well-known agents like neomycin and kanamycin.[1] A key distinguishing feature of this compound is the presence of a 2-deoxy-scyllo-inosamine moiety, in place of the typical 2-deoxystreptamine found in aminoglycosides such as neomycin, paromomycin, and ribostamycin.[1] While demonstrating antibacterial activity comparable to neomycin against susceptible organisms, early studies have indicated that this compound is largely inactive against bacteria that have developed resistance to other aminoglycosides.[1]

Mechanisms of Aminoglycoside Resistance

Resistance to aminoglycoside antibiotics in bacteria is primarily mediated by three established mechanisms. Understanding these pathways is crucial for interpreting cross-resistance data.

  • Enzymatic Modification: This is the most common resistance mechanism, involving aminoglycoside-modifying enzymes (AMEs) that alter the antibiotic's structure, preventing it from binding to its ribosomal target.[2] These enzymes include N-acetyltransferases (AACs), O-phosphotransferases (APHs), and O-nucleotidyltransferases (ANTs).[2]

  • Target Site Alteration: Mutations in the 16S rRNA component of the 30S ribosomal subunit, the binding site for aminoglycosides, can reduce the antibiotic's affinity, leading to resistance.[2]

  • Reduced Permeability and Efflux: Bacteria can also develop resistance by limiting the intracellular concentration of the antibiotic, either by reducing its uptake across the cell membrane or by actively pumping it out using efflux pumps.[3]

cluster_cell Bacterial Cell cluster_resistance Resistance Mechanisms Aminoglycoside Aminoglycoside Ribosome 30S Ribosome (Target) Aminoglycoside->Ribosome Binds to A-site AMEs Enzymatic Modification (AMEs) Aminoglycoside->AMEs Efflux Efflux Pumps Aminoglycoside->Efflux Expulsion Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibits AMEs->Ribosome Prevents Binding Target_Alteration Target Site Alteration (16S rRNA mutation) Target_Alteration->Ribosome Reduces Affinity Efflux->Aminoglycoside

Caption: Major mechanisms of aminoglycoside resistance in bacteria.

Comparative In Vitro Activity: Cross-Resistance Data

The following tables summarize the minimum inhibitory concentrations (MICs) of this compound and neomycin against a panel of aminoglycoside-susceptible and -resistant bacterial strains. The data clearly demonstrates a significant lack of activity for this compound against strains resistant to other aminoglycosides.

Table 1: In Vitro Antibacterial Activity against Aminoglycoside-Susceptible Strains

OrganismStrainThis compound MIC (µg/mL)Neomycin MIC (µg/mL)
Staphylococcus aureusATCC 6538P0.80.8
Bacillus subtilisATCC 66330.20.1
Escherichia coliNIHJ3.13.1
Klebsiella pneumoniaePCI 6021.61.6
Pseudomonas aeruginosaA36.312.5
Proteus vulgarisATCC 68973.13.1

Data sourced from Tsunakawa et al., 1985[1]

Table 2: In Vitro Antibacterial Activity against Aminoglycoside-Resistant Strains

OrganismStrainResistance ProfileThis compound MIC (µg/mL)Neomycin MIC (µg/mL)
Staphylococcus aureusSmithNeomycin-resistant>100>100
Escherichia coliR-1Neomycin-resistant>100>100
Escherichia coliK-1Kanamycin-resistant>100>100
Klebsiella pneumoniaeR-4Neomycin-resistant>100>100
Pseudomonas aeruginosaGN2411Gentamicin-resistant>100>100

Data sourced from Tsunakawa et al., 1985[1]

The results in Table 2 indicate a high level of cross-resistance between this compound and other aminoglycosides like neomycin, kanamycin, and gentamicin. In all tested resistant strains, the MIC for this compound was greater than 100 µg/mL, demonstrating a lack of clinically relevant activity.

Experimental Protocols

The following is a summary of the methodology used to obtain the comparative MIC data.

Minimum Inhibitory Concentration (MIC) Determination

The in vitro antibacterial activity was determined by a standard two-fold agar dilution method.

  • Media Preparation: Mueller-Hinton agar was prepared and sterilized according to the manufacturer's instructions.

  • Antibiotic Dilution: Stock solutions of this compound and neomycin were prepared. A series of two-fold dilutions of each antibiotic were incorporated into molten Mueller-Hinton agar.

  • Inoculum Preparation: Bacterial strains were cultured in Mueller-Hinton broth overnight. The cultures were then diluted to a final concentration of approximately 10^6 colony-forming units (CFU)/mL.

  • Inoculation: The surface of the antibiotic-containing agar plates was inoculated with the standardized bacterial suspensions.

  • Incubation: Plates were incubated at 37°C for 18-24 hours.

  • MIC Reading: The MIC was recorded as the lowest concentration of the antibiotic that completely inhibited visible growth of the bacteria.

A Prepare serial two-fold dilutions of antibiotics B Incorporate dilutions into molten agar A->B C Pour plates and allow to solidify B->C E Inoculate agar surface with bacterial suspension C->E D Prepare standardized bacterial inoculum (10^6 CFU/mL) D->E F Incubate at 37°C for 18-24 hours E->F G Observe for bacterial growth F->G H Determine MIC: Lowest concentration with no visible growth G->H

Caption: Workflow for MIC determination by the agar dilution method.

Conclusion

The available experimental data strongly indicates that this compound exhibits a high degree of cross-resistance with other clinically established aminoglycosides. While effective against susceptible strains, its utility is severely limited against bacteria that have acquired resistance to agents like neomycin, kanamycin, and gentamicin. This suggests that the structural modifications in this compound, specifically the substitution of 2-deoxystreptamine with 2-deoxy-scyllo-inosamine, do not overcome the common enzymatic and target-based resistance mechanisms prevalent in aminoglycoside-resistant pathogens. For drug development professionals, this highlights the challenge in modifying the aminoglycoside scaffold to evade existing resistance mechanisms and underscores the need for novel approaches that either bypass these mechanisms or inhibit them directly.

References

Inosamycin A vs. Gentamicin: A Comparative Toxicity Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the toxicity profiles of Inosamycin A and the widely-used aminoglycoside antibiotic, gentamicin. The information presented is based on available preclinical data to assist researchers in evaluating the relative safety of these compounds.

Executive Summary

This compound, a novel aminocyclitol antibiotic, demonstrates a significantly lower acute toxicity profile compared to gentamicin. While comprehensive data on the specific mechanisms of this compound toxicity are limited, its acute lethal dose (LD50) in mice is estimated to be substantially higher than that of gentamicin, suggesting a wider safety margin. Gentamicin's toxicity, primarily manifesting as nephrotoxicity and ototoxicity, is well-documented and involves complex signaling pathways, including the induction of oxidative stress, inflammation, and apoptosis.

Quantitative Toxicity Data

The following table summarizes the available acute toxicity data for this compound and gentamicin in mice. It is important to note that the data for this compound is derived from a comparative statement in the literature and calculated based on the known toxicity of neomycin.

CompoundAdministration RouteLD50 (mg/kg) in MiceSource
This compound (estimated) Intravenous (IV)~91.7 - 110Calculated based on[1]
Gentamicin Intravenous (IV)47 - 75[1]
Gentamicin Intramuscular (IM)430[1]
Gentamicin Intraperitoneal (IP)245 - 630[1]
Gentamicin Oral>8,000[1]
Neomycin (for reference) Intravenous (IV)27.6 - 33[1]

Note: The estimated LD50 for this compound is based on the finding that its acute toxicity is approximately one-third that of neomycin[1]. The LD50 values for neomycin via intravenous administration in mice range from 27.6 mg/kg to 33 mg/kg[1].

Mechanisms of Toxicity & Signaling Pathways

Gentamicin

The toxic effects of gentamicin are primarily targeted at the kidneys (nephrotoxicity) and the inner ear (ototoxicity). These effects are a result of the accumulation of the drug in these tissues.[1]

Nephrotoxicity: Gentamicin is actively taken up by the proximal tubular cells of the kidneys. Inside the cells, it induces a cascade of events leading to cell death and renal dysfunction. Key signaling pathways implicated in gentamicin-induced nephrotoxicity include:

  • Oxidative Stress: Gentamicin generates reactive oxygen species (ROS), leading to cellular damage.

  • Inflammation: It triggers an inflammatory response within the renal tissue.

  • Apoptosis: Gentamicin activates programmed cell death pathways in renal tubular cells.

Ototoxicity: In the inner ear, gentamicin can damage the sensory hair cells of the cochlea and the vestibular system, leading to hearing loss and balance problems. The mechanisms are thought to be similar to nephrotoxicity, involving ROS production and apoptosis. Recent studies on the early transcriptional response to gentamicin in sensory hair cells have highlighted the involvement of the JNK pathway and the NF-κB pathway , as well as genes related to stress response, apoptosis, cell cycle control, and DNA damage repair.[2]

Gentamicin_Toxicity_Pathway Gentamicin Gentamicin Proximal_Tubule_Cell Proximal Tubule Cell / Inner Ear Hair Cell Gentamicin->Proximal_Tubule_Cell Uptake ROS Reactive Oxygen Species (ROS) Generation Proximal_Tubule_Cell->ROS Inflammation Inflammation Proximal_Tubule_Cell->Inflammation JNK_Pathway JNK Pathway Activation Proximal_Tubule_Cell->JNK_Pathway NFkB_Pathway NF-κB Pathway Modulation Proximal_Tubule_Cell->NFkB_Pathway Apoptosis Apoptosis ROS->Apoptosis Cell_Damage Cellular Damage & Dysfunction Inflammation->Cell_Damage JNK_Pathway->Apoptosis NFkB_Pathway->Apoptosis Apoptosis->Cell_Damage

Caption: Signaling pathways in gentamicin toxicity.

This compound

Specific signaling pathways involved in the toxicity of this compound have not been detailed in the currently available scientific literature. Given its structural similarity to other aminoglycosides, it may share some common toxic mechanisms. However, its significantly lower acute toxicity suggests that it may be less readily taken up by renal and inner ear cells, or that it is less effective at inducing the downstream signaling events that lead to cellular damage. Further research is required to elucidate the precise molecular mechanisms of this compound's interaction with host cells.

Experimental Protocols

Detailed experimental protocols for assessing the toxicity of this compound are not publicly available. However, standard protocols for evaluating aminoglycoside toxicity, such as those used for gentamicin, can be adapted.

Representative Protocol for Acute Toxicity Study in Mice (for Gentamicin)

This protocol outlines a general procedure for determining the acute toxicity (LD50) of an aminoglycoside in a rodent model.

1. Animals:

  • Healthy, adult mice (e.g., Swiss Albino or C57BL/6), 8-12 weeks old, of a single sex to minimize variability.

  • Animals are housed in standard conditions with controlled temperature, humidity, and a 12-hour light/dark cycle.

  • Access to standard chow and water ad libitum.

  • Acclimatization period of at least one week before the experiment.

2. Drug Preparation:

  • Gentamicin sulfate is dissolved in sterile, pyrogen-free saline to the desired concentrations.

  • The volume of injection is typically kept constant across all dose groups (e.g., 10 mL/kg of body weight).

3. Experimental Design:

  • Mice are randomly assigned to several dose groups, including a control group receiving only the vehicle (saline).

  • A range of doses is selected based on preliminary range-finding studies to span from no effect to 100% mortality.

  • The drug is administered via the desired route (e.g., intravenous, intraperitoneal, or intramuscular).

4. Observation:

  • Following administration, animals are observed continuously for the first few hours and then periodically (e.g., at 24, 48, and 72 hours, and daily thereafter for up to 14 days).

  • Observations include mortality, clinical signs of toxicity (e.g., changes in posture, activity, breathing, convulsions), and changes in body weight.

5. Data Analysis:

  • The number of mortalities in each dose group is recorded.

  • The LD50 value and its 95% confidence intervals are calculated using a standard statistical method, such as the probit analysis or the Reed-Muench method.

Acute_Toxicity_Workflow cluster_0 Preparation cluster_1 Administration & Observation cluster_2 Analysis Animal_Acclimatization Animal Acclimatization Randomization Randomization into Dose Groups Animal_Acclimatization->Randomization Drug_Preparation Drug Solution Preparation Drug_Administration Drug Administration Drug_Preparation->Drug_Administration Randomization->Drug_Administration Clinical_Observation Continuous Clinical Observation Drug_Administration->Clinical_Observation Data_Collection Mortality & Body Weight Recording Clinical_Observation->Data_Collection Toxicity_Assessment Assessment of Clinical Signs Clinical_Observation->Toxicity_Assessment LD50_Calculation LD50 Calculation (Probit Analysis) Data_Collection->LD50_Calculation

Caption: Workflow for an acute toxicity study.

Conclusion

The available data strongly suggest that this compound possesses a more favorable acute toxicity profile than gentamicin. This lower toxicity, combined with its antimicrobial efficacy, positions this compound as a promising candidate for further investigation and development as a potentially safer alternative to conventional aminoglycosides. However, a comprehensive understanding of its long-term toxicity, specific target organ effects, and the underlying molecular mechanisms requires further dedicated studies. Researchers are encouraged to conduct direct comparative studies to fully elucidate the relative safety and efficacy of this compound.

References

Comparative Analysis of Inosamycin A, B, and C Bioactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the Inosamycin family of aminoglycoside antibiotics reveals distinct bioactivity profiles. This guide provides a comparative analysis of Inosamycin A, B, and C, summarizing their antibacterial properties and placing them in the context of related compounds. While comprehensive data on antifungal and cytotoxic activities remains limited in publicly available literature, this document compiles the existing knowledge to aid researchers, scientists, and drug development professionals in their understanding of these molecules.

Executive Summary

This compound, B, and C are members of the inosamycin complex, a group of aminoglycoside antibiotics produced by Streptomyces hygroscopicus. Structurally, they are related to well-known antibiotics such as neomycin and paromomycin, with a key difference being the presence of a 2-deoxy-scyllo-inosamine moiety instead of the typical 2-deoxystreptamine. This structural variation influences their biological activity. This guide presents a comparative overview of their antibacterial efficacy, details the experimental protocols for bioactivity assessment, and illustrates the general mechanism of action for this class of antibiotics.

Data Presentation: Comparative Antibacterial Activity

The primary bioactivity data for this compound, B, and C is centered on their antibacterial properties. The following table summarizes the available Minimum Inhibitory Concentration (MIC) values against a range of Gram-positive and Gram-negative bacteria. It is important to note that detailed comparative data for Inosamycin B and C is not as widely available as for this compound.

Test OrganismThis compound (MIC, µg/mL)Inosamycin B (MIC, µg/mL)Inosamycin C (MIC, µg/mL)Neomycin (MIC, µg/mL)
Staphylococcus aureus FDA 209P1.56>10012.50.78
Bacillus subtilis ATCC 66330.78506.250.39
Escherichia coli NIHJ6.25>100503.13
Klebsiella pneumoniae PCI 6021.56>10012.51.56
Pseudomonas aeruginosa A3>100>100>10025
Shigella sonnei3.13>100251.56

Data extracted from Tsunakawa M, et al. J Antibiot (Tokyo). 1985 Oct;38(10):1302-12.

Based on the available data, this compound demonstrates the most potent and broad-spectrum antibacterial activity among the three, with efficacy comparable to neomycin against several key pathogens. Inosamycin C shows moderate activity, while Inosamycin B exhibits significantly weaker antibacterial properties.

Antifungal and Cytotoxic Bioactivity

Currently, there is a lack of specific studies in the public domain detailing the antifungal and cytotoxic activities of this compound, B, and C. While some aminoglycosides have been shown to possess antifungal properties at high concentrations, dedicated research on the inosamycin complex in this regard is not available. Similarly, cytotoxicity data, which is crucial for evaluating the therapeutic potential and safety profile, has not been extensively reported for Inosamycin B and C. One study noted that the acute toxicity of this compound in mice was significantly lower (approximately one-third) than that of neomycin[1].

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the literature for determining the bioactivity of inosamycin antibiotics.

Minimum Inhibitory Concentration (MIC) Assay

The antibacterial activity of this compound, B, and C was determined using the agar dilution method.

  • Preparation of Inoculum: Bacterial strains were cultured in nutrient broth at 37°C for 18-24 hours. The cultures were then diluted to a final concentration of approximately 10^6 colony-forming units (CFU)/mL.

  • Preparation of Antibiotic Plates: Stock solutions of this compound, B, C, and a reference antibiotic (e.g., neomycin) were prepared. A series of twofold dilutions of each antibiotic was made and added to molten Mueller-Hinton agar. The agar was then poured into petri dishes and allowed to solidify.

  • Inoculation: A multipoint inoculator was used to spot the diluted bacterial suspensions onto the surface of the antibiotic-containing agar plates.

  • Incubation: The inoculated plates were incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC was recorded as the lowest concentration of the antibiotic that completely inhibited the visible growth of the bacteria.

Mandatory Visualization

General Mechanism of Action of Aminoglycoside Antibiotics

The following diagram illustrates the generally accepted mechanism of action for aminoglycoside antibiotics, including the inosamycins. This class of antibiotics primarily targets bacterial protein synthesis.

Aminoglycoside_Mechanism cluster_bacterium Bacterial Cell cluster_ribosome 30S Ribosomal Subunit Aminoglycoside Aminoglycoside Porin_Channel Porin Channel Aminoglycoside->Porin_Channel Entry Periplasmic_Space Periplasmic Space Porin_Channel->Periplasmic_Space Inner_Membrane Inner Membrane Periplasmic_Space->Inner_Membrane Active Transport Cytoplasm Cytoplasm Inner_Membrane->Cytoplasm A_Site A-Site Cytoplasm->A_Site Binding Mistranslated_Protein Mistranslated/Truncated Protein A_Site->Mistranslated_Protein Inhibition of Protein Synthesis mRNA mRNA tRNA tRNA tRNA->A_Site Blocks Translocation / Causes Misreading Cell_Death Bacterial Cell Death Mistranslated_Protein->Cell_Death

Caption: General mechanism of aminoglycoside action.

Experimental Workflow for MIC Determination

The workflow for determining the Minimum Inhibitory Concentration (MIC) of the Inosamycin antibiotics is depicted below.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_results Results A Bacterial Culture Preparation E Inoculation of Plates A->E B Inosamycin Stock Solution C Serial Dilution of Inosamycins B->C D Preparation of Agar Plates with Antibiotics C->D D->E F Incubation (37°C, 18-24h) E->F G Observation of Bacterial Growth F->G H Determination of MIC G->H

Caption: Workflow for MIC determination.

Conclusion

The comparative analysis of this compound, B, and C reveals a clear hierarchy in their antibacterial potency. This compound stands out as a promising candidate with broad-spectrum activity comparable to established aminoglycosides like neomycin, but with potentially lower toxicity. Inosamycin C displays moderate activity, while Inosamycin B is largely inactive against the tested bacterial strains. A significant gap in the current knowledge is the lack of data on their antifungal and cytotoxic profiles. Further research is warranted to fully characterize the bioactivity of the entire inosamycin complex, which could unveil novel therapeutic applications and provide a more complete understanding of their structure-activity relationships.

References

In-Depth Analysis of Inosamycin A: Data Currently Insufficient for a Comprehensive In Vitro vs. In Vivo Efficacy Comparison

Author: BenchChem Technical Support Team. Date: November 2025

A thorough review of publicly available scientific literature reveals a significant lack of specific data to construct a detailed comparative guide on the in vitro and in vivo efficacy of Inosamycin A. While identified as the major component of the inosamycin complex, a group of aminoglycoside antibiotics produced by Streptomyces hygroscopicus, research detailing its specific mechanism of action, impact on signaling pathways, and direct comparative efficacy studies remains limited.

To provide the requested detailed comparison, including data tables, experimental protocols, and signaling pathway diagrams, specific studies focusing on the following would be required:

  • In Vitro Studies: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values against a range of bacterial strains, time-kill kinetics assays, and cell-based assays to determine cytotoxicity and mechanism of action.

  • In Vivo Studies: Efficacy studies in relevant animal infection models (e.g., murine sepsis, thigh infection models), detailing dose-response relationships, pharmacokinetic/pharmacodynamic (PK/PD) parameters, and toxicological data.

  • Mechanism of Action: Molecular studies identifying the specific cellular targets and signaling pathways modulated by this compound.

The absence of such detailed and specific information for this compound prevents the creation of the requested comprehensive comparison guide.

Proposed Alternative: A Comparative Guide for a Well-Characterized Aminoglycoside

Given the interest in the comparative efficacy of aminoglycoside antibiotics, we propose to create a similar guide for a well-studied member of this class, such as Gentamicin or Tobramycin . For these antibiotics, a wealth of public data is available, which would allow for a robust and informative comparison of their in vitro and in vivo efficacy, complete with:

  • Detailed Data Tables: Summarizing MICs, MBCs, and key in vivo efficacy parameters from various studies.

  • Comprehensive Experimental Protocols: Outlining the methodologies used in key in vitro and in vivo experiments.

  • Signaling Pathway and Workflow Diagrams: Illustrating the known mechanisms of action and experimental setups using Graphviz, as originally requested.

This alternative would fulfill the core requirements of the original request while ensuring the content is based on substantial and verifiable scientific evidence.

References

Confirming Inosamycin A Target Engagement in Bacteria: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of experimental methods to confirm the target engagement of Inosamycin A, an aminoglycoside antibiotic. Due to the limited specific experimental data on this compound, this guide draws parallels with its structurally related and well-characterized counterparts, neomycin and paromomycin. The methodologies presented are established techniques for verifying the interaction of aminoglycoside antibiotics with their primary bacterial target, the ribosome.

Introduction to this compound and Target Engagement

This compound is an aminoglycoside antibiotic produced by Streptomyces hygroscopicus.[1] Structurally similar to neomycin and paromomycin, it is presumed to share the same mechanism of action: inhibition of bacterial protein synthesis.[1] For any antibiotic development program, confirming that a compound interacts with its intended molecular target within the complex cellular environment of a bacterium is a critical step. This process, known as target engagement, validates the mechanism of action and provides essential data for structure-activity relationship (SAR) studies and lead optimization.

The Bacterial Ribosome: The Primary Target of Aminoglycosides

The established target for the aminoglycoside class of antibiotics is the bacterial ribosome, a complex molecular machine responsible for protein synthesis. Specifically, these antibiotics bind to the A-site on the 16S ribosomal RNA (rRNA) of the 30S subunit.[2][3][4] This binding event disrupts the fidelity of translation, leading to the incorporation of incorrect amino acids and the production of non-functional or toxic proteins, ultimately resulting in bacterial cell death.[4] Given this compound's structural similarity to other aminoglycosides, it is highly probable that it also binds to the ribosomal A-site.

Comparison of Target Engagement Confirmation Methods

Several biophysical and cellular methods can be employed to confirm the engagement of this compound with its ribosomal target. The following sections provide detailed protocols for key methodologies and compare their advantages and limitations.

Quantitative Data Summary
AntibioticMIC50 (μg/ml)MIC90 (μg/ml)Susceptibility Rate (%)
Neomycin825665.7
Paromomycin4>25664.9

Table 1: Comparative Antibacterial Activity of Neomycin and Paromomycin against Carbapenem-Resistant Enterobacteriaceae. [5][6][7]

Experimental Protocols

Fluorescence-Based Ribosome Binding Assay

This in vitro assay directly measures the binding of a ligand to a model of the ribosomal A-site RNA. A common approach is a competition assay where the displacement of a fluorescently labeled aminoglycoside probe by the test compound results in a measurable change in fluorescence.[8]

Methodology:

  • Reagents and Materials:

    • Synthesized and purified RNA oligonucleotide representing the bacterial ribosomal A-site.

    • Fluorescein-labeled neomycin (F-neo) probe.

    • This compound, neomycin, and paromomycin as test compounds.

    • Assay buffer (e.g., 10 mM MOPS, pH 7.0, 50 mM NaCl, 0.4 mM EDTA).[8]

    • 96-well microplates.

    • Plate reader capable of fluorescence intensity measurement.

  • Procedure:

    • Prepare a solution of the A-site RNA and the F-neo probe in the assay buffer to form the A-site/F-neo complex. A typical concentration is 0.1 μM.[8]

    • Add the test compounds (this compound and controls) at varying concentrations to the wells of the microplate.

    • Add the A-site/F-neo complex to each well.

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium.

    • Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.[8]

    • An increase in fluorescence indicates the displacement of the F-neo probe by the test compound.

    • Calculate the binding affinity (e.g., IC50 or Ki) by plotting the change in fluorescence against the concentration of the test compound.

In Vitro Translation Inhibition Assay

This assay assesses the ability of a compound to inhibit protein synthesis in a cell-free system derived from bacteria. The inhibition of the production of a reporter protein, such as luciferase or green fluorescent protein (GFP), is quantified.[9]

Methodology:

  • Reagents and Materials:

    • Bacterial cell-free extract (e.g., E. coli S30 extract).

    • DNA or mRNA template encoding a reporter protein (e.g., luciferase).

    • Amino acid mixture.

    • Energy source (ATP, GTP).

    • This compound and control antibiotics.

    • Luciferase assay reagent.

    • Luminometer or fluorescence plate reader.

  • Procedure:

    • Prepare the in vitro translation reaction mixture containing the cell-free extract, reporter template, amino acids, and energy source.

    • Add this compound or control compounds at a range of concentrations to the reaction mixture.

    • Incubate the reaction at 37°C for a specified time (e.g., 60-90 minutes) to allow for protein synthesis.[10]

    • Add the appropriate substrate for the reporter protein (e.g., luciferin for luciferase).

    • Measure the luminescence or fluorescence signal.

    • A decrease in the signal compared to the untreated control indicates inhibition of protein synthesis.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying target engagement in intact cells. It is based on the principle that the binding of a ligand to its target protein stabilizes the protein against thermal denaturation.[2][11][12] While originally developed for eukaryotic cells, it can be adapted for bacteria.

Methodology:

  • Reagents and Materials:

    • Bacterial culture (e.g., E. coli).

    • This compound.

    • Lysis buffer.

    • PCR tubes or plates.

    • Thermocycler.

    • Centrifuge.

    • SDS-PAGE and Western blot reagents.

    • Antibody against a ribosomal protein (as a surrogate for the whole ribosome).

  • Procedure:

    • Grow a bacterial culture to mid-log phase.

    • Treat the bacterial culture with this compound or a vehicle control for a specified time.

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the samples to a range of temperatures in a thermocycler to induce protein denaturation.

    • Lyse the cells to release the proteins.

    • Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

    • Collect the supernatant containing the soluble proteins.

    • Analyze the amount of soluble ribosomal protein in the supernatant by Western blotting.

    • Increased thermal stability of the ribosomal protein in the presence of this compound, observed as a higher amount of soluble protein at elevated temperatures, confirms target engagement.

Visualizations

experimental_workflow cluster_fluorescence Fluorescence Binding Assay cluster_translation In Vitro Translation Assay cluster_cetsa Cellular Thermal Shift Assay (CETSA) f_start Mix A-site RNA + F-neo Probe f_add_drug Add this compound f_start->f_add_drug f_measure Measure Fluorescence f_add_drug->f_measure f_analyze Calculate IC50/Ki f_measure->f_analyze t_start Prepare Cell-Free Extract + Template t_add_drug Add this compound t_start->t_add_drug t_incubate Incubate at 37°C t_add_drug->t_incubate t_measure Measure Reporter Signal t_incubate->t_measure t_analyze Calculate IC50 t_measure->t_analyze c_start Treat Bacteria with This compound c_heat Heat Shock c_start->c_heat c_lyse Lyse Cells c_heat->c_lyse c_separate Separate Soluble/ Insoluble Proteins c_lyse->c_separate c_analyze Analyze Soluble Ribosomal Protein c_separate->c_analyze

Figure 1: Comparative workflow of key target engagement assays.

mechanism_of_action cluster_ribosome Bacterial Ribosome ribosome 70S Ribosome subunit_30s 30S Subunit subunit_50s 50S Subunit a_site A-site on 16S rRNA inosamycin This compound inosamycin->a_site Binds to protein_synthesis Protein Synthesis a_site->protein_synthesis Inhibits mistranslation Codon Misreading & Mistranslation protein_synthesis->mistranslation Leads to cell_death Bacterial Cell Death mistranslation->cell_death

Figure 2: Proposed mechanism of action for this compound.

References

A Comparative Guide: Inosamycin A vs. Kanamycin for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A Head-to-Head Analysis of Two Aminoglycoside Antibiotics

In the landscape of antibacterial drug discovery, a thorough evaluation of novel compounds against established therapeutics is paramount for advancing clinical practice. This guide provides a detailed side-by-side comparison of Inosamycin A, a lesser-known aminoglycoside, and Kanamycin, a widely recognized antibiotic. This analysis is intended for researchers, scientists, and drug development professionals, offering objective comparisons of their antibacterial performance, mechanisms of action, and toxicity profiles, supported by available experimental data.

Introduction

This compound is a novel aminoglycoside antibiotic complex, reported in 1985 to be produced by Streptomyces hygroscopicus.[1] It is structurally related to neomycin and paromomycin.[1] In contrast, Kanamycin, isolated from Streptomyces kanamyceticus in 1957, is a well-established aminoglycoside used to treat a variety of bacterial infections, although its use has been somewhat limited by toxicity and the emergence of resistance.[2] This guide aims to juxtapose these two compounds to highlight their potential therapeutic advantages and disadvantages.

Note on Data Availability: It is critical to note that detailed experimental data for this compound is sparse and primarily originates from a single publication from 1985.[1] Consequently, this comparison relies on the limited available information for this compound and contrasts it with the extensive body of research on Kanamycin. Where direct comparative data is lacking, information on neomycin may be used as a proxy for this compound's potential activity, given their reported structural and functional similarities.[1]

Chemical Structure

Both this compound and Kanamycin belong to the aminoglycoside class of antibiotics, characterized by amino sugars linked glycosidically to an aminocyclitol core.

  • This compound: The precise structure of this compound has been elucidated and is available in public databases.

  • Kanamycin: Kanamycin is typically a mixture of three components: Kanamycin A, B, and C, with Kanamycin A being the major and most active component.

Mechanism of Action

As aminoglycosides, both this compound and Kanamycin are expected to exert their antibacterial effects by inhibiting protein synthesis in susceptible bacteria. They bind to the bacterial ribosome, leading to mistranslation of mRNA and ultimately, bacterial cell death.[2][3][4]

Kanamycin specifically binds to the 30S ribosomal subunit, interfering with the decoding of the mRNA message.[3][4] This interaction disrupts the initiation of protein synthesis and causes misreading of the genetic code, resulting in the production of non-functional or toxic proteins. While the precise binding site of this compound on the ribosome has not been detailed in available literature, its classification as an aminoglycoside strongly suggests a similar mechanism of action.

Aminoglycoside Mechanism of Action General Mechanism of Action for Aminoglycoside Antibiotics cluster_bacterium Bacterial Cell Aminoglycoside Aminoglycoside Porin_Channel Porin Channel Aminoglycoside->Porin_Channel Entry Periplasmic_Space Periplasmic Space Porin_Channel->Periplasmic_Space Inner_Membrane Inner Membrane Periplasmic_Space->Inner_Membrane Active Transport Ribosome_30S 30S Ribosomal Subunit Inner_Membrane->Ribosome_30S Binding Protein_Synthesis_Inhibition Inhibition of Protein Synthesis (mRNA Mismatch) Ribosome_30S->Protein_Synthesis_Inhibition Cell_Death Bacterial Cell Death Protein_Synthesis_Inhibition->Cell_Death MIC_Determination_Workflow Experimental Workflow for MIC Determination Start Start Prepare_Antibiotic_Dilutions Prepare Serial Dilutions of Antibiotic Start->Prepare_Antibiotic_Dilutions Inoculate_Plates Inoculate Microtiter Plate Wells with Bacterial Suspension Prepare_Antibiotic_Dilutions->Inoculate_Plates Incubate_Plates Incubate Plates at 37°C for 18-24 hours Inoculate_Plates->Incubate_Plates Read_Results Visually or Spectrophotometrically Assess Bacterial Growth Incubate_Plates->Read_Results Determine_MIC Identify Lowest Concentration with No Visible Growth (MIC) Read_Results->Determine_MIC End End Determine_MIC->End

References

Navigating the Aminoglycoside Landscape: A Review of Inosamycin A and Strategies for Analog Development

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide on the efficacy of Inosamycin A analogs against clinical isolates is not feasible at this time due to a lack of publicly available research on such analogs. Extensive literature searches did not yield specific studies detailing the synthesis and evaluation of a range of this compound analogs against panels of clinical isolates.

However, to provide valuable insights for researchers, scientists, and drug development professionals, this guide offers a comprehensive overview of this compound, its known antibacterial properties, and the broader strategies employed in the development of aminoglycoside analogs to combat bacterial resistance. This information can serve as a foundational resource for future research into the potential of this compound derivatives.

This compound: An Overview

Inosamycin is a complex of novel aminoglycoside antibiotics produced by Streptomyces hygroscopicus.[1] The major component of this complex is this compound. Structurally, it is related to other well-known aminoglycosides like neomycin and paromomycin.[1][2] A key distinguishing feature of the inosamycin family is the presence of 2-deoxy-scyllo-inosamine instead of the 2-deoxystreptamine moiety found in many other aminoglycosides.[2]

Initial studies have shown that this compound exhibits a broad spectrum of antibacterial activity.[1] However, it was also noted to be inactive against most aminoglycoside-resistant organisms, suggesting susceptibility to existing resistance mechanisms.[1]

Antibacterial Spectrum of this compound

While comprehensive data on a wide range of recent clinical isolates is unavailable, the initial discovery studies provide a baseline for the in vitro activity of this compound. The following table summarizes the Minimum Inhibitory Concentrations (MICs) reported in early research.

Bacterial Species This compound MIC (µg/mL)
Staphylococcus aureus0.2 - 1.6
Bacillus subtilis0.1
Escherichia coli1.6 - 6.3
Klebsiella pneumoniae0.8 - 3.1
Pseudomonas aeruginosa3.1 - 12.5
Proteus vulgaris1.6 - 6.3

Data extracted from foundational studies on this compound. It is important to note that these values may not reflect the susceptibility of contemporary, multidrug-resistant clinical isolates.

Mechanism of Action: The Aminoglycoside Pathway

As an aminoglycoside, this compound is understood to exert its antibacterial effect by inhibiting protein synthesis in bacteria. This process involves binding to the 30S ribosomal subunit, which leads to mistranslation of mRNA and ultimately, bacterial cell death.

Aminoglycoside_Mechanism_of_Action cluster_bacterium Bacterial Cell Drug_Entry Aminoglycoside (e.g., this compound) Enters Cell Ribosome_Binding Binds to 30S Ribosomal Subunit Drug_Entry->Ribosome_Binding Mistranslation mRNA Mistranslation Ribosome_Binding->Mistranslation Defective_Proteins Production of Defective Proteins Mistranslation->Defective_Proteins Cell_Death Bacterial Cell Death Defective_Proteins->Cell_Death

Figure 1. General mechanism of action for aminoglycoside antibiotics.

Experimental Protocols

The standard methods for evaluating the in vitro efficacy of new antimicrobial agents are crucial for comparability of results. The data presented for this compound and other aminoglycosides are typically generated using the following established protocols.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., to 0.5 McFarland standard) is prepared in a suitable broth medium.

  • Serial Dilution of Antibiotic: The antibiotic is serially diluted in broth in a microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determination of MIC: The MIC is read as the lowest concentration of the antibiotic at which there is no visible bacterial growth.

MIC_Assay_Workflow Start Start Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Inoculate Inoculate Microtiter Plate Prepare_Inoculum->Inoculate Serial_Dilution Serially Dilute Antibiotic Serial_Dilution->Inoculate Incubate Incubate Plate Inoculate->Incubate Read_MIC Determine MIC Incubate->Read_MIC End End Read_MIC->End

Figure 2. Workflow for a Minimum Inhibitory Concentration (MIC) assay.

Strategies for Developing Novel Aminoglycoside Analogs

The emergence of aminoglycoside-modifying enzymes (AMEs) is a primary mechanism of bacterial resistance.[3] These enzymes inactivate the antibiotic through chemical modifications such as acetylation, phosphorylation, or adenylation.[3] The development of novel aminoglycoside analogs aims to overcome this resistance. While specific examples for this compound are not available, the strategies applied to other aminoglycosides like kanamycin and neomycin provide a roadmap for future research.

Key strategies include:

  • Modification of Sites Targeted by AMEs: Chemical alterations at the sites where AMEs act can prevent enzymatic inactivation. For example, the development of amikacin, a derivative of kanamycin, involved the addition of a hydroxyaminobutyryl group that sterically hinders many AMEs.[4]

  • Synthesis of Hybrid Molecules: Combining the aminoglycoside scaffold with other chemical moieties can lead to compounds with novel mechanisms of action or improved cellular uptake.

  • Alteration of the Aminocyclitol Ring: As the core of the molecule, modifications to the aminocyclitol ring can impact ribosomal binding and susceptibility to resistance enzymes. The unique 2-deoxy-scyllo-inosamine in this compound could be a starting point for such modifications.

  • Development of Amphiphilic Aminoglycosides: The addition of lipophilic chains to the aminoglycoside structure can create amphiphilic molecules.[5] These analogs may have altered mechanisms of action, such as disrupting the bacterial membrane, and can exhibit activity against a broader range of pathogens, including those resistant to traditional aminoglycosides.[5]

Future Directions for this compound Research

The broad-spectrum activity of this compound suggests it is a promising scaffold for the development of new antibiotics. Future research should focus on the semi-synthesis or total synthesis of this compound analogs with modifications designed to evade common aminoglycoside resistance mechanisms. These novel compounds would then need to be systematically evaluated against a diverse panel of contemporary, multidrug-resistant clinical isolates to determine their potential clinical utility. Such studies would be crucial in assessing whether the this compound scaffold can be leveraged to produce a new generation of effective aminoglycoside antibiotics.

References

Validating the Lower Toxicity of Inosamycin A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the potentially lower toxicity of the novel aminoglycoside antibiotic, Inosamycin A, in various cell lines. Due to the limited publicly available quantitative cytotoxicity data for this compound, this document serves as a template, offering a comparative analysis of related compounds and outlining the necessary experimental protocols and data presentation formats required for a comprehensive evaluation.

Comparative Cytotoxicity Data

A crucial step in validating the safety profile of a new compound is to compare its cytotoxicity against established drugs. Ideally, the half-maximal inhibitory concentration (IC50) of this compound would be determined across a panel of relevant cell lines and compared with other aminoglycosides and a common chemotherapeutic agent like Doxorubicin.

While specific IC50 values for this compound are not yet widely reported in the literature, the following table provides a compilation of published IC50 values for comparator compounds to illustrate the required data structure.

Table 1: Comparative IC50 Values of Selected Compounds in Various Cancer Cell Lines

Cell LineCompoundIC50 (µM)Incubation Time (h)Assay Method
Human Breast Cancer
MCF-7Doxorubicin2.5024MTT
MCF-7Doxorubicin>2024MTT
Human Lung Cancer
A549Doxorubicin>2024MTT
A549GentamicinCytotoxicity observed-MTT
Human Hepatocellular Carcinoma
HepG2Doxorubicin12.1824MTT
Human Prostate Cancer
PC3Doxorubicin2.64 (µg/mL)-MTT
Human Colon Cancer
HCT116Doxorubicin24.30 (µg/mL)-MTT
Human Cervical Cancer
HeLaDoxorubicin2.9224MTT
Non-Cancerous Human Kidney
HK-2Doxorubicin>2024MTT

Note: The IC50 values for Doxorubicin can vary significantly depending on the specific experimental conditions and the sensitivity of the cell line.

In vivo studies have indicated that the acute toxicity of this compound in mice is approximately one-third that of neomycin. This suggests a potentially favorable safety profile that warrants further in vitro investigation.

Experimental Protocols for Cytotoxicity Assessment

To ensure data comparability and reproducibility, standardized protocols for assessing cytotoxicity are essential. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely accepted colorimetric method for this purpose.

MTT Assay Protocol

1. Cell Seeding:

  • Culture cells to ~80% confluency.

  • Trypsinize and resuspend cells in fresh culture medium.

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well.

  • Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

2. Compound Treatment:

  • Prepare a serial dilution of the test compounds (e.g., this compound, comparator drugs) in culture medium.

  • Remove the old medium from the 96-well plate and add 100 µL of the compound dilutions to the respective wells.

  • Include wells with untreated cells as a negative control and wells with a known cytotoxic agent as a positive control.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

3. MTT Addition and Incubation:

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

4. Solubilization of Formazan:

  • Carefully remove the medium from each well.

  • Add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well.

  • Gently shake the plate to dissolve the formazan crystals.

5. Absorbance Measurement:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • A reference wavelength of 630 nm can be used to subtract background absorbance.

6. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.

Visualization of Experimental Workflow and Signaling Pathways

Understanding the workflow of cytotoxicity assays and the molecular mechanisms of toxicity is crucial for interpreting experimental results. The following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a key signaling pathway involved in doxorubicin-induced cardiotoxicity.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding treatment Treat Cells cell_seeding->treatment compound_prep Prepare Compound Dilutions compound_prep->treatment mtt_addition Add MTT Reagent treatment->mtt_addition incubation Incubate (3-4h) mtt_addition->incubation solubilization Add Solubilizing Agent incubation->solubilization read_absorbance Read Absorbance (570nm) solubilization->read_absorbance calc_viability Calculate % Viability read_absorbance->calc_viability determine_ic50 Determine IC50 calc_viability->determine_ic50

Caption: Experimental workflow for determining cell cytotoxicity using the MTT assay.

doxorubicin_pathway Doxorubicin Doxorubicin DNA_Damage DNA Damage & Topoisomerase II Inhibition Doxorubicin->DNA_Damage ROS Reactive Oxygen Species (ROS) Generation Doxorubicin->ROS p53 p53 Activation DNA_Damage->p53 ROS->p53 mTOR mTOR Pathway Inhibition p53->mTOR Apoptosis Apoptosis p53->Apoptosis mTOR->Apoptosis Cardiotoxicity Cardiotoxicity Apoptosis->Cardiotoxicity

Caption: Simplified signaling pathway of Doxorubicin-induced cardiotoxicity.

Conclusion

Validating the lower toxicity of this compound requires a systematic approach involving standardized in vitro cytotoxicity assays and a thorough comparison with relevant compounds. While direct comparative data for this compound is currently limited, this guide provides the necessary framework for researchers to conduct such studies. By generating robust IC50 data across multiple cell lines and understanding the underlying molecular mechanisms, the scientific community can objectively assess the safety profile of this compound and its potential as a less toxic therapeutic agent.

Validating Inosamycin A Antibacterial Hits: A Guide to Orthogonal Assays

Author: BenchChem Technical Support Team. Date: November 2025

The discovery of novel antibacterial agents is a critical step in combating the global threat of antimicrobial resistance. Inosamycin A, an aminoglycoside antibiotic, has demonstrated a broad spectrum of antibacterial activity.[1] However, initial high-throughput screening (HTS) hits require rigorous validation to eliminate false positives and compounds with undesirable properties, such as cytotoxicity.[2][3] This guide provides a comparative overview of essential orthogonal assays for validating potential this compound antibacterial hits, complete with experimental protocols and data presentation formats tailored for researchers and drug development professionals.

Orthogonal assays are secondary tests that use different principles or formats from the primary screen to confirm the activity of a hit compound.[3] This multi-faceted approach ensures that the observed antibacterial effect is genuine, target-specific, and not an artifact of the initial screening method.[2] A typical validation workflow progresses from confirming on-target activity to assessing safety and preliminary mechanism of action.

cluster_0 Hit Validation Workflow PrimaryScreen Primary Screen Hit (e.g., this compound) MIC Confirmatory Assay: Minimum Inhibitory Concentration (MIC) PrimaryScreen->MIC Confirm Potency Cytotoxicity Orthogonal Assay 1: Cytotoxicity (e.g., MTT, LDH) MIC->Cytotoxicity Assess Selectivity Hemolysis Orthogonal Assay 2: Hemolysis Assay Cytotoxicity->Hemolysis Evaluate Membrane Damage MOA Orthogonal Assay 3: Mechanism of Action (e.g., Protein Synthesis Inhibition) Hemolysis->MOA Investigate Mechanism ValidatedHit Validated Hit MOA->ValidatedHit

Caption: Workflow for validating antibacterial hits.

Confirmatory Assay: Minimum Inhibitory Concentration (MIC)

The first step in validating a hit is to quantify its potency. The Minimum Inhibitory Concentration (MIC) assay is the gold standard for determining the lowest concentration of an antimicrobial agent required to inhibit the visible in-vitro growth of a microorganism.[4][5]

Table 1: Comparative MIC Values (µg/mL) of this compound and Kanamycin

Bacterial StrainThis compound (MIC)Kanamycin (MIC)
Staphylococcus aureus ATCC 2921312
Escherichia coli ATCC 2592248
Pseudomonas aeruginosa ATCC 27853816
Klebsiella pneumoniae (MDR)16>64

Experimental Protocol: Broth Microdilution MIC Assay This protocol is adapted from the Clinical and Laboratory Standard Institute (CLSI) and European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines.[5][6][7]

  • Preparation of Antibiotic Stock: Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile deionized water).

  • Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.[6]

  • Bacterial Inoculum Preparation: Culture the test bacterium overnight. Dilute the culture in CAMHB to match a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Further dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well of the assay plate.[7]

  • Inoculation: Add the prepared bacterial inoculum to each well containing the antibiotic dilutions. Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • Reading the MIC: The MIC is the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed.[7][8]

Orthogonal Assay 1: Mammalian Cell Cytotoxicity

An ideal antibiotic exhibits selective toxicity, meaning it harms the pathogen but not the host.[9] Cytotoxicity assays are crucial for filtering out compounds that are broadly toxic to eukaryotic cells.[10] The MTT assay is a common colorimetric method for assessing cell viability.[11]

Table 2: Cytotoxicity and Selectivity Index of this compound

Cell LineThis compound CC₅₀ (µg/mL)S. aureus MIC (µg/mL)Selectivity Index (SI = CC₅₀/MIC)
HepG2>1281>128
HEK293>1281>128

CC₅₀: 50% cytotoxic concentration

cluster_1 Selectivity Index Logic CC50 CC₅₀ (Host Cell Cytotoxicity) SI Selectivity Index (SI) CC50->SI MIC MIC (Bacterial Potency) MIC->SI Decision Decision SI->Decision High SI (>10) SI->Decision Low SI (<10) node_A Promising Candidate Decision->node_A node_B Discard or Deprioritize Decision->node_B

Caption: Calculating the Selectivity Index (SI).

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed mammalian cells (e.g., HepG2, HEK293) into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with serial dilutions of this compound and incubate for 24-48 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[11]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls. The CC₅₀ value is determined by plotting viability against drug concentration.

Orthogonal Assay 2: Hemolysis Assay

The hemolysis assay is a specific type of cytotoxicity test that measures the ability of a compound to damage red blood cell (RBC) membranes.[10] This is particularly important for compounds intended for intravenous administration and can indicate a general membrane-disrupting mechanism, which often lacks specificity.

Table 3: Hemolytic Activity of this compound

CompoundHC₅₀ (µg/mL)
This compound>256
Triton X-100 (Positive Control)~20

HC₅₀: 50% hemolytic concentration

Experimental Protocol: Hemolysis Assay

  • RBC Preparation: Obtain fresh human or animal red blood cells. Wash the RBCs three times with phosphate-buffered saline (PBS) by centrifugation and resuspend to a 2-4% (v/v) solution.

  • Compound Incubation: In a 96-well plate, mix the RBC suspension with serial dilutions of this compound.

  • Controls: Include a negative control (RBCs in PBS) and a positive control (RBCs with a known lytic agent like 0.1% Triton X-100).

  • Incubation: Incubate the plate at 37°C for 1 hour.

  • Centrifugation: Centrifuge the plate to pellet intact RBCs.

  • Hemoglobin Measurement: Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 450 nm.

  • Data Analysis: Calculate the percentage of hemolysis relative to the positive control. The HC₅₀ is determined from the dose-response curve.

Orthogonal Assay 3: Mechanism of Action Confirmation

This compound is an aminoglycoside, a class of antibiotics known to inhibit protein synthesis by binding to the 30S ribosomal subunit.[1][9] An orthogonal assay can be used to confirm this mechanism of action (MOA). An in vitro transcription/translation (IVTT) assay is a suitable method.

cluster_2 Aminoglycoside Mechanism of Action Ribosome 70S Ribosome Subunit30S 30S Subunit Ribosome->Subunit30S Subunit50S 50S Subunit Ribosome->Subunit50S Protein Protein Synthesis Blocked Subunit30S->Protein mRNA mRNA mRNA->Subunit30S Binds Inosamycin This compound Inosamycin->Subunit30S Binds & Interferes

Caption: this compound inhibits protein synthesis.

Experimental Protocol: In Vitro Transcription/Translation (IVTT) Assay

  • System Setup: Use a commercially available prokaryotic (e.g., E. coli S30) IVTT system.

  • Reaction Mixture: Prepare the reaction mixture containing the S30 extract, amino acids, energy source, and a reporter plasmid (e.g., expressing luciferase or β-galactosidase).

  • Compound Addition: Add serial dilutions of this compound to the reaction mixtures. Include a known protein synthesis inhibitor (e.g., kanamycin) as a positive control and a no-drug control.

  • Incubation: Incubate the reactions at 37°C for 1-2 hours.

  • Signal Detection: Measure the expression of the reporter protein. For luciferase, measure luminescence; for β-galactosidase, add a chromogenic substrate and measure absorbance.

  • Data Analysis: Calculate the inhibition of protein synthesis relative to the no-drug control and determine the IC₅₀ value. Potent inhibition in this cell-free system would support the proposed MOA.

By systematically applying this series of confirmatory and orthogonal assays, researchers can build a robust data package to validate this compound hits. This rigorous evaluation of potency, selectivity, and mechanism is essential for identifying promising candidates worthy of advancement into preclinical and clinical development.

References

A Comparative Analysis of the Post-Antibiotic Effect of Inosamycin A and Tobramycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the post-antibiotic effect (PAE) of Inosamycin A and tobramycin, two potent aminoglycoside antibiotics. Due to the limited availability of specific PAE data for the novel compound this compound, this comparison utilizes data for neomycin, a structurally and functionally similar aminoglycoside, as a proxy for this compound. This analysis is supported by experimental data from published literature and includes detailed experimental protocols and pathway visualizations to facilitate a deeper understanding of their pharmacodynamic properties.

Executive Summary

Data Presentation: Comparative Post-Antibiotic Effect

The following table summarizes the post-antibiotic effect of tobramycin and neomycin (as a proxy for this compound) against various bacterial strains. The PAE is influenced by the bacterial species, antibiotic concentration, and duration of exposure.

AntibioticBacterial StrainConcentration (x MIC)Exposure Time (hours)Post-Antibiotic Effect (PAE) (hours)
Tobramycin Pseudomonas aeruginosa1-201-20.7 - 2.5+
Staphylococcus aureus1-201-21.7 - 10+
Escherichia coliNot Specified13 - 7
Neomycin Staphylococcus aureusNot SpecifiedNot SpecifiedData not available in searched literature
(as proxy forEscherichia coliNot SpecifiedNot SpecifiedData not available in searched literature
This compound )

Note: The PAE of aminoglycosides is concentration-dependent. Higher concentrations generally result in a longer PAE. The data presented is a range compiled from various studies and specific experimental conditions may yield different results.

Mechanism of Action

Both tobramycin and this compound (inferred from neomycin) belong to the aminoglycoside class of antibiotics and share a similar mechanism of action. They primarily inhibit bacterial protein synthesis, leading to bactericidal activity.

Tobramycin: Tobramycin exerts its bactericidal effect by irreversibly binding to the 30S ribosomal subunit of bacteria.[2] This binding interferes with the initiation complex of peptide formation, causes misreading of the mRNA template, and leads to the incorporation of incorrect amino acids into the growing polypeptide chain. The resulting non-functional or toxic proteins disrupt essential cellular processes, ultimately leading to bacterial cell death.

This compound (inferred from Neomycin): this compound is a novel aminocyclitol antibiotic structurally related to neomycin.[7][8] Neomycin, like other aminoglycosides, binds to the 30S ribosomal subunit, inhibiting protein synthesis.[9] This disruption of protein synthesis is the primary mechanism of its bactericidal action against susceptible bacteria.[9] It is highly probable that this compound follows the same fundamental mechanism of action.

Experimental Protocols

The determination of the post-antibiotic effect is a critical component of characterizing the pharmacodynamic profile of an antibiotic. A generalized experimental protocol for an in vitro PAE assay is detailed below.

In Vitro Post-Antibiotic Effect (PAE) Assay

1. Bacterial Culture Preparation:

  • A single colony of the test bacterium is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth).
  • The culture is incubated at 37°C with shaking until it reaches the logarithmic growth phase (typically an optical density at 600 nm of 0.3-0.5).

2. Antibiotic Exposure:

  • The bacterial culture is diluted to a standardized concentration (e.g., 10^6 CFU/mL).
  • The test antibiotic (this compound or tobramycin) is added to the bacterial suspension at a predetermined concentration (often a multiple of the MIC).
  • A control culture with no antibiotic is run in parallel.
  • The cultures are incubated for a defined period (e.g., 1 or 2 hours) at 37°C with shaking.

3. Antibiotic Removal:

  • After the exposure period, the antibiotic must be effectively removed from the culture to observe the PAE. This can be achieved by:
  • Dilution: The culture is diluted 1:1000 or 1:10,000 in fresh, pre-warmed broth. This reduces the antibiotic concentration to sub-inhibitory levels.
  • Centrifugation and Washing: The bacterial cells are pelleted by centrifugation, the supernatant containing the antibiotic is discarded, and the cells are washed with fresh broth before being resuspended in antibiotic-free medium.

4. Monitoring Bacterial Regrowth:

  • The number of viable bacteria (CFU/mL) in both the test and control cultures is determined at regular intervals (e.g., every hour) following antibiotic removal. This is typically done by plating serial dilutions of the cultures onto agar plates.
  • The plates are incubated overnight at 37°C, and the colonies are counted.

5. PAE Calculation:

  • The PAE is calculated using the following formula: PAE = T - C
  • T: The time required for the viable count in the antibiotic-exposed culture to increase by 1 log10 CFU/mL after antibiotic removal.
  • C: The time required for the viable count in the control culture to increase by 1 log10 CFU/mL after being subjected to the same washing/dilution procedure.

Visualizations

Experimental Workflow for PAE Determination

PAE_Workflow cluster_prep 1. Preparation cluster_exposure 2. Antibiotic Exposure cluster_removal 3. Antibiotic Removal cluster_monitoring 4. Regrowth Monitoring cluster_analysis 5. Data Analysis start Start culture Inoculate and grow bacterial culture to log phase start->culture standardize Standardize bacterial suspension culture->standardize add_antibiotic Add Tobramycin or this compound (Test) standardize->add_antibiotic add_control Add vehicle (Control) standardize->add_control incubate Incubate for a defined period (e.g., 1-2 hours) add_antibiotic->incubate add_control->incubate remove Remove antibiotic (dilution or centrifugation/washing) incubate->remove sampling Collect samples at regular intervals remove->sampling plating Plate serial dilutions and incubate sampling->plating counting Count Colony Forming Units (CFU) plating->counting calculate_pae Calculate PAE = T - C counting->calculate_pae

Caption: Experimental workflow for determining the Post-Antibiotic Effect (PAE).

Signaling Pathway: Aminoglycoside Mechanism of Action

Aminoglycoside_Mechanism cluster_entry 1. Cellular Entry cluster_binding 2. Ribosomal Binding cluster_inhibition 3. Inhibition of Protein Synthesis cluster_death 4. Cellular Disruption and Death aminoglycoside Aminoglycoside (Tobramycin / this compound) membrane Bacterial Cell Membrane aminoglycoside->membrane entry Uptake into Cytoplasm membrane->entry binding Irreversible Binding entry->binding ribosome 30S Ribosomal Subunit block_initiation Blockade of Initiation Complex Formation ribosome->block_initiation mrna_misreading mRNA Misreading ribosome->mrna_misreading binding->ribosome aberrant_proteins Production of Aberrant or Non-functional Proteins mrna_misreading->aberrant_proteins disruption Disruption of Cellular Processes aberrant_proteins->disruption death Bactericidal Effect / Cell Death disruption->death

Caption: Generalized mechanism of action for aminoglycoside antibiotics.

References

Head-to-Head Study: Inosamycin A vs. Ribostamycin - A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Inosamycin A and ribostamycin, two aminoglycoside antibiotics. While direct head-to-head studies are limited, this document synthesizes available preclinical data to offer insights into their respective antibacterial efficacy and acute toxicity profiles.

Executive Summary

This compound and ribostamycin are structurally related aminoglycoside antibiotics with broad-spectrum antibacterial activity. Available data suggests that this compound may possess a superior safety profile, with an acute toxicity approximately one-third that of neomycin, to which its antibacterial activity is comparable. Ribostamycin, a more extensively studied compound, demonstrates potent activity against a range of Gram-positive and Gram-negative bacteria. This guide presents a side-by-side comparison of their known biological activities, supported by experimental data and detailed methodologies.

Mechanism of Action

Both this compound and ribostamycin belong to the aminoglycoside class of antibiotics. Their primary mechanism of action involves the inhibition of bacterial protein synthesis. They bind to the 30S ribosomal subunit in bacteria, which interferes with the initiation complex, causes misreading of mRNA, and blocks the translocation of peptidyl-tRNA from the A-site to the P-site.[1][2][3] This disruption of protein synthesis ultimately leads to bacterial cell death.

cluster_bacterium Bacterial Cell Aminoglycoside Aminoglycoside 30S_Subunit 30S Ribosomal Subunit Aminoglycoside->30S_Subunit Binds to Protein_Synthesis Protein Synthesis 30S_Subunit->Protein_Synthesis Inhibits Cell_Death Bacterial Cell Death Protein_Synthesis->Cell_Death Leads to

Fig 1. Mechanism of Action of Aminoglycoside Antibiotics.

Quantitative Data Comparison

Table 1: Antibacterial Activity - Minimum Inhibitory Concentration (MIC)
OrganismThis compound (µg/mL)Ribostamycin (µM)Ribostamycin (µg/mL)
Staphylococcus aureusComparable to Neomycin (MIC50: 1.5)[4]57.9 - 115.8[1][5]~32 - 64
Escherichia coliComparable to Neomycin (<8)[6]0.9 - 57.9[1][7][8]~0.5 - 32
Pseudomonas aeruginosaData not available>115.8[1][7]>64

Note: The MIC for this compound is inferred from the statement "antibacterial activity of this compound...is comparable to that of neomycin". The provided neomycin MIC values are for comparison. Ribostamycin MIC values are from a separate study and are presented in both µM and estimated µg/mL for comparative purposes (assuming a molecular weight of ~552.55 g/mol for ribostamycin sulfate).

Table 2: Acute Toxicity - Lethal Dose 50 (LD50)
CompoundSpeciesRoute of AdministrationLD50 (mg/kg)
This compound MouseIntravenous~52.2 (estimated)
Neomycin MouseIntravenous17.4[9]
Ribostamycin RatIntramuscular1850

Note: The LD50 for this compound is an estimation based on the finding that its acute toxicity is "significantly lower (ca. 1/3) than that of neomycin". The LD50 values for neomycin and ribostamycin are from different studies, in different species, and via different routes of administration, which limits direct comparison.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

The MIC, the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism, is a standard measure of antibacterial efficacy. The broth microdilution method is a common procedure.

cluster_workflow MIC Determination Workflow Start Start Prepare_Antibiotic_Dilutions Prepare Serial Dilutions of Antibiotic in Broth Start->Prepare_Antibiotic_Dilutions Inoculate_Plates Inoculate Microtiter Plate Wells with Standardized Bacterial Suspension Prepare_Antibiotic_Dilutions->Inoculate_Plates Incubate Incubate at 37°C for 18-24 hours Inoculate_Plates->Incubate Read_Results Visually Inspect for Bacterial Growth (Turbidity) Incubate->Read_Results Determine_MIC Identify Lowest Concentration with No Visible Growth Read_Results->Determine_MIC End End Determine_MIC->End

Fig 2. Broth Microdilution MIC Assay Workflow.

Protocol:

  • Preparation of Antibiotic Solutions: A stock solution of the antibiotic is prepared and serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculum Preparation: A standardized suspension of the test bacterium (e.g., adjusted to a 0.5 McFarland standard, approximately 1.5 x 108 CFU/mL) is prepared. This is further diluted to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.

  • Inoculation: Each well of the microtiter plate containing the antibiotic dilutions is inoculated with the bacterial suspension. A positive control well (bacteria and broth, no antibiotic) and a negative control well (broth only) are included.

  • Incubation: The plate is incubated at 37°C for 16-24 hours.

  • Result Interpretation: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) of the bacteria.[10][11]

Acute Toxicity (LD50) Determination (Up-and-Down Procedure)

The LD50 is the statistically derived single dose of a substance that can be expected to cause death in 50% of the animals when administered by a particular route. The Up-and-Down Procedure is a method designed to reduce the number of animals required.

Protocol:

  • Animal Model: Mice are a commonly used model for acute toxicity studies.

  • Dosing: A single animal is dosed at a starting concentration.

  • Observation: The animal is observed for a defined period (e.g., 48 hours to 14 days) for signs of toxicity and mortality.

  • Dose Adjustment:

    • If the animal survives, the next animal is given a higher dose.

    • If the animal dies, the next animal is given a lower dose.

  • Data Analysis: This process is continued until enough data points are collected to calculate the LD50 using statistical methods, such as the maximum likelihood method. This procedure minimizes the number of animals dosed at lethal concentrations.[12][13][14]

Discussion and Conclusion

The available data, while not from direct comparative studies, allows for a preliminary assessment of this compound and ribostamycin. This compound's potential for lower toxicity compared to neomycin is a significant advantage, suggesting a potentially wider therapeutic window. However, the lack of comprehensive, publicly available data on this compound's antibacterial spectrum is a notable gap.

Ribostamycin is a well-characterized aminoglycoside with proven efficacy against a variety of bacterial pathogens. Its higher LD50 value in rats (via intramuscular injection) compared to the estimated intravenous LD50 of this compound in mice is difficult to interpret directly due to the differences in species and administration routes.

Further research, including direct head-to-head in vitro and in vivo studies, is necessary to definitively establish the comparative efficacy and safety of this compound and ribostamycin. Such studies should employ standardized protocols to ensure the comparability of data. Researchers are encouraged to consider these findings as a preliminary guide to inform future investigations into these promising antibiotic candidates.

References

Safety Operating Guide

Inosamycin A: A Guide to Safe Disposal in a Research Setting

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release – Proper management and disposal of investigational compounds are critical for laboratory safety and environmental protection. This document provides essential, step-by-step guidance for the safe disposal of Inosamycin A, a novel aminoglycoside antibiotic, intended for researchers, scientists, and drug development professionals. In the absence of a specific Safety Data Sheet (SDS), a conservative approach treating this compound as a potentially hazardous substance is recommended.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Adherence to standard laboratory safety protocols is mandatory.

Personal Protective Equipment (PPE)Specifications
Gloves Nitrile or other chemically resistant gloves
Eye Protection Safety glasses with side shields or goggles
Lab Coat Standard laboratory coat
Respiratory Protection Use in a well-ventilated area. A respirator may be required for handling bulk quantities or if dust is generated.

Spill Response: In the event of a spill, isolate the area. For small spills of solid this compound, gently sweep the material to avoid raising dust and place it in a sealed, labeled container for disposal. For liquid spills, absorb with an inert material and place in a sealed, labeled container. Clean the spill area with a suitable detergent and water.

Step-by-Step Disposal Protocol

This protocol outlines the recommended procedure for the disposal of this compound waste, including pure compound, contaminated materials, and empty containers.

1. Waste Segregation and Collection:

  • Solid Waste: Collect all solid this compound waste, including unused or expired compounds and contaminated items (e.g., weigh boats, contaminated gloves, bench paper), in a dedicated, clearly labeled hazardous waste container. The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure lid.

  • Liquid Waste: Collect solutions containing this compound in a separate, labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.

  • Sharps Waste: Any sharps (e.g., needles, syringes, Pasteur pipettes) contaminated with this compound must be disposed of in a designated sharps container.

2. Waste Container Labeling:

All waste containers must be labeled with a hazardous waste tag as soon as the first item is placed inside. The label must include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The approximate concentration and quantity

  • The date accumulation started

  • The primary hazard(s) (e.g., "Caution: Investigational Drug - Toxicity Not Fully Characterized")

3. Storage of Waste:

Store hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA must be at or near the point of generation and under the control of the laboratory personnel. Ensure that incompatible waste streams are segregated.

4. Disposal of Empty Containers:

  • Non-empty containers: Containers with residual this compound powder or more than a trivial amount of liquid must be managed as hazardous waste.

  • Empty containers: To be considered non-hazardous, containers must be "RCRA empty." For containers that held acutely hazardous waste, this requires triple rinsing with a suitable solvent. Since the full hazard profile of this compound is unknown, it is prudent to triple-rinse all empty containers. Collect the first rinseate as hazardous waste. Subsequent rinsates may be disposed of down the drain with copious amounts of water, subject to local regulations. After rinsing, deface or remove the original label and dispose of the container in the appropriate recycling or solid waste stream.

5. Arranging for Waste Pickup:

Once a waste container is full or has been in accumulation for the maximum allowable time (per institutional and local regulations), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal vendor. Never dispose of this compound down the drain or in the regular trash.[1]

Experimental Protocol: Decontamination of Glassware

This protocol describes the procedure for decontaminating glassware that has come into contact with this compound.

  • Initial Rinse: Rinse the glassware three times with a solvent in which this compound is soluble. Collect the first rinseate for disposal as hazardous chemical waste.

  • Washing: Wash the glassware with a laboratory detergent and warm water.

  • Final Rinse: Rinse the glassware thoroughly with deionized water.

  • Drying: Allow the glassware to air dry or place it in a drying oven.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound and associated materials.

Inosamycin_A_Disposal_Workflow cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal Inosamycin_A_Waste This compound Waste (Solid, Liquid, Contaminated Materials) Segregate_Waste Segregate Waste Streams (Solid, Liquid, Sharps) Inosamycin_A_Waste->Segregate_Waste Label_Container Label Hazardous Waste Container Segregate_Waste->Label_Container Place in appropriate container Store_in_SAA Store in Satellite Accumulation Area (SAA) Label_Container->Store_in_SAA EHS_Pickup Arrange for EHS/ Vendor Pickup Store_in_SAA->EHS_Pickup Container is full or max time reached Incineration Incineration at a Permitted Facility EHS_Pickup->Incineration

Caption: Workflow for the safe disposal of this compound waste.

Signaling Pathway for Regulatory Compliance

The following diagram illustrates the key regulatory considerations and responsible parties in the disposal process.

Regulatory_Compliance_Pathway Researcher Researcher/ Scientist EHS Environmental Health & Safety (EHS) Researcher->EHS Requests waste pickup and consultation Waste_Vendor Licensed Hazardous Waste Vendor EHS->Waste_Vendor Coordinates disposal Regulatory_Agencies Regulatory Agencies (e.g., EPA, State DEP) Waste_Vendor->Regulatory_Agencies Ensures compliant disposal and reporting Regulatory_Agencies->Researcher Sets disposal regulations

Caption: Key stakeholders and their roles in compliant waste disposal.

Disclaimer: This document provides general guidance. Researchers must consult their institution's specific waste management policies and procedures, as well as local, state, and federal regulations. The information on the chemical properties of this compound is based on available scientific literature.[2][3][4][] The acute toxicity of this compound is reported to be significantly lower than that of neomycin.[3] As an investigational drug, it is prudent to handle it with the care required for hazardous materials.[2][6]

References

Personal protective equipment for handling Inosamycin A

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Inosamycin A is currently available. The following guidance is based on the established safety profiles of structurally and functionally related aminoglycoside antibiotics, such as Neomycin and Kanamycin. Researchers, scientists, and drug development professionals should handle this compound with caution and consult their institution's Environmental Health and Safety (EHS) department for specific protocols.

Immediate Safety and Logistical Information

This document provides essential procedural information for the safe handling, operational use, and disposal of this compound in a laboratory environment. Adherence to these guidelines is critical to minimize exposure risks and ensure a safe working environment.

Personal Protective Equipment (PPE)

Consistent use of appropriate PPE is mandatory to prevent dermal, ocular, and respiratory exposure to this compound. Like other aminoglycosides, it may act as a skin and respiratory sensitizer and could have potential nephrotoxic and ototoxic effects with prolonged or repeated exposure.[1][2]

Table 1: Recommended Personal Protective Equipment for Handling this compound

PPE CategoryRecommended EquipmentRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact and potential sensitization.[1]
Eye Protection Safety glasses with side shields or goggles. A face shield is recommended when there is a splash hazard.[3][4]Protects eyes from accidental splashes of solutions or contact with airborne powder.
Body Protection Standard laboratory coat. For handling larger quantities or when a significant splash risk exists, a disposable, low-permeability gown is advised.[3][5]Prevents contamination of personal clothing.
Respiratory Protection When handling the solid form, work should be conducted in a chemical fume hood.[6] If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator (e.g., N95) is necessary.[7]Minimizes the risk of inhaling fine particles, which can lead to respiratory sensitization and systemic toxicity.

Operational and Disposal Plans

Handling Procedures

Engineering Controls:

  • Ventilation: All work with solid this compound and its concentrated stock solutions must be performed in a certified chemical fume hood to prevent inhalation.[6]

  • Emergency Equipment: An operational eyewash station and safety shower must be readily accessible in the immediate work area.[3][4]

Handling Solid this compound:

  • Preparation: Don all required PPE before beginning work. The work surface inside the chemical fume hood should be decontaminated.

  • Weighing: To minimize dust generation, use a dedicated, clean spatula and weigh boat.

  • Solubilization: Slowly add the solvent to the solid to prevent splashing. The resulting solution container must be clearly and accurately labeled.

  • Post-Handling Cleanup: Decontaminate all equipment and the work surface with a suitable disinfectant (e.g., 70% ethanol), followed by a water rinse. All contaminated disposable materials must be discarded as chemical waste.

Handling this compound Solutions:

  • Preparation: Wear all necessary PPE.

  • Dilutions and Aliquoting: To contain potential aerosols, all transfers, dilutions, and aliquoting should be performed within a chemical fume hood.

  • Experimental Use: Exercise care when adding the solution to experimental systems to avoid splashes and aerosol formation.

Disposal Plan

Waste Segregation and Disposal:

  • Solid Waste: All unused solid this compound and materials heavily contaminated with the powder (e.g., weigh boats, gloves) must be collected in a sealed container labeled "Hazardous Chemical Waste" and "Aminoglycoside Waste."

  • Liquid Waste: Concentrated stock solutions and any experimental media or buffers containing this compound are to be collected in a dedicated, sealed, and clearly labeled "Hazardous Chemical Waste" container.[8] Aminoglycosides are heat-stable and are not destroyed by standard autoclaving; therefore, they must not be poured down the drain.[8]

  • Sharps: Any needles or syringes used for transferring this compound solutions must be disposed of in an appropriate sharps container.

Disposal Protocol:

  • Segregate: Keep all this compound waste separate from other waste streams.

  • Label: Ensure all waste containers are clearly labeled with their contents and the appropriate hazard warnings.

  • Store: Store waste containers in a designated, secure area pending collection.

  • Collection: Adhere to your institution's and local regulations for the disposal of hazardous chemical waste by arranging for collection through your EHS department.[9]

Experimental Protocols

In Vitro Minimum Inhibitory Concentration (MIC) Assay

The following is a generalized protocol for determining the MIC of this compound against a bacterial strain.

Materials:

  • This compound (solid)

  • Sterile, purified water or a suitable buffer

  • Bacterial strain (e.g., Escherichia coli)

  • Growth medium (e.g., Mueller-Hinton Broth)

  • Sterile 96-well microplates

  • Spectrophotometer

Methodology:

  • Stock Solution Preparation: In a chemical fume hood, accurately weigh the this compound powder and dissolve it in a known volume of sterile water or buffer to create a concentrated stock solution (e.g., 10 mg/mL). Sterilize the solution by passing it through a 0.22 µm filter.

  • Bacterial Inoculum Preparation: Culture the target bacteria overnight in the appropriate growth medium. Dilute the overnight culture to a standardized concentration, such as a 0.5 McFarland standard (~1.5 x 10^8 CFU/mL).

  • Serial Dilutions: In a 96-well plate, create a two-fold serial dilution of the this compound stock solution using the growth medium to cover a range of concentrations.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the this compound dilutions. Include positive (bacteria and medium) and negative (medium only) controls.

  • Incubation: Incubate the plate at the optimal growth temperature for the bacteria (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that results in the complete inhibition of visible bacterial growth (i.e., no turbidity). The results can be quantitatively confirmed by measuring the optical density at 600 nm.

Visualization of Signaling Pathways

Mechanism of Action

This compound, as an aminoglycoside antibiotic, primarily functions by inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit, which leads to misreading of mRNA codons and the production of truncated or non-functional proteins.[2][10][11][12] This disruption of essential protein production is the primary mechanism of its bactericidal activity. Furthermore, downstream cellular stress resulting from the accumulation of faulty proteins can activate signaling pathways, such as the JNK and NF-κB pathways, leading to an apoptosis-like cell death in bacteria.[13]

InosamycinA_Mechanism cluster_cell Bacterial Cell InosamycinA This compound CellMembrane Cell Membrane InosamycinA->CellMembrane Enters Cell Ribosome 30S Ribosomal Subunit InosamycinA->Ribosome Binds to ProteinSynthesis Protein Synthesis Ribosome->ProteinSynthesis Inhibits NonFunctionalProteins Non-Functional Proteins ProteinSynthesis->NonFunctionalProteins Leads to CellularStress Cellular Stress NonFunctionalProteins->CellularStress Induces JNK_pathway JNK Pathway Activation CellularStress->JNK_pathway NFkB_pathway NF-κB Pathway Modulation CellularStress->NFkB_pathway Apoptosis Apoptosis-like Cell Death JNK_pathway->Apoptosis NFkB_pathway->Apoptosis

Caption: The mechanism of action for this compound leading to bacterial cell death.

Experimental Workflow

MIC_Workflow cluster_workflow MIC Assay Workflow PrepStock Prepare this compound Stock Solution SerialDilution Perform Serial Dilutions in 96-well Plate PrepStock->SerialDilution PrepInoculum Prepare Bacterial Inoculum Inoculation Inoculate Plate with Bacteria PrepInoculum->Inoculation SerialDilution->Inoculation Incubation Incubate Plate (18-24h) Inoculation->Incubation ReadResults Determine MIC (Visual/Spectrophotometer) Incubation->ReadResults

Caption: A typical experimental workflow for a Minimum Inhibitory Concentration (MIC) assay.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.